molecular formula C24H47NO7 B2669450 Glucosylsphingosine-13C6

Glucosylsphingosine-13C6

カタログ番号: B2669450
分子量: 467.6 g/mol
InChIキー: HHJTWTPUPVQKNA-DBGPLVPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

13C6 Glucosylsphingosine (d18:1) is an isotopically enriched form of 1-β-D-glucosylsphingosine (d18:1) that is intended for use as an internal standard for the quantification of 1-β-D-glucosylsphingosine by GC- or LC-MS. 1-β-D-Glucosylsphingosine is a lysolipid derivative of glucosylcerebroside that decreases activity of glucocerebrosidase in LA-N-2 cells in a dose-dependent manner.>

特性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-DBGPLVPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Glucosylsphingosine-13C6: A Technical Guide to Synthesis, Purification, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for Glucosylsphingosine-13C6, a critical internal standard for the accurate quantification of glucosylsphingosine in biological samples. Glucosylsphingosine is a key biomarker for Gaucher disease and is implicated in the pathophysiology of related neurodegenerative disorders.[1][2] This document outlines representative experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound

The chemical synthesis of this compound involves the coupling of a protected sphingosine backbone with a 13C6-labeled glucose donor. While specific, detailed protocols from a single source are proprietary and not fully available in the public domain, a general approach can be outlined based on established methods for glycosphingolipid synthesis.[3][4][5] The following represents a plausible multi-step chemical synthesis strategy.

Representative Chemical Synthesis Protocol

This protocol is a composite of general methods described in the literature and should be optimized for specific laboratory conditions. The synthesis involves the glycosylation of a protected sphingosine derivative with a protected and activated 13C6-glucose, followed by deprotection steps.

Step 1: Preparation of the Glycosyl Donor - Acetobromo-α-D-glucose-13C6

  • Commercially available D-glucose-13C6 is peracetylated using acetic anhydride and a catalyst (e.g., iodine or zinc chloride) to yield penta-O-acetyl-β-D-glucopyranose-13C6.

  • The peracetylated glucose is then treated with a solution of hydrogen bromide in glacial acetic acid to produce acetobromo-α-D-glucose-13C6, the glycosyl donor.

Step 2: Glycosylation

  • A suitably protected sphingosine derivative (e.g., with N-phthaloyl and O-TBDMS protecting groups) is dissolved in an aprotic solvent such as dichloromethane.

  • The glycosyl donor, acetobromo-α-D-glucose-13C6, is added along with a promoter, such as silver triflate or mercury cyanide, to facilitate the glycosidic bond formation.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

Step 3: Deprotection

  • The acetyl groups are removed from the glucose moiety using a mild base, such as sodium methoxide in methanol (Zemplén deacetylation).

  • The protecting groups on the sphingosine backbone are subsequently removed. For example, the N-phthaloyl group can be removed using hydrazine hydrate.

  • The final product, this compound, is then purified.

Quantitative Data for Synthesis

The following tables summarize typical reagents and reaction parameters. Actual amounts and conditions will vary based on the specific protecting group strategy and scale of the synthesis.

Table 1: Representative Reagents for this compound Synthesis

ReagentMolar EquivalentPurpose
D-glucose-13C61.0Starting material for glycosyl donor
Acetic Anhydride>5.0Acetylation of glucose
Hydrogen Bromide in Acetic Acid~1.2Bromination of acetylated glucose
Protected Sphingosine1.0Glycosyl acceptor
Silver Triflate1.1Glycosylation promoter
Sodium MethoxideCatalyticDeacetylation
Hydrazine HydrateExcessDeprotection of sphingosine

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterValue
Glycosylation
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time2 - 12 hours
Deprotection
Deacetylation Temperature0°C to Room Temperature
Deacetylation Time1 - 4 hours
Final Deprotection TemperatureReflux
Final Deprotection Time4 - 16 hours
Overall Yield Variable, typically 30-50%

Purification of this compound

Purification of the synthesized this compound is crucial to ensure its suitability as an internal standard. Chromatographic techniques are most commonly employed for this purpose.[6][7]

Representative Purification Protocol

This protocol outlines a general approach for the purification of this compound using silica gel column chromatography followed by a potential polishing step with high-performance liquid chromatography (HPLC).

Step 1: Initial Purification by Silica Gel Chromatography

  • The crude reaction mixture from the final deprotection step is concentrated under reduced pressure.

  • The residue is redissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

  • The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, with an increasing proportion of methanol.

  • Fractions are collected and analyzed by TLC to identify those containing the desired product.

  • Fractions containing pure this compound are pooled and the solvent is evaporated.

Step 2: (Optional) Final Purification by HPLC

  • For very high purity requirements, the product from the silica gel chromatography can be further purified by reversed-phase HPLC.

  • A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid.

  • The peak corresponding to this compound is collected, and the solvent is removed by lyophilization.

Quantitative Data for Purification

Table 3: Typical Parameters for Purification of this compound

ParameterValue
Silica Gel Chromatography
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseChloroform:Methanol gradient (e.g., 95:5 to 80:20)
HPLC
Stationary PhaseC18 reversed-phase column
Mobile PhaseWater with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid gradient
Flow Rate1 - 10 mL/min (analytical to preparative)
Final Purity >98%[8][9]

Signaling Pathways Involving Glucosylsphingosine

Elevated levels of glucosylsphingosine are not merely a biomarker but also an active participant in cellular signaling cascades, contributing to the pathology of Gaucher disease and associated neurodegenerative conditions.[10][11]

Glucosylsphingosine and mTOR Signaling

Glucosylsphingosine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[12][13] This activation can disrupt cellular homeostasis, including lysosomal function and autophagy, which are critical for cellular health.

Glucosylsphingosine_mTOR_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Glucosylsphingosine Glucosylsphingosine Glucosylsphingosine_in Glucosylsphingosine Glucosylsphingosine->Glucosylsphingosine_in Uptake mTORC1 mTORC1 Glucosylsphingosine_in->mTORC1 Activates Lysosomal_Dysfunction Lysosomal Dysfunction mTORC1->Lysosomal_Dysfunction Leads to Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Leads to Glucosylsphingosine_AlphaSynuclein_Pathway Glucosylsphingosine Glucosylsphingosine Oligomeric_AlphaSynuclein Oligomeric α-Synuclein Glucosylsphingosine->Oligomeric_AlphaSynuclein Promotes aggregation of AlphaSynuclein_Monomer α-Synuclein Monomer AlphaSynuclein_Monomer->Oligomeric_AlphaSynuclein Aggregates to Neuronal_Toxicity Neuronal Toxicity Oligomeric_AlphaSynuclein->Neuronal_Toxicity Experimental_Workflow Start D-glucose-13C6 & Protected Sphingosine Synthesis Chemical Synthesis (Glycosylation & Deprotection) Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Chromatographic Purification (Silica Gel & HPLC) Crude_Product->Purification Final_Product Pure this compound (>98% Purity) Purification->Final_Product QC Quality Control (MS, NMR) Final_Product->QC

References

Glucosylsphingosine-13C6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, and biological significance of isotopically labeled Glucosylsphingosine, a critical biomarker in Gaucher disease.

Introduction

Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a pivotal biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[1][2] Its accumulation is directly linked to the pathophysiology of the disease, particularly the neurological manifestations.[2][3] Glucosylsphingosine-13C6 is a stable isotope-labeled internal standard designed for the accurate quantification of endogenous glucosylsphingosine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, as well as insights into the metabolic and signaling pathways of its unlabeled analogue.

Chemical Properties and Structure

This compound is a synthetic, isotopically enriched form of glucosylsphingosine where six carbon atoms in the glucose moiety are replaced with the heavy isotope, 13C.[4] This labeling provides a distinct mass shift, enabling its use as an ideal internal standard for precise quantification in complex biological samples.[5]

PropertyValueReference
Formal Name 2S-amino-3R-hydroxy-4E-octadecen-1-yl, beta-D-glucopyranoside-1,2,3,4,5,6-13C6[6][7]
Synonyms 1-beta-D-Glucosyl-1,2,3,4,5,6-13C6-sphingosine, 13C6-Glucosylsphingosine, Lyso-Gb1-13C6[6][7][8]
CAS Number 299172-48-8[6][7][8]
Molecular Formula C18[13C]6H47NO7[6][7]
Formula Weight 467.6 g/mol [1][6][7]
Purity ≥98%[1][6][7]
Formulation Solid[1][6][7]
Solubility Soluble in Chloroform:Methanol (2:1), Ethanol, and Methanol[6][7]
SMILES O[13C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O[13C@H]1OC--INVALID-LINK--/C=C/CCCCCCCCCCCCC">C@@HN[6][7]
InChI Key HHJTWTPUPVQKNA-DBGPLVPSSA-N[6][7]

Metabolic Pathways of Glucosylsphingosine

Glucosylsphingosine is primarily formed through two metabolic pathways. The major pathway in the context of Gaucher disease involves the deacylation of accumulated glucosylceramide by acid ceramidase.[2][7][8] A secondary pathway involves the direct glucosylation of sphingosine, catalyzed by glucosylceramide synthase.[4][7]

Glucosylsphingosine Metabolism Metabolic Pathways of Glucosylsphingosine GlcCer Glucosylceramide (GlcCer) GlcSph Glucosylsphingosine (GlcSph) GlcCer->GlcSph Deacylation AcidCeramidase Acid Ceramidase Sphingosine Sphingosine GlcSph->Sphingosine Degradation (impaired) GCase Glucocerebrosidase (Deficient in Gaucher Disease) Sphingosine->GlcSph Glucosylation GlcCerSynthase Glucosylceramide Synthase AcidCeramidase->GlcSph GlcCerSynthase->GlcSph GCase->Sphingosine

Metabolic pathways leading to the formation of Glucosylsphingosine.

Signaling Pathway in Neuronopathic Gaucher Disease

In neuronopathic forms of Gaucher disease, elevated levels of glucosylsphingosine have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[2][3][8] This activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegenerative pathology observed in the disease.[2][8]

Glucosylsphingosine Signaling Pathway Glucosylsphingosine-Induced mTORC1 Activation GlcSph Elevated Glucosylsphingosine mTORC1 mTORC1 Activation GlcSph->mTORC1 LysosomalBiogenesis Lysosomal Biogenesis mTORC1->LysosomalBiogenesis Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Neurodegeneration Neurodegeneration LysosomalBiogenesis->Neurodegeneration Autophagy->Neurodegeneration

Signaling cascade initiated by elevated Glucosylsphingosine.

Experimental Protocols

The quantification of glucosylsphingosine in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard such as this compound.[5][9][10]

Protocol: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound (e.g., 10 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.[11]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high to low organic content is used to elute the analyte.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glucosylsphingosine (unlabeled): m/z 462.3 → 282.3[11]

      • This compound (internal standard): m/z 468.3 → 288.3 (predicted)

    • Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

3. Data Analysis and Quantification:

  • A calibration curve is generated using known concentrations of unlabeled glucosylsphingosine spiked into a control matrix.

  • The peak area ratio of the analyte to the internal standard is calculated for each sample and calibrator.

  • The concentration of glucosylsphingosine in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.

LC-MS/MS Workflow Workflow for Glucosylsphingosine Quantification Sample Plasma Sample IS Add this compound Internal Standard Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Peak Area Ratio vs. Calibration Curve) LCMS->Data Result Quantified Glucosylsphingosine Concentration Data->Result

A generalized workflow for the quantification of Glucosylsphingosine.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of Gaucher disease and other related sphingolipidoses. Its use as an internal standard ensures the high accuracy and precision required for robust clinical and research applications. A thorough understanding of its chemical properties, combined with knowledge of the metabolic and signaling pathways of its endogenous counterpart, is crucial for advancing our understanding of Gaucher disease and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a solid foundation for the reliable quantification of this critical biomarker.

References

The Pivotal Role of Glucosylsphingosine-13C6 in Advancing Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosylsphingosine (GlcSph), once considered solely a catabolic intermediate of glucosylceramide, has emerged as a critical biomarker and bioactive lipid in its own right. Its accumulation is a hallmark of Gaucher disease, the most common lysosomal storage disorder, and it is increasingly implicated in other pathologies. The accurate quantification of GlcSph in complex biological matrices is therefore paramount for diagnostics, monitoring disease progression, and developing novel therapeutics. This technical guide delves into the indispensable role of isotopically labeled Glucosylsphingosine-13C6 as an internal standard in mass spectrometry-based lipidomics, ensuring the precision and reliability of quantitative analyses. This document provides a comprehensive overview of its application, detailed experimental protocols, and the biochemical pathways in which GlcSph is involved.

Introduction: The Significance of Glucosylsphingosine in Health and Disease

Glucosylsphingosine is a lysosphingolipid composed of a glucose molecule attached to a sphingosine backbone.[1] It is formed through the deacylation of glucosylceramide.[2] In healthy individuals, GlcSph is present at very low concentrations. However, in Gaucher disease, a genetic disorder caused by the deficiency of the enzyme glucocerebrosidase, GlcSph accumulates to toxic levels in lysosomes of macrophages.[3][4] This accumulation is directly linked to the pathophysiology of the disease, including immune dysregulation and skeletal abnormalities.[3] Consequently, GlcSph has been established as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[5] Its accurate measurement is crucial for assessing disease burden and the efficacy of treatments like enzyme replacement therapy (ERT).[6][7]

The development of robust analytical methods for GlcSph quantification has been a key focus in lipidomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[8][9] However, the accuracy of LC-MS/MS quantification can be affected by various factors, including sample loss during preparation and variations in instrument response.[10] To overcome these challenges, the use of a stable isotope-labeled internal standard is essential.

This compound: The Gold Standard Internal Standard

This compound is a synthetic version of GlcSph where six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it chemically identical to the endogenous analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.

Key Advantages of Using this compound:

  • Identical Physicochemical Properties: this compound behaves identically to endogenous GlcSph during sample extraction, chromatography, and ionization. This ensures that any sample loss or variability in analytical response affects both the analyte and the internal standard equally.[10]

  • Correction for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the analyte of interest, a phenomenon known as the matrix effect. By co-eluting with the analyte, this compound experiences the same matrix effects, allowing for accurate correction of the analyte signal.[9]

  • Improved Accuracy and Precision: The use of this compound significantly improves the accuracy and precision of quantification, enabling reliable measurement of GlcSph concentrations across a wide dynamic range.

Quantitative Data: Glucosylsphingosine Levels in Biological Matrices

The following tables summarize typical concentrations of Glucosylsphingosine found in various human biological samples, highlighting the significant elevations observed in Gaucher disease patients.

Table 1: Glucosylsphingosine Concentrations in Human Plasma/Serum

PopulationMean Concentration (ng/mL)Concentration Range (ng/mL)Citation(s)
Healthy Controls1.51.3 - 1.7[7]
Untreated Gaucher Disease (Type 1)180.9145.4 - 216.5[7]
Treated Gaucher Disease (Type 1)89.069.2 - 129.4[7]

Table 2: Glucosylsphingosine Concentrations in Human Dried Blood Spots (DBS)

PopulationMedian Concentration (ng/mL)Concentration Range (ng/mL)Citation(s)
Healthy ControlsNot typically detected2.1 - 9.9
Gaucher Disease Patients614.8190.5 - 2380.6

Table 3: Glucosylsphingosine Concentrations in Human Urine

PopulationMedian Concentration (nM)Concentration Range (nM)Citation(s)
Healthy ControlsBelow Limit of Quantification-[8]
Untreated Gaucher Disease (Type 1)1.200.11 - 8.92[8]

Signaling Pathways and Experimental Workflows

Simplified Sphingolipid Metabolism and Gaucher Disease Pathophysiology

Sphingolipid_Metabolism cluster_0 Lysosomal Degradation Ceramide Ceramide Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide Glucosylceramide synthase Glucosylceramide->Ceramide Glucocerebrosidase (GBA) Glucosylsphingosine Glucosylsphingosine (GlcSph) Glucosylceramide->Glucosylsphingosine Acid Ceramidase Lysosome Lysosome Sphingosine Sphingosine Glucosylsphingosine->Sphingosine Glucocerebrosidase (GBA) Glucose Glucose GBA_Deficiency Gaucher Disease: GBA Deficiency GBA_Deficiency->Glucosylceramide Accumulation GBA_Deficiency->Glucosylsphingosine Accumulation

Caption: Simplified pathway of Glucosylceramide metabolism and the impact of Gaucher Disease.

General Experimental Workflow for Glucosylsphingosine Quantification

Experimental_Workflow Sample Biological Sample (Plasma, DBS, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Result Concentration of Glucosylsphingosine Quantification->Result

Caption: General workflow for the quantification of Glucosylsphingosine using an internal standard.

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for the quantification of Glucosylsphingosine in plasma and dried blood spots.

Protocol for Glucosylsphingosine Extraction from Human Plasma

Materials:

  • Human plasma (collected in EDTA or citrate tubes)

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the this compound internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of methanol to the plasma sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 100 µL of chloroform.

    • Vortex for another 30 seconds.

  • Phase Separation:

    • Add 150 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Collection: Carefully collect the upper aqueous/methanol layer, which contains the Glucosylsphingosine, and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol for Glucosylsphingosine Extraction from Dried Blood Spots (DBS)

Materials:

  • Dried blood spot cards

  • This compound internal standard solution (in 50% acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Hole punch (3 mm)

  • 96-well plate

  • Plate shaker

  • Centrifuge with a plate rotor

Procedure:

  • DBS Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

  • Extraction Solution Addition: Add 100 µL of the extraction solution (50% acetonitrile in water) containing the this compound internal standard to each well.

  • Elution: Seal the plate and incubate on a plate shaker at 45°C for 60 minutes.

  • Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes to pellet the paper disc.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • Analysis: The extract is ready for direct injection into the LC-MS/MS system.

LC-MS/MS Parameters for Glucosylsphingosine Analysis

Liquid Chromatography (LC):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for good retention and separation from isobaric interferences like galactosylsphingosine. A C18 column can also be used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar Glucosylsphingosine.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Glucosylsphingosine (Endogenous): Precursor ion (m/z) 462.3 → Product ion (m/z) 282.3

    • This compound (Internal Standard): Precursor ion (m/z) 468.3 → Product ion (m/z) 288.3

Conclusion

This compound has become an indispensable tool in modern lipidomics research, particularly in the study of Gaucher disease and other sphingolipidoses. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision to reliably quantify endogenous Glucosylsphingosine levels in a variety of biological samples. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and clinicians to implement this powerful analytical strategy in their own laboratories. As research into the broader roles of Glucosylsphingosine in cellular signaling and disease continues to expand, the importance of accurate quantification, facilitated by stable isotope-labeled standards like this compound, will only continue to grow.

References

The Unseen Anchor: A Technical Guide to Glucosylsphingosine-13C6 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in the research and clinical management of lysosomal storage disorders like Gaucher disease, accuracy is paramount. The quantification of biomarkers such as glucosylsphingosine (GlcSph) demands a robust methodology to ensure reliable results. At the heart of this accuracy lies the use of a stable isotope-labeled (SIL) internal standard, Glucosylsphingosine-13C6. This technical guide delves into the core mechanism of this compound as an internal standard, providing a comprehensive overview for professionals in the field.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of this compound is a cornerstone of the isotope dilution mass spectrometry (ID-MS) technique, widely regarded as a gold-standard for quantitative analysis.[1] The fundamental principle is to introduce a known quantity of the isotopically labeled analogue of the analyte into the sample at the earliest stage of analysis.[1] This "spike" of this compound, which is chemically identical to the endogenous GlcSph but has a greater mass due to the incorporation of six Carbon-13 isotopes, serves as an internal reference throughout the entire analytical process.[2]

Because this compound and the native GlcSph exhibit virtually identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer's source, will affect both the analyte and the internal standard to the same extent.[3][4] By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, effectively compensating for these potential sources of error.[1][4]

Mechanism of Action in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the sensitive and specific quantification of GlcSph.[5][6][7] The workflow, underpinned by the use of this compound, can be broken down into several key stages:

LC-MS/MS_Workflow Figure 1: Experimental Workflow for Glucosylsphingosine Quantification Sample Biological Sample (e.g., Plasma, Dried Blood Spot) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis (Ratio of Analyte/IS) MS2->Data

A simplified experimental workflow for GlcSph quantification.

1. Sample Preparation: A known amount of this compound is added to the biological matrix (e.g., plasma, dried blood spot) before any processing steps.[6][8] This is followed by protein precipitation, typically using organic solvents like methanol or acetonitrile, to release GlcSph and its labeled counterpart from plasma proteins.[7][8]

2. Liquid Chromatography (LC): The extracted sample is injected into an LC system. The chromatographic step is crucial for separating GlcSph from its isobaric isomer, galactosylsphingosine (psychosine), which can interfere with accurate quantification.[9] Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (C18) columns are commonly employed for this separation.[8][9] this compound co-elutes with the unlabeled GlcSph.[3]

3. Mass Spectrometry (MS): The eluent from the LC column enters the mass spectrometer, where the molecules are ionized, typically by electrospray ionization (ESI) in positive mode.[10] In the first stage of tandem mass spectrometry (MS1), the precursor ions corresponding to the protonated molecules of both GlcSph and this compound are selectively isolated.

4. Collision-Induced Dissociation (CID): The selected precursor ions are then fragmented in a collision cell.

5. Tandem Mass Spectrometry (MS2): In the second stage of mass spectrometry (MS2), specific product ions generated from the fragmentation of GlcSph and this compound are detected and quantified.[11] The ratio of the peak areas of the product ions from the analyte and the internal standard is then used to calculate the concentration of GlcSph in the original sample.[12]

Quantitative Performance Data

The use of this compound as an internal standard has been shown to yield excellent analytical performance. The following tables summarize typical quantitative data from validated LC-MS/MS methods.

Table 1: Method Validation Parameters for Glucosylsphingosine Quantification

ParameterResultReference
Linearity Range1 - 2500 ng/mL[7]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[13][14]
Intra-assay Precision (%CV)1.8% - 8.2%[5][7]
Inter-assay Precision (%CV)3.8% - 10.2%[5][7]
Accuracy (%Recovery)93.5% - 112.6%[7]
Extraction Efficiency73% - 87%[9]

Experimental Protocols

Below are representative, detailed methodologies for the quantification of glucosylsphingosine using this compound as an internal standard.

Sample Preparation (from Plasma)
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte range).[9]

  • Add 500 µL of methanol containing the internal standard.[8]

  • Vortex the mixture for 1 minute to precipitate proteins.[8]

  • Centrifuge at 14,000 x g for 10 minutes.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC) or a C18 column (e.g., Waters Acquity UPLC BEH C18).[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glucosylsphingosine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Glucosylsphingosine Signaling Pathways in Gaucher Disease

Elevated levels of glucosylsphingosine are not merely a biomarker but are implicated in the pathophysiology of Gaucher disease.[3][15] Understanding its signaling pathways is crucial for drug development.

GlcSph_Signaling Figure 2: Pathogenic Signaling of Glucosylsphingosine GBA1 GBA1 Deficiency GlcCer Glucosylceramide Accumulation GBA1->GlcCer GlcSph Glucosylsphingosine (GlcSph) Accumulation GlcCer->GlcSph AlphaSyn α-Synuclein Aggregation GlcSph->AlphaSyn Mito Mitochondrial Dysfunction GlcSph->Mito LMP Lysosomal Membrane Permeabilization GlcSph->LMP CellDeath Neuronal Cell Death AlphaSyn->CellDeath Mito->CellDeath LMP->CellDeath

References

Glucosylsphingosine-13C6: A Technical Guide for Gaucher Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Glucosylsphingosine (lyso-Gb1), and its isotopically labeled internal standard Glucosylsphingosine-13C6, in the landscape of Gaucher disease (GD) biomarker discovery. Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide.[1][2] This accumulation, primarily in macrophages, triggers a cascade of pathological events. Lyso-Gb1, the deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for diagnosing, monitoring disease progression, and assessing therapeutic response in GD.[3][4] This guide provides a comprehensive overview of the experimental protocols for lyso-Gb1 quantification, quantitative data from patient cohorts, and the signaling pathways implicated in GD pathogenesis.

Pathophysiology of Gaucher Disease and the Role of Glucosylsphingosine

In Gaucher disease, the deficient activity of GCase leads to the accumulation of glucosylceramide within the lysosomes of macrophages.[3][5] These lipid-laden macrophages, known as Gaucher cells, infiltrate various organs, including the spleen, liver, and bone marrow, contributing to the clinical manifestations of the disease.[2][6] Glucosylceramide is subsequently deacylated to form glucosylsphingosine (lyso-Gb1).[3][5] Unlike the more lipophilic glucosylceramide, lyso-Gb1 is more soluble and can exit the lysosome, where it is believed to exert cytotoxic effects and contribute to the systemic pathology of Gaucher disease.[3]

Signaling Pathways in Gaucher Disease

The accumulation of lyso-Gb1 is implicated in several pathological signaling cascades, contributing to immune dysregulation and bone disease, two prominent features of Gaucher disease.

Gaucher Disease Pathophysiology Gaucher Disease Pathophysiology Workflow cluster_Lysosome Lysosome GBA1 GBA1 Gene Mutation GCase Deficient β-Glucocerebrosidase (GCase) GBA1->GCase GlcCer_Accumulation Glucosylceramide (GlcCer) Accumulation GCase->GlcCer_Accumulation LysoGb1_Formation Glucosylsphingosine (lyso-Gb1) Formation GlcCer_Accumulation->LysoGb1_Formation Gaucher_Cell Gaucher Cell Formation (Lipid-Laden Macrophage) GlcCer_Accumulation->Gaucher_Cell LysoGb1_Formation->Gaucher_Cell Organ_Infiltration Organ Infiltration (Spleen, Liver, Bone Marrow) Gaucher_Cell->Organ_Infiltration Clinical_Manifestations Clinical Manifestations (Hepatosplenomegaly, Cytopenia, Bone Disease) Organ_Infiltration->Clinical_Manifestations

Caption: Overview of Gaucher Disease Pathophysiology.

The elevated levels of lyso-Gb1 contribute to a chronic inflammatory state by activating macrophages and other immune cells.[1] This leads to the secretion of pro-inflammatory cytokines and chemokines. Furthermore, lyso-Gb1 has been shown to directly impact bone metabolism by inhibiting osteoblast function and promoting osteoclastogenesis, leading to the skeletal abnormalities often observed in Gaucher patients.[7][8]

LysoGb1_Signaling Glucosylsphingosine (lyso-Gb1) Signaling Pathways cluster_Immune Immune Dysregulation cluster_Bone Bone Disease LysoGb1 Elevated Glucosylsphingosine (lyso-Gb1) Macrophage_Activation Macrophage Activation LysoGb1->Macrophage_Activation Osteoblast_Dysfunction Osteoblast Dysfunction/Inhibition LysoGb1->Osteoblast_Dysfunction Osteoclast_Activation Osteoclast Activation LysoGb1->Osteoclast_Activation Cytokine_Release Pro-inflammatory Cytokine/Chemokine Release (e.g., IL-6, TNF-α) Macrophage_Activation->Cytokine_Release Chronic_Inflammation Chronic Inflammation Cytokine_Release->Chronic_Inflammation Skeletal_Abnormalities Skeletal Abnormalities (Osteopenia, Fractures) Osteoblast_Dysfunction->Skeletal_Abnormalities Bone_Resorption Increased Bone Resorption Osteoclast_Activation->Bone_Resorption Bone_Resorption->Skeletal_Abnormalities

Caption: Lyso-Gb1's role in immune and bone pathology.

Quantitative Data on Glucosylsphingosine Levels

The concentration of lyso-Gb1 in plasma or dried blood spots (DBS) serves as a reliable indicator of disease status. Below are tables summarizing typical lyso-Gb1 concentrations in various cohorts.

Table 1: Glucosylsphingosine (lyso-Gb1) Levels in Plasma of Gaucher Disease Patients and Controls.

CohortNumber of Subjects (n)Median Lyso-Gb1 (nM)Range (nM)Reference
Healthy Controls281.30.8 - 2.7[4][5]
Type 1 Gaucher Patients (untreated)64230.715.6 - 1035.2[4][5]

Table 2: Glucosylsphingosine (lyso-Gb1) Levels in Dried Blood Spots (DBS) of Gaucher Disease Patients and Controls.

CohortNumber of Subjects (n)Median Lyso-Gb1 (ng/mL)Range (ng/mL)Reference
Healthy Controls277-2.1 - 9.9[9]
Gaucher Disease Patients52614.8190.5 - 2380.6[9]

Table 3: Impact of Enzyme Replacement Therapy (ERT) on Plasma Glucosylsphingosine (lyso-Gb1) Levels.

Patient CohortLyso-Gb1 Level (ng/mL)95% Confidence Intervalp-valueReference
Untreated GD Patients180.9145.4 – 216.5<0.001[3]
ERT-Treated GD Patients89.069.2 – 129.4<0.001[3]

Experimental Protocols for Glucosylsphingosine Quantification

Accurate and precise quantification of lyso-Gb1 is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique, and the use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample preparation and instrument response.[10][11]

Experimental Workflow

The general workflow for lyso-Gb1 quantification involves sample collection (plasma or DBS), extraction of the analyte and internal standard, chromatographic separation, and detection by mass spectrometry.

Experimental_Workflow Workflow for Glucosylsphingosine Quantification Sample_Collection Sample Collection (Plasma or Dried Blood Spot) Internal_Standard Addition of Internal Standard (this compound) Sample_Collection->Internal_Standard Extraction Analyte Extraction (e.g., Protein Precipitation) Internal_Standard->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for lyso-Gb1 quantification.

Detailed Methodologies

1. Sample Preparation from Dried Blood Spots (DBS)

  • Materials:

    • DBS card with patient blood spot

    • Methanol:Acetonitrile:Water (80:15:5, v/v/v) containing this compound internal standard

    • 96-well collection plate

    • Puncher (3.2 mm)

  • Protocol:

    • Punch a 3.2 mm disc from the DBS card into a well of a 96-well plate.

    • Add the extraction solution containing the internal standard to each well.

    • Seal the plate and incubate with shaking for a specified time (e.g., 30 minutes) to ensure complete extraction.

    • Centrifuge the plate to pellet the paper disc.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[12][13]

2. Sample Preparation from Plasma

  • Materials:

    • Patient plasma sample

    • Methanol containing this compound internal standard

    • Microcentrifuge tubes

  • Protocol:

    • Pipette a small volume of plasma (e.g., 10-50 µL) into a microcentrifuge tube.

    • Add a specified volume of cold methanol containing the internal standard to precipitate proteins.[14]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[14]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good separation from isobaric interferences.[11][15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous component.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glucosylsphingosine (Lyso-Gb1): Precursor ion (m/z) -> Product ion (m/z)

      • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and adduct ion being monitored but are readily available in the cited literature)

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

4. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of lyso-Gb1 and a fixed concentration of the internal standard.

  • Quantification: The concentration of lyso-Gb1 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Conclusion

Glucosylsphingosine has been firmly established as a sensitive and specific biomarker for Gaucher disease.[3][4] Its quantification, facilitated by robust LC-MS/MS methods utilizing a stable isotope-labeled internal standard like this compound, provides invaluable information for diagnosis, disease monitoring, and the evaluation of therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of Gaucher disease. The continued study of lyso-Gb1's role in the complex signaling pathways of GD will undoubtedly uncover new therapeutic targets and further refine patient management strategies.

References

Unraveling Gaucher's Pathogenesis: A Technical Guide to Preliminary Studies with Glucosylsphingosine-¹³C₆ in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of ¹³C₆-labeled Glucosylsphingosine (GlcSph-¹³C₆) in cell culture models, providing a framework for investigating the pathophysiology of Gaucher disease (GD) and evaluating potential therapeutic interventions. Glucosylsphingosine, a deacylated metabolite of glucosylceramide, is a key biomarker for GD, and its elevated levels are implicated in the disease's pathology, particularly in neuronopathic forms.[1][2] The stable isotope-labeled GlcSph-¹³C₆ serves as a critical tool for precise quantification and metabolic tracing in in vitro systems.

Introduction to Glucosylsphingosine and its Role in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer).[1][2] This accumulation, primarily in macrophages, results in a multisystemic disorder with varying degrees of severity. Glucosylsphingosine (lyso-Gb1), formed by the deacylation of GlcCer, is now recognized as a more sensitive and specific biomarker for GD than GlcCer itself.[1] Elevated plasma levels of GlcSph are strongly correlated with disease severity and therapeutic response.[3] Importantly, GlcSph is not merely a biomarker but is also considered a pathogenic molecule, contributing to the neurotoxic effects observed in neuronopathic Gaucher disease (nGD).[1][2][4]

Glucosylsphingosine-¹³C₆: A Tool for In Vitro Research

Stable isotope-labeled compounds are indispensable for modern biomedical research. Glucosylsphingosine-¹³C₆, in which six carbon atoms in the glucose moiety are replaced with the ¹³C isotope, is a powerful tool for in vitro studies for two primary reasons:

  • Internal Standard for Quantification: In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), GlcSph-¹³C₆ is used as an internal standard for the accurate and precise quantification of endogenous GlcSph in cell lysates and culture media. Its identical chemical properties and distinct mass allow for correction of variations in sample preparation and instrument response.

  • Metabolic Tracer: GlcSph-¹³C₆ can be introduced into cell culture systems to trace its metabolic fate. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the pathways of GlcSph uptake, transport, and enzymatic conversion, providing insights into its cellular processing and potential downstream signaling effects.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from studies investigating the effects of Glucosylsphingosine in cell culture models.

Table 1: Glucosylsphingosine-induced mTORC1 Activation in Neuronal Cells

Cell LineTreatmentAnalyteFold Change vs. ControlReference
Wild-type neuronsExogenous Glucosylsphingosinep-mTOR (phosphorylated mTOR)Increased[1][2][5]
Wild-type neuronsExogenous Glucosylsphingosinep-S6 (phosphorylated S6 ribosomal protein)Increased[1][5]
nGD iPSC-derived neurons-p-mTORIncreased[1][2][5]
nGD iPSC-derived neuronsmTOR inhibitorp-mTORDecreased[1][2][5]

Table 2: Effects of Glucosylsphingosine on Neuronal Cell Viability and Function

Cell LineTreatmentParameterObservationReference
LA-N-2 (cholinergic neuron-like)1-10 µM Glucosylsphingosine (18h)Cell MorphologyShriveled appearance, suppressed neurite outgrowth[4]
LA-N-21-10 µM Glucosylsphingosine (18h)Lysosomal Enzyme ActivityDose-dependent reduction[4]
LA-N-21-10 µM Glucosylsphingosine (18h)Acetylcholine LevelsDeclined[4]
SH-Sy5y20 ng/mL and 200 ng/mL GlcSph (24h)ATP ProductionReduced[6]
SH-Sy5y20 ng/mL and 200 ng/mL GlcSph (24h)Oxidative StressIncreased[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Glucosylsphingosine in a cell culture setting.

Protocol for Investigating Glucosylsphingosine-Induced mTORC1 Signaling

This protocol is designed to assess the impact of exogenous Glucosylsphingosine on the mTORC1 signaling pathway in a neuronal cell line (e.g., SH-SY5Y or primary neurons).

Materials:

  • Neuronal cell line of choice

  • Complete cell culture medium

  • Glucosylsphingosine (unlabeled)

  • Glucosylsphingosine-¹³C₆ (for potential parallel tracer studies)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at a desired density and allow them to adhere and grow for 24-48 hours.

    • Prepare stock solutions of Glucosylsphingosine in DMSO.

    • Treat cells with varying concentrations of Glucosylsphingosine (e.g., 1-10 µM) for a specified time course (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) group.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of phosphorylated proteins to their respective total protein levels.

    • Express the results as fold change relative to the vehicle control.

Protocol for Tracing the Metabolic Fate of Glucosylsphingosine-¹³C₆

This protocol outlines a hypothetical experiment to trace the uptake and metabolism of GlcSph-¹³C₆ in a Gaucher disease cell model (e.g., patient-derived fibroblasts or iPSC-derived neurons).

Materials:

  • Gaucher disease patient-derived cells and healthy control cells

  • Complete cell culture medium

  • Glucosylsphingosine-¹³C₆

  • LC-MS/MS system

  • Solvents for lipid extraction (e.g., methanol, chloroform, water)

  • Internal standards for other sphingolipids (if necessary)

Procedure:

  • Cell Culture and Labeling:

    • Culture Gaucher and control cells to near confluency.

    • Replace the culture medium with a fresh medium containing a known concentration of Glucosylsphingosine-¹³C₆ (e.g., 5 µM).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of uptake and metabolism.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Perform a lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction).

    • Collect the organic phase containing the lipids.

    • Dry the lipid extracts under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extracts in an appropriate solvent for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to separate and detect Glucosylsphingosine-¹³C₆ and its potential downstream metabolites (e.g., ¹³C₆-labeled glucosylceramide, sphingosine, etc.).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the peak areas of Glucosylsphingosine-¹³C₆ and any detected ¹³C-labeled metabolites at each time point.

    • Plot the concentration of each labeled species over time to determine the rate of uptake and conversion.

    • Compare the metabolic profiles of Gaucher and control cells to identify differences in Glucosylsphingosine metabolism.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.

Glucosylsphingosine_Metabolism Glucosylsphingosine Metabolic Pathways cluster_lysosome Lysosome GlcCer Glucosylceramide (GlcCer) GCase Glucocerebrosidase (GCase) GlcCer->GCase Deficient in Gaucher Disease AC Acid Ceramidase (AC) GlcCer->AC GlcSph Glucosylsphingosine (GlcSph) Sphingosine Sphingosine GlcSph->Sphingosine Hypothetical De-glucosylation Ceramide Ceramide GCase->Ceramide AC->GlcSph

Caption: Metabolic pathways of Glucosylsphingosine formation in the lysosome.

GlcSph_mTORC1_Signaling Glucosylsphingosine-Induced mTORC1 Signaling GlcSph Elevated Glucosylsphingosine (GlcSph) mTORC1 mTORC1 GlcSph->mTORC1 Activation S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Lysosomal_Biogenesis Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: Signaling cascade of Glucosylsphingosine-mediated mTORC1 activation.

Experimental_Workflow Experimental Workflow for GlcSph-13C6 Tracer Study start Start: Culture Gaucher and Control Cells treat Treat with Glucosylsphingosine-13C6 start->treat incubate Incubate for Time Course treat->incubate extract Lipid Extraction incubate->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify 13C-labeled Metabolites analyze->quantify compare Compare Metabolic Profiles quantify->compare end End: Elucidate Metabolic Fate of GlcSph compare->end

Caption: Workflow for a Glucosylsphingosine-¹³C₆ metabolic tracer study.

Conclusion

The use of Glucosylsphingosine-¹³C₆ in cell culture provides a robust platform for dissecting the molecular mechanisms underlying Gaucher disease. By combining quantitative analysis of signaling pathways with metabolic tracing, researchers can gain unprecedented insights into the pathogenic roles of this critical biomarker. The experimental frameworks presented here offer a starting point for further investigations aimed at identifying novel therapeutic targets and developing more effective treatments for this debilitating disorder.

References

Unraveling the Metabolic Journey of Glucosylsphingosine-13C6 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a proposed framework for investigating the in vivo metabolic fate of Glucosylsphingosine-13C6. To date, no direct experimental studies on the in vivo metabolism of 13C-labeled Glucosylsphingosine have been published. The experimental protocols, data, and metabolic pathways described herein are based on established principles of sphingolipid metabolism, stable isotope tracing methodologies, and the known biochemistry of Glucosylsphingosine.

Introduction

Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Gaucher disease (GD).[1][2][3][4][5] In Gaucher disease, the deficient activity of the lysosomal enzyme glucocerebrosidase leads to the accumulation of glucosylceramide, which is subsequently converted to glucosylsphingosine by acid ceramidase.[6][7] Understanding the downstream metabolic fate of glucosylsphingosine is critical for elucidating its pathological roles and for the development of novel therapeutic strategies. The use of stable isotope-labeled Glucosylsphingosine, such as this compound, in in vivo tracing studies offers a powerful approach to map its metabolic transformations and tissue distribution. This guide provides a comprehensive overview of the proposed metabolic pathways, detailed experimental protocols for in vivo studies, and expected data outcomes.

Proposed Metabolic Pathways of Glucosylsphingosine

The metabolism of Glucosylsphingosine is believed to be primarily catabolic, occurring within the lysosome and other cellular compartments. The 13C6 label on the glucose moiety allows for the precise tracing of its metabolic products. The proposed primary metabolic pathway involves the enzymatic cleavage of the glycosidic bond, releasing glucose and sphingosine.

Glucosylsphingosine_13C6 This compound Glucocerebrosidase Glucocerebrosidase (or other glucosidases) Glucosylsphingosine_13C6->Glucocerebrosidase Glucose_13C6 Glucose-13C6 Glucocerebrosidase->Glucose_13C6 Sphingosine Sphingosine Glucocerebrosidase->Sphingosine Glycolysis Glycolysis & TCA Cycle Glucose_13C6->Glycolysis Sphingosine_Kinase Sphingosine Kinase Sphingosine->Sphingosine_Kinase Ceramide_Synthase Ceramide Synthase Sphingosine->Ceramide_Synthase S1P Sphingosine-1-Phosphate Sphingosine_Kinase->S1P Ceramide Ceramide Ceramide_Synthase->Ceramide Labeled_Metabolites Labeled Downstream Metabolites (e.g., Lactate-13C3) Glycolysis->Labeled_Metabolites

Figure 1: Proposed metabolic pathway of this compound.

Following its formation, the liberated Sphingosine can enter several well-established metabolic pathways. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes.[4][8][9][10] Alternatively, sphingosine can be acylated by ceramide synthases to form ceramide, the central hub of sphingolipid metabolism.[11][12][13] The released Glucose-13C6 would enter the central carbon metabolism, with the 13C label being incorporated into various downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.

Experimental Protocols for In Vivo Tracing

A robust in vivo study to trace the metabolic fate of this compound would involve the administration of the labeled compound to an appropriate animal model, followed by timed collection of biological samples and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Animal Model Selection

The choice of animal model is critical. A Gaucher disease mouse model, which has elevated endogenous levels of glucosylsphingosine, would be highly relevant.[3][14][15][16][17] Several models exist, including chemically-induced models (e.g., using conduritol-β-epoxide) and various genetic models.[17] Wild-type mice (e.g., C57BL/6) should be used as a control group to understand the metabolic fate in a non-disease state.

Administration of this compound
  • Tracer: this compound (with the 13C label on the glucose moiety).

  • Formulation: The tracer should be formulated in a biocompatible vehicle suitable for the chosen route of administration.

  • Route of Administration: Intravenous (IV) infusion or intraperitoneal (IP) injection are common methods for systemic delivery of stable isotope tracers.[18] The choice depends on the desired pharmacokinetic profile.

  • Dosage: The dosage should be carefully determined to be sufficient for detection by LC-MS/MS without causing toxicity or significantly perturbing the endogenous pool of related metabolites.[19]

Sample Collection

A time-course study is essential to capture the dynamics of metabolism.

  • Time Points: Blood samples should be collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Tissue Harvest: At the final time point, animals should be euthanized, and various tissues harvested, including liver, spleen, brain, kidney, and lung, as these are key sites of sphingolipid metabolism and, in the case of Gaucher disease, pathology.

  • Sample Processing: Blood should be processed to plasma. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for quantifying stable isotope-labeled metabolites due to its high sensitivity and specificity.

  • Sample Preparation: Lipids, including this compound and its potential metabolites (Sphingosine, S1P, Ceramide), should be extracted from plasma and tissue homogenates using established methods (e.g., liquid-liquid extraction). For polar metabolites derived from Glucose-13C6, a separate extraction protocol will be necessary.

  • Chromatography: Reverse-phase liquid chromatography is typically used for the separation of sphingolipids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used to detect and quantify the parent tracer (this compound) and its labeled and unlabeled metabolites. Specific MRM transitions for each analyte need to be optimized.

cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Gaucher Disease Animal Model Administration Administration of This compound Animal_Model->Administration Sample_Collection Timed Blood & Tissue Collection Administration->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis & Metabolic Modeling LC_MS_MS->Data_Analysis

References

A Technical Guide to the Stability and Long-Term Storage of Glucosylsphingosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal long-term storage conditions for Glucosylsphingosine-¹³C₆. As a critical internal standard in mass spectrometry-based lipidomics, ensuring its integrity is paramount for accurate and reproducible quantification of Glucosylsphingosine, a key biomarker in Gaucher disease and other neurological disorders. This document summarizes available data, outlines detailed experimental protocols for stability assessment, and presents relevant biochemical pathways.

Overview of Glucosylsphingosine-¹³C₆

Glucosylsphingosine-¹³C₆ is an isotopically labeled form of glucosylsphingosine, where six carbon atoms in the glucose moiety are replaced with the stable isotope ¹³C. This labeling renders it distinguishable from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative studies. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.

Long-Term Storage and Stability

The stability of Glucosylsphingosine-¹³C₆ is critical for its use as a reliable internal standard. Stability can be affected by temperature, solvent, and handling procedures such as freeze-thaw cycles.

Solid Form Stability

Quantitative data from commercial suppliers provides clear guidance on the long-term storage of Glucosylsphingosine-¹³C₆ in its solid (powder) form.

ParameterConditionDurationStability
Temperature-20°C≥ 4 yearsStable

Table 1: Recommended long-term storage conditions and stability for solid Glucosylsphingosine-¹³C₆.[1]

It is recommended to store the solid compound in a tightly sealed vial at -20°C to ensure its integrity for at least four years.

Solution Stability

Currently, there is a lack of specific, long-term quantitative stability data for Glucosylsphingosine-¹³C₆ in various solvents. However, based on general guidelines for the storage of sphingolipids and other isotopically labeled lipids, the following best practices are recommended to minimize degradation in solution.

ParameterRecommended ConditionRationale
Storage Temperature -20°C or lower (-80°C is preferable for long-term storage)Minimizes chemical and enzymatic degradation.
Solvent Anhydrous organic solvents such as ethanol, methanol, or a 2:1 chloroform:methanol mixture.Prevents hydrolysis of the glycosidic bond.
Atmosphere Inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.
Container Glass vials with Teflon-lined capsAvoids leaching of plasticizers and other contaminants from plastic tubes.
Freeze-Thaw Cycles MinimizeRepeated freezing and thawing can lead to degradation of lipids. Aliquoting stock solutions is highly recommended.

Table 2: General recommendations for the long-term storage of Glucosylsphingosine-¹³C₆ in solution.

Experimental Protocols

To ensure the reliability of quantitative data, it is essential to perform in-house stability assessments of Glucosylsphingosine-¹³C₆ solutions under the specific conditions of your laboratory. The following section outlines a detailed methodology for conducting such a stability study.

Protocol for Assessing Solution Stability of Glucosylsphingosine-¹³C₆

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method to evaluate the stability of Glucosylsphingosine-¹³C₆ in a chosen solvent over time and under different storage conditions.

Objective: To determine the degradation rate of Glucosylsphingosine-¹³C₆ in solution under specified storage conditions.

Materials:

  • Glucosylsphingosine-¹³C₆

  • High-purity solvent (e.g., methanol, ethanol, or 2:1 chloroform:methanol)

  • Glass vials with Teflon-lined caps

  • LC-MS/MS system

  • Calibrator solutions of Glucosylsphingosine-¹³C₆

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid Glucosylsphingosine-¹³C₆.

    • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

    • Aliquot the stock solution into multiple glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions:

    • Store aliquots at different temperatures:

      • -80°C (long-term)

      • -20°C (long-term)

      • 4°C (short-term)

      • Room temperature (short-term)

    • For freeze-thaw stability, subject a set of aliquots stored at -20°C or -80°C to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A freeze-thaw cycle consists of freezing the sample for at least 12 hours followed by thawing to room temperature.

  • Sample Analysis:

    • At each time point (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1), analyze the stored solutions.

    • Prepare a fresh calibration curve of Glucosylsphingosine-¹³C₆ for each analysis.

    • Dilute an aliquot of the stored solution to a concentration within the calibration curve range.

    • Analyze the samples by LC-MS/MS.

  • LC-MS/MS Parameters (Example):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high organic phase to elute Glucosylsphingosine.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor the precursor to product ion transition for Glucosylsphingosine-¹³C₆.

  • Data Analysis:

    • Quantify the concentration of Glucosylsphingosine-¹³C₆ in the stored samples using the freshly prepared calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A compound is generally considered stable if the measured concentration is within ±15% of the initial concentration.

Signaling and Metabolic Pathways

Glucosylsphingosine is a deacylated metabolite of glucosylceramide. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GBA) leads to the accumulation of glucosylceramide, which is subsequently converted to glucosylsphingosine. Elevated levels of glucosylsphingosine are cytotoxic and are implicated in the pathology of Gaucher disease and have been linked to an increased risk for Parkinson's disease.

cluster_Gaucher Gaucher Disease Pathology Cer Ceramide GCS Glucosylceramide Synthase Cer->GCS GlcCer Glucosylceramide GBA Glucocerebrosidase (GBA) GlcCer->GBA AC Acid Ceramidase GlcCer->AC GlcSph Glucosylsphingosine Sph Sphingosine Glucose Glucose UDP_Glucose UDP-Glucose UDP_Glucose->GCS GCS->GlcCer GBA->Sph GBA->Glucose GBA_deficient Deficient GBA AC->GlcSph GlcSph_acc Glucosylsphingosine Accumulation AC->GlcSph_acc leads to GlcCer_acc Glucosylceramide Accumulation GBA_deficient->GlcCer_acc leads to GlcCer_acc->AC

Caption: Metabolic pathway of Glucosylsphingosine formation and accumulation in Gaucher disease.

Experimental Workflow for Lipidomics Analysis

The use of Glucosylsphingosine-¹³C₆ as an internal standard is a key component of a typical lipidomics workflow for the quantification of endogenous Glucosylsphingosine.

Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Glucosylsphingosine-¹³C₆ Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for lipidomics analysis using an internal standard.

Conclusion

The stability of Glucosylsphingosine-¹³C₆ is crucial for its function as a reliable internal standard in quantitative lipidomics. While the solid form is stable for at least four years when stored at -20°C, caution should be exercised when preparing and storing solutions.[1] Adherence to best practices, including storage at low temperatures in appropriate solvents and minimizing freeze-thaw cycles, is recommended to maintain the integrity of the standard. For the highest level of accuracy, it is advisable to conduct in-house stability studies to validate the storage conditions and handling procedures used in your laboratory. The provided experimental protocol offers a framework for such validation.

References

A Technical Guide to the Quality Control and Purity Assessment of Glucosylsphingosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the quality control and purity assessment of Glucosylsphingosine-13C6. This isotopically labeled internal standard is critical for the accurate quantification of Glucosylsphingosine (lyso-Gb1), a key biomarker in Gaucher disease. This document outlines the analytical techniques, experimental protocols, and data interpretation necessary to ensure the identity, purity, and stability of this compound for research and drug development applications.

Introduction to this compound

This compound is a stable isotope-labeled form of glucosylsphingosine, where six carbon atoms in the glucose moiety are replaced with the heavy isotope, carbon-13. This modification results in a known mass shift, allowing it to be distinguished from the endogenous analyte by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled counterpart, making it an ideal internal standard for correcting for variability during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The high chemical and isotopic purity of this compound is paramount for its function as a reliable internal standard.

Quality Control Parameters

The quality of this compound is defined by a set of critical parameters that must be rigorously tested and documented. These parameters ensure the accuracy and reproducibility of quantitative bioanalytical methods.

Table 1: Key Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method(s)Purpose
Identity Conforms to the structure of this compoundLC-MS/MS, ¹H NMR, ¹³C NMRConfirms the correct chemical structure and isotopic labeling pattern.
Chemical Purity ≥98%HPLC-UV, LC-MSQuantifies the percentage of the desired compound and detects any non-labeled or related impurities.
Isotopic Purity ≥99 atom % ¹³CLC-MS/MS, ¹³C NMRDetermines the percentage of molecules that are correctly labeled with the ¹³C isotope.
Isotopic Enrichment ≥98%Mass SpectrometryMeasures the extent of incorporation of the stable isotope into the molecule.
Residual Solvents Meets USP <467> requirementsHeadspace GC-MSEnsures that levels of residual manufacturing solvents are below safety limits.
Appearance White to off-white solidVisual InspectionA basic quality check for physical consistency.
Solubility Soluble in specified solvents (e.g., Methanol, DMSO)Visual InspectionProvides information for proper handling and preparation of standard solutions.

Experimental Protocols for Quality Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Identity

LC-MS/MS is the cornerstone for the analysis of this compound. It provides the sensitivity and selectivity to confirm identity, and assess both chemical and isotopic purity.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working solutions for analysis.

Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar compounds like glucosylsphingosine. A C18 column can also be used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and its potential unlabeled counterpart.

    • This compound: [M+H]⁺ → fragment ions

    • Glucosylsphingosine (unlabeled): [M+H]⁺ → fragment ions

  • Data Analysis:

    • Identity: Confirmed by the retention time and the specific MRM transitions.

    • Chemical Purity: Determined by integrating the peak area of the parent compound and any detected impurities.

    • Isotopic Purity: Assessed by comparing the signal intensity of the 13C6-labeled compound to any signal at the mass of the unlabeled compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solutions Stock->Working Serial Dilution HPLC HPLC Separation (HILIC Column) Working->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Identity Identity MS->Identity Purity Purity (Chemical & Isotopic) MS->Purity

Fig 1. LC-MS/MS workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of isotopic labeling.

¹H NMR:

  • Purpose: To confirm the overall structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., Methanol-d4).

  • Analysis: The resulting spectrum should be consistent with the proposed structure of Glucosylsphingosine. The absence of significant unexpected signals indicates high purity.

¹³C NMR:

  • Purpose: To directly observe the ¹³C-labeled carbon atoms and confirm the position and extent of isotopic enrichment.

  • Analysis: The spectrum will show significantly enhanced signals for the six carbon atoms of the glucose moiety, confirming the ¹³C6 labeling. The chemical shifts of these carbons will be consistent with their positions in the glucose ring.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample Weighed Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., Methanol-d4) Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR Structure Structural Confirmation H1_NMR->Structure Labeling Isotopic Labeling Confirmation C13_NMR->Labeling

Fig 2. NMR spectroscopy workflow for structural and isotopic confirmation.

Glucosylsphingosine in the Pathophysiology of Gaucher Disease

Understanding the biological context of glucosylsphingosine is crucial for researchers. In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide. A secondary metabolic pathway then converts the excess glucosylceramide to glucosylsphingosine, which is a cytotoxic metabolite that contributes to the pathology of the disease.

Gaucher_Pathway cluster_lysosome Lysosome cluster_pathology Pathophysiology GlcCer Glucosylceramide (Substrate) GCase Glucocerebrosidase (GCase) GlcCer->GCase Normal Metabolism AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Gaucher Disease (GCase Deficiency) Accumulation Glucosylceramide Accumulation GlcCer->Accumulation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose GlcSph Glucosylsphingosine (Biomarker) Cytotoxicity Cytotoxicity & Disease Progression GlcSph->Cytotoxicity AcidCeramidase->GlcSph

Fig 3. Simplified metabolic pathway of Glucosylsphingosine in Gaucher Disease.

Data Presentation and Interpretation

All quantitative data from the quality control assessments should be summarized in a clear and concise format.

Table 2: Example Certificate of Analysis Data for this compound

TestMethodResultSpecification
AppearanceVisualWhite solidConforms
Identity
Retention TimeLC-MS/MS2.5 minMatches reference
Mass SpectrumLC-MS/MS[M+H]⁺ = 468.4Conforms to C₁₈[¹³C]₆H₄₇NO₇
¹H NMRNMRConformsConforms to structure
¹³C NMRNMRConformsConforms to structure and ¹³C₆ labeling
Purity
Chemical PurityHPLC-UV99.2%≥98%
Isotopic PurityLC-MS/MS99.8 atom % ¹³C≥99 atom % ¹³C
Isotopic EnrichmentMass Spectrometry99.5%≥98%
Residual Solvents
MethanolGC-MS<50 ppm≤3000 ppm
AcetoneGC-MSNot Detected≤5000 ppm

Conclusion

The rigorous quality control and purity assessment of this compound are essential for its reliable use as an internal standard in quantitative bioanalysis. The methodologies outlined in this guide, including LC-MS/MS and NMR spectroscopy, provide a robust framework for ensuring the identity, purity, and isotopic enrichment of this critical reagent. By adhering to these quality standards, researchers, scientists, and drug development professionals can have high confidence in the accuracy and precision of their findings in the study of Gaucher disease and other related research areas.

Interpreting the Certificate of Analysis for Glucosylsphingosine-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosylsphingosine-(d-glucose-13C6) (Glucosylsphingosine-13C6) is a stable isotope-labeled internal standard crucial for the accurate quantification of glucosylsphingosine in biological samples. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise measurement of endogenous glucosylsphingosine, a key biomarker in Gaucher disease and other lysosomal storage disorders.[1][2][3][4] A thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring the quality and reliability of experimental data. This guide provides an in-depth interpretation of the typical data and methodologies presented in a CoA for this compound.

Section 1: Product Identification and Purity

The initial section of a CoA provides fundamental information about the compound. This includes the chemical name, catalog number, lot number, CAS number, molecular formula, and molecular weight. A key parameter presented here is the overall purity, which is a critical determinant of the standard's quality.

Table 1: Example Product Information and Purity

ParameterExample ValueInterpretation
Chemical Name Glucosylsphingosine-(d-glucose-13C6)The name specifies that the six carbon atoms of the d-glucose moiety are the heavy isotope, Carbon-13.
Molecular Formula C18 ¹³C6 H47 NO7The formula indicates the elemental composition, including the six ¹³C atoms.
Molecular Weight 467.65 g/mol This is the calculated molecular weight based on the ¹³C labeled glucose.
Purity (Overall) ≥98%This value represents the overall purity of the compound as determined by methods like HPLC or GC and is given on a dry basis.[5]
Isotopic Purity ≥99%This specifies the percentage of the compound that is labeled with the desired number of ¹³C atoms.
Isotopic Enrichment ≥99 atom % ¹³CThis indicates the probability of finding a ¹³C atom at any of the six labeled positions in the glucose molecule.[6]

Section 2: Analytical Data and Experimental Protocols

This core section of the CoA details the results of various analytical tests performed on the specific lot of the material. For this compound, the most relevant analytical technique is LC-MS/MS, which is used to confirm the identity, purity, and isotopic enrichment of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[7][8][9] It is the gold standard for quantifying biomarkers like glucosylsphingosine in complex biological matrices.[4][10]

Experimental Protocol: LC-MS/MS Analysis of this compound

A typical LC-MS/MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: The this compound standard is dissolved in a suitable solvent, such as methanol or an acetonitrile/water mixture, to a known concentration.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the analyte from any potential impurities. A gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in positive ion mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is set to MRM mode. Specific precursor-to-product ion transitions are monitored for both the labeled standard and the unlabeled analyte. For this compound, the precursor ion would be [M+H]⁺ at m/z 468.3, and for the unlabeled glucosylsphingosine, it would be m/z 462.3.[4] The fragmentation of these precursor ions by collision-induced dissociation (CID) generates specific product ions that are monitored.

Table 2: Example LC-MS/MS Data for this compound

ParameterSpecificationResultInterpretation
Identity Conforms to structureConformsThe mass spectrum matches the expected pattern for this compound.
Purity (HPLC) ≥98%99.5%The area percentage of the main peak in the chromatogram indicates high chemical purity.[5]
Mass Spectrum [M+H]⁺ = 468.3 ± 0.5 amu468.2The observed mass of the protonated molecule is consistent with the ¹³C6 labeled compound.
Isotopic Distribution Conforms to theoreticalConformsThe relative abundances of the M+1, M+2, etc. peaks are consistent with the specified isotopic enrichment.
Isotopic Enrichment Analysis

Isotopic enrichment is a critical parameter for a stable isotope-labeled internal standard. It ensures that the standard can be distinguished from the endogenous analyte and that it will not contribute significantly to the signal of the unlabeled compound.

Experimental Protocol: Isotopic Enrichment Determination

Isotopic enrichment is typically determined using high-resolution mass spectrometry or tandem mass spectrometry. By analyzing the mass spectrum of the compound, the relative abundance of the desired isotopologue (the fully ¹³C6 labeled molecule) can be compared to the abundances of other isotopologues (molecules with fewer than six ¹³C atoms).

The enrichment is often expressed as "atom percent," which is the probability of a labeled atom being present at a specific labeled position.[6]

Visualizing the Workflow and Biological Context

To better understand the application and significance of this compound, the following diagrams illustrate a typical analytical workflow and the metabolic pathway in which glucosylsphingosine is involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing start Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is extract Protein Precipitation & Lipid Extraction add_is->extract hplc HPLC Separation extract->hplc ms Tandem MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Endogenous Glucosylsphingosine ratio->quantify signaling_pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects glccer Glucosylceramide (GlcCer) gcase Glucocerebrosidase (GBA1) glccer->gcase Deficient in Gaucher Disease acid_ceramidase Acid Ceramidase glccer->acid_ceramidase ceramide ceramide gcase->ceramide Ceramide + Glucose glcsph Glucosylsphingosine (GlcSph) lysosomal_dysfunction Lysosomal Membrane Permeabilization glcsph->lysosomal_dysfunction alpha_syn_aggregation α-synuclein Aggregation (in Parkinson's Disease) glcsph->alpha_syn_aggregation acid_ceramidase->glcsph cell_death Cell Death lysosomal_dysfunction->cell_death

References

Methodological & Application

Application Notes and Protocols: Quantification of Glucosylsphingosine in Human Plasma using Glucosylsphingosine-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid β-glucosidase (GBA). This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.[1][2][3] Elevated levels of glucosylsphingosine have been identified as a highly sensitive and specific biomarker for the diagnosis, severity assessment, and therapeutic monitoring of Gaucher disease.[1][4][5] Unlike other biomarkers such as chitotriosidase, glucosylsphingosine is directly related to the primary metabolic defect in GD.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate and precise quantification of glucosylsphingosine in biological matrices.[6][7] The use of a stable isotope-labeled internal standard, such as Glucosylsphingosine-13C6, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.

These application notes provide a detailed protocol for the quantification of glucosylsphingosine in human plasma using LC-MS/MS with this compound as an internal standard.

Glucosylsphingosine Metabolism in Gaucher Disease

Gaucher Disease Pathway cluster_lysosome Lysosome cluster_gaucher Gaucher Disease Glucosylceramide Glucosylceramide GBA Acid β-glucosidase (GBA) Glucosylceramide->GBA Hydrolysis AC Acid Ceramidase Glucosylceramide->AC Deacylation Ceramide Ceramide Glucose Glucose Glucosylsphingosine Glucosylsphingosine (lyso-Gb1) Glucosylsphingosine->GBA Hydrolysis Sphingosine Sphingosine GBA->Ceramide GBA->Glucose GBA->Sphingosine AC->Glucosylsphingosine GBA_deficient Deficient GBA Glucosylceramide_acc Accumulation of Glucosylceramide GBA_deficient->Glucosylceramide_acc Glucosylsphingosine_acc Accumulation of Glucosylsphingosine GBA_deficient->Glucosylsphingosine_acc

Caption: Simplified metabolic pathway in the lysosome illustrating the role of acid β-glucosidase (GBA) and the accumulation of substrates in Gaucher disease.

Experimental Protocols

Materials and Reagents
  • Glucosylsphingosine (lyso-Gb1) analytical standard

  • This compound (lyso-Gb1-13C6) internal standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Ammonium formate

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatograph (UPLC or HPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Autosampler vials

Sample Preparation
  • Preparation of Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

  • Protein Precipitation:

    • To 50 µL of human plasma, add 200 µL of the internal standard working solution in methanol.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
Column HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Analyte

Note: MS parameters may require optimization for different instrument models.

Data Presentation

Table 1: Quantitative Data of Glucosylsphingosine in Human Plasma

CohortGlucosylsphingosine Concentration (ng/mL)Reference(s)
Healthy Controls < 10[3]
Gaucher Disease Patients (Untreated) 190.5 - >2500[3]

Table 2: Method Validation Parameters

ParameterResultReference(s)
Linearity Up to 1000 ng/mL[8]
Lower Limit of Quantitation (LLOQ) 1 ng/mL[3]
Intra-assay Precision (%CV) 2.0% - 8.2%[3]
Inter-assay Precision (%CV) 3.8% - 11.5%[3][8]
Accuracy/Recovery 93.5% - 112.6%[3][8]

Experimental Workflow

Experimental Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation with This compound IS) start->sample_prep lc_ms_analysis LC-MS/MS Analysis (HILIC/C18 Separation, MRM Detection) sample_prep->lc_ms_analysis data_processing Data Processing (Peak Integration, Concentration Calculation) lc_ms_analysis->data_processing end End: Report Generation data_processing->end

Caption: A schematic of the experimental workflow for the quantification of glucosylsphingosine in plasma.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of glucosylsphingosine in human plasma. This methodology is well-suited for clinical research, aiding in the diagnosis and therapeutic monitoring of Gaucher disease, and can be a valuable tool for drug development professionals working on novel therapies for this disorder. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required in these applications.

References

Application Note and Protocol: Quantification of Glucosylsphingosine in Human Plasma using Glucosylsphingosine-¹³C₆ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosylsphingosine (Lyso-GL1) is a critical biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, an inherited metabolic disorder caused by the deficiency of the lysosomal enzyme acid β-glucosidase (glucocerebrosidase, GCase).[1][2][3][4] This deficiency leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine, in various tissues and plasma.[1][3][4] The quantification of glucosylsphingosine in plasma provides a sensitive and specific measure of disease burden and response to therapy.[2][5] This protocol details a robust and sensitive method for the quantification of glucosylsphingosine in human plasma samples using a stable isotope-labeled internal standard, Glucosylsphingosine-¹³C₆, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a stable isotope dilution technique. A known amount of Glucosylsphingosine-¹³C₆ is spiked into human plasma samples as an internal standard to account for variability during sample preparation and analysis. Proteins are precipitated from the plasma, and the supernatant containing glucosylsphingosine and the internal standard is analyzed by LC-MS/MS. Chromatographic separation is crucial to distinguish glucosylsphingosine from its isobaric isomer, galactosylsphingosine.[3][6] Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) for sensitive and specific quantification.

Materials and Reagents

  • Human plasma (collected in K₂EDTA tubes)

  • Glucosylsphingosine (Lyso-GL1) standard

  • Glucosylsphingosine-¹³C₆ (Internal Standard, IS)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium acetate

  • Formic acid

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Sciex API-4000 or equivalent)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., XBridge™ HILIC, 3.5 µm, 2.1 × 50 mm)[7]

Experimental Protocol

Preparation of Stock and Working Solutions
  • Glucosylsphingosine Stock Solution (1 mg/mL): Accurately weigh and dissolve glucosylsphingosine in methanol.

  • Glucosylsphingosine-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Glucosylsphingosine-¹³C₆ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glucosylsphingosine stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the Glucosylsphingosine-¹³C₆ stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Allow frozen plasma samples to thaw on ice. Vortex to ensure homogeneity.

  • To each well of a 96-well plate, add 50 µL of human plasma.

  • Add 200 µL of the internal standard working solution (in methanol) to each well. This high volume of methanol serves to precipitate plasma proteins.[8][9]

  • Seal the plate and vortex thoroughly for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[8][9]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: XBridge™ HILIC, 3.5 µm, 2.1 × 50 mm[7]

    • Mobile Phase: An isocratic mobile phase of 95% Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid can be used.[7] Alternatively, a gradient can be employed for better separation.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • MRM Transitions:

      • Glucosylsphingosine: Monitor the transition of the protonated molecule to a specific product ion.

      • Glucosylsphingosine-¹³C₆: Monitor the corresponding transition for the internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for both glucosylsphingosine and Glucosylsphingosine-¹³C₆.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of glucosylsphingosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described method, as well as expected concentration ranges.

Table 1: Method Validation Parameters [2]

ParameterResult
Linearity RangeUp to 1000 ng/mL
Intra-assay Variation3.1%
Inter-assay Variation11.5%
Overall Recovery>96%
Specificity100%
Sensitivity100%

Table 2: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnXBridge™ HILIC, 3.5 µm, 2.1 × 50 mm[7]
Mobile Phase95% Methanol, 2 mM Ammonium Acetate, 0.1% Formic Acid[7]
Flow Rate0.4 mL/min
Column Temperature40°C[7]
Mass Spectrometry
Ionization ModeESI+
Scan TypeSRM
MRM Transition (Glucosylsphingosine)e.g., m/z 462.3 -> [Product Ion]
MRM Transition (Glucosylsphingosine-¹³C₆)e.g., m/z 468.3 -> [Product Ion]

Table 3: Typical Glucosylsphingosine Concentrations in Human Plasma

PopulationConcentration Range (ng/mL)
Healthy Controls1.3 - 1.7[1]
Untreated Gaucher Disease Patients15.6 - 1035.2 (Median ~230)[5]
Treated Gaucher Disease PatientsSignificant reduction from baseline[1][2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 200 µL Methanol with Glucosylsphingosine-¹³C₆ plasma->add_is vortex1 Vortex & Centrifuge add_is->vortex1 supernatant Collect Supernatant vortex1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS System (HILIC Column, ESI+, SRM) reconstitute->lcms integrate Integrate Peak Areas lcms->integrate calculate_ratio Calculate Analyte/IS Ratio integrate->calculate_ratio calibration Generate Calibration Curve calculate_ratio->calibration quantify Quantify Glucosylsphingosine calibration->quantify

Caption: Experimental workflow for Glucosylsphingosine quantification.

gaucher_pathway cluster_accumulation Gaucher Disease Pathophysiology cluster_block Glucosylceramide Glucosylceramide GCase Glucocerebrosidase (GCase) Glucosylceramide->GCase Normal Metabolism AcidCeramidase Acid Ceramidase Glucosylceramide->AcidCeramidase Alternative Pathway Ceramide Ceramide + Glucose GCase->Ceramide Glucosylsphingosine Glucosylsphingosine (Lyso-GL1) (Accumulates) AcidCeramidase->Glucosylsphingosine GCase_block Deficient in Gaucher Disease

Caption: Simplified metabolic pathway in Gaucher disease.

References

Application Notes: Glucosylsphingosine-13C6 in Dried Blood Spot Analysis for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme β-glucocerebrosidase (GCase).[1][2][3] This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.[1][2][4][5] Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for the diagnosis, severity assessment, and therapeutic monitoring of Gaucher disease.[1][2][6][7][8] Analysis of lyso-Gb1 in dried blood spots (DBS) offers a minimally invasive, stable, and cost-effective method for screening and monitoring patients.[9][10][11][12] The use of a stable isotope-labeled internal standard, Glucosylsphingosine-13C6 (lyso-Gb1-13C6), is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing.

Rationale for Use

This compound serves as an ideal internal standard for the quantitative analysis of endogenous lyso-Gb1 in DBS samples due to its identical chemical and physical properties to the analyte of interest. The mass shift introduced by the 13C isotopes allows for its distinct detection by the mass spectrometer, ensuring that any variability during sample extraction, derivatization, and ionization affects both the analyte and the internal standard equally. This results in a highly precise and accurate measurement of lyso-Gb1 concentrations.

Clinical Significance

The quantification of lyso-Gb1 in DBS is a powerful tool for:

  • Primary Diagnosis: Elevated levels of lyso-Gb1 are a strong indicator of Gaucher disease.[7][10][11]

  • Disease Monitoring: Changes in lyso-Gb1 levels correlate with disease burden and can be used to monitor the efficacy of enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[1][6][7][13]

  • High-Risk Screening: DBS-based lyso-Gb1 analysis is suitable for screening high-risk populations for Gaucher disease.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway leading to lyso-Gb1 accumulation in Gaucher disease and the typical workflow for its analysis in DBS samples.

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_cell Macrophage Glucosylceramide Glucosylceramide Glucocerebrosidase β-Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Glucosylceramide->Glucocerebrosidase Glucosylsphingosine Glucosylsphingosine (lyso-Gb1) (Accumulates) Glucosylceramide->Glucosylsphingosine Alternative Pathway Ceramide Ceramide Glucocerebrosidase->Ceramide Glucose Glucose Glucocerebrosidase->Glucose cluster_lysosome cluster_lysosome

Caption: Biochemical pathway of Glucosylsphingosine (lyso-Gb1) accumulation in Gaucher disease.

DBS_Analysis_Workflow DBS_Collection Dried Blood Spot (DBS) Collection DBS_Punch DBS Punch (3.2 mm) DBS_Collection->DBS_Punch Extraction Extraction with Internal Standard (this compound in Methanol) DBS_Punch->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Analysis Data Analysis and Quantification LC_MSMS_Analysis->Data_Analysis

Caption: Workflow for Glucosylsphingosine (lyso-Gb1) analysis in Dried Blood Spots (DBS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for lyso-Gb1 quantification in DBS and the typical concentration ranges observed.

Table 1: Method Performance Characteristics

ParameterResult
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL[14]
Intra-assay Precision (%CV)2.0% - 8.2%[14]
Inter-assay Precision (%CV)3.8% - 11.5%[13][14]
Accuracy/Recovery93.5% - 112.6%[14]

Table 2: Reference and Pathological Concentrations of Lyso-Gb1 in DBS

PopulationLyso-Gb1 Concentration (ng/mL)
Healthy Controls2.1 - 9.9[14]
Gaucher Disease Carriers (Heterozygous)2.5 - 15.3[10][12]
Gaucher Disease Patients (Untreated)190.5 - >2500[4][14]
Pathological Cut-off> 12[7]

Detailed Experimental Protocols

Materials and Reagents
  • Glucosylsphingosine (lyso-Gb1) standard

  • This compound (lyso-Gb1-13C6) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Dried blood spot collection cards

  • 3.2 mm DBS puncher

  • 96-well microtiter plates

  • Centrifuge

  • LC-MS/MS system

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of lyso-Gb1 and lyso-Gb1-13C6 in methanol.

  • Working Standard Solutions: Serially dilute the lyso-Gb1 primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the lyso-Gb1-13C6 primary stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation and Extraction
  • DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.

  • Extraction: To each well containing a DBS punch, add 100 µL of the internal standard working solution (50 ng/mL lyso-Gb1-13C6 in methanol).

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lyso-Gb1: Precursor ion (m/z) 460.3 → Product ion (m/z) 282.3

    • Lyso-Gb1-13C6: Precursor ion (m/z) 466.3 → Product ion (m/z) 288.3

  • Dwell Time: 100 ms.

  • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of lyso-Gb1 to lyso-Gb1-13C6 against the concentration of the lyso-Gb1 standards.

  • Quantification: Determine the concentration of lyso-Gb1 in the DBS samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: Report the final concentration in ng/mL of blood.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of lyso-Gb1 from dried blood spots provides a robust, sensitive, and specific method for the diagnosis and monitoring of Gaucher disease. This approach facilitates early detection and allows for effective management of the disease through timely therapeutic intervention and monitoring. The minimally invasive nature of DBS sampling makes it an ideal technique for routine clinical application, including newborn screening programs.

References

Application Notes and Protocols: Glucosylsphingosine-13C6 for Cerebrospinal Fluid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph) is a lysosphingolipid that serves as a critical biomarker for Gaucher disease (GD), a lysosomal storage disorder caused by mutations in the GBA gene leading to deficient activity of the enzyme acid β-glucocerebrosidase (GCase).[1][2][3][4] This deficiency results in the accumulation of glucosylceramide and its deacylated form, GlcSph.[3][4] The quantification of GlcSph in cerebrospinal fluid (CSF) is of growing interest as it may reflect neurological involvement in Gaucher disease and other synucleinopathies like Parkinson's disease (PD), for which GBA mutations are a significant genetic risk factor.[1][5][6] However, the concentration of GlcSph in the CSF of healthy individuals and even in some patient populations is exceptionally low, necessitating highly sensitive and specific analytical methods for accurate quantification.[1][5][6]

The use of a stable isotope-labeled internal standard, such as Glucosylsphingosine-13C6, is essential for achieving the required precision and accuracy in mass spectrometry-based quantification. This internal standard mimics the chemical behavior of the endogenous analyte but is distinguishable by its mass, allowing for correction of matrix effects and variations in sample processing and instrument response.

These application notes provide a comprehensive overview of the use of this compound in the analysis of GlcSph in CSF, including detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and quantitative data from relevant studies.

Signaling Pathway and Biomarker Logic

Mutations in the GBA gene lead to a cascade of events culminating in the accumulation of GlcSph, which can be measured in the CSF as a biomarker for disease state and therapeutic response.

cluster_0 Cellular Pathology in Gaucher Disease cluster_1 Biomarker Application in CSF GBA Gene Mutation GBA Gene Mutation Deficient GCase Activity Deficient GCase Activity GBA Gene Mutation->Deficient GCase Activity leads to Glucosylceramide Accumulation Glucosylceramide Accumulation Deficient GCase Activity->Glucosylceramide Accumulation causes Glucosylsphingosine (GlcSph) Accumulation Glucosylsphingosine (GlcSph) Accumulation Glucosylceramide Accumulation->Glucosylsphingosine (GlcSph) Accumulation is converted to Cellular Dysfunction Cellular Dysfunction Glucosylsphingosine (GlcSph) Accumulation->Cellular Dysfunction GlcSph in CSF GlcSph in CSF Glucosylsphingosine (GlcSph) Accumulation->GlcSph in CSF is measurable as LC-MS/MS Quantification LC-MS/MS Quantification GlcSph in CSF->LC-MS/MS Quantification is quantified by Disease Monitoring Disease Monitoring LC-MS/MS Quantification->Disease Monitoring Therapeutic Efficacy Therapeutic Efficacy LC-MS/MS Quantification->Therapeutic Efficacy

Caption: Pathophysiological cascade in Gaucher disease and the role of CSF GlcSph as a biomarker.

Quantitative Data

The following tables summarize the concentrations of Glucosylsphingosine (GlcSph) and its isomer Galactosylsphingosine (GalSph) in human and monkey cerebrospinal fluid (CSF), as determined by highly sensitive LC-MS/MS methods utilizing stable isotope-labeled internal standards.

Table 1: Glucosylsphingosine and Galactosylsphingosine Concentrations in Human CSF

AnalyteMean Concentration (pg/mL)Lower Limit of Quantitation (LLOQ) (pg/mL)
Glucosylsphingosine (GlcSph)1.07[5][6]0.1[1][5][6]
Galactosylsphingosine (GalSph)9.44[5][6]0.1[1][5][6]

Table 2: Glucosylsphingosine Concentrations in Monkey CSF (Baseline)

AnalyteMean Concentration (pg/mL)Standard Deviation (pg/mL)
Glucosylsphingosine (GlcSph)0.635[2]0.177[2]

Experimental Protocols

Cerebrospinal Fluid (CSF) Sample Preparation

This protocol outlines the solid-phase extraction (SPE) method for isolating GlcSph from CSF samples prior to LC-MS/MS analysis. The use of this compound as an internal standard is critical for accurate quantification.

Materials:

  • Human or animal CSF samples

  • This compound (internal standard)

  • Cationic exchange solid-phase extraction cartridges

  • Methanol

  • Water

  • Ammonium hydroxide

  • Formic acid

  • Acetonitrile

  • Microcentrifuge tubes

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., acetonitrile/water with formic acid)

Procedure:

  • Thaw CSF samples on ice.

  • In a microcentrifuge tube, add a known volume of CSF (e.g., 100 µL).

  • Spike the CSF sample with a known amount of this compound internal standard solution.

  • Condition the cationic exchange SPE cartridge with methanol followed by water.

  • Load the CSF sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water, followed by methanol to remove interfering substances.

  • Elute the GlcSph and the internal standard from the cartridge using an elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of reconstitution solution for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the quantification of GlcSph in prepared CSF extracts using a highly sensitive LC-MS/MS system. It is crucial to achieve chromatographic separation of GlcSph from its isobaric isomer, GalSph.[1][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Nexera X2 UHPLC)[1]

  • Tandem mass spectrometer (e.g., SCIEX Triple Quad 6500+ or 7500 System, QTRAP 6500)[1][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., two Halo HILIC columns connected in tandem for enhanced separation)[1][7]

LC Parameters (Example):

  • Mobile Phase A: 0.1% Formic acid in water[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

  • Gradient: A gradient from high organic to increasing aqueous phase is typically used for HILIC separation.

  • Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for nano-LC).[8]

  • Injection Volume: 5-100 µL, depending on the sensitivity of the instrument and the concentration of the analyte.[9]

  • Column Temperature: e.g., 37°C[8]

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Glucosylsphingosine (GlcSph): Specific precursor to product ion transition (e.g., m/z 460.3 -> 282.3).

    • This compound (Internal Standard): Specific precursor to product ion transition (e.g., m/z 466.3 -> 288.3).

  • Collision Energy and other parameters: Optimized for the specific instrument and analytes.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of GlcSph in CSF using this compound.

CSF_Sample CSF Sample Collection Spiking Spiking with This compound CSF_Sample->Spiking SPE Solid-Phase Extraction (Cationic Exchange) Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (HILIC Separation, MRM) Reconstitution->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

References

Application Notes and Protocols: Glucosylsphingosine-13C6 for Monitoring Enzyme Replacement Therapy in Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.[3][4] The accumulation of these lipids results in a multi-systemic disorder with manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2]

Glucosylsphingosine (lyso-Gb1) has emerged as a highly sensitive and specific biomarker for the diagnosis, prognosis, and therapeutic monitoring of Gaucher disease.[5][6] Unlike other biomarkers such as chitotriosidase and CCL18, lyso-Gb1 is directly involved in the pathophysiology of the disease.[4][6] Enzyme replacement therapy (ERT) is a cornerstone of Gaucher disease management, and monitoring the response to this therapy is crucial for optimizing patient outcomes.[7][8] The quantification of lyso-Gb1 levels provides a reliable method for assessing the efficacy of ERT, with a significant reduction in its concentration indicating a positive therapeutic response.[6][9]

The use of a stable isotope-labeled internal standard, such as Glucosylsphingosine-13C6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for the accurate and precise quantification of lyso-Gb1.[10][11] This internal standard mimics the chemical and physical properties of the endogenous analyte, correcting for variations in sample preparation and instrument response.

These application notes provide a detailed overview and protocols for the use of this compound in the monitoring of ERT in Gaucher disease.

Pathophysiology and Biomarker Rationale

In Gaucher disease, the deficient activity of GCase leads to the accumulation of GlcCer within lysosomes.[1] A secondary metabolic pathway involving acid ceramidase deacylates GlcCer to form glucosylsphingosine (lyso-Gb1).[3] Elevated levels of lyso-Gb1 are cytotoxic and have been implicated in the inflammatory and cellular dysfunction characteristic of the disease.[3][4] Recent studies have shown that elevated GlcSph can activate the mammalian target of rapamycin complex 1 (mTORC1), leading to deregulation of the lysosomal compartment and impaired autophagy.[1][3]

ERT aims to replace the deficient GCase enzyme, thereby restoring the normal catabolism of GlcCer and subsequently reducing the production of lyso-Gb1.[7][8] Monitoring the decline in lyso-Gb1 levels in response to ERT provides a direct measure of the treatment's effectiveness at a biochemical level.[6][9]

Gaucher Disease Pathophysiology and ERT Intervention

Gaucher Disease Pathophysiology and ERT Intervention GBA1 GBA1 Gene Mutation GCase Deficient Glucocerebrosidase (GCase) Activity GBA1->GCase GlcCer Glucosylceramide (GlcCer) Accumulation GCase->GlcCer LysoGb1 Glucosylsphingosine (Lyso-Gb1) Accumulation GlcCer->LysoGb1 Acid Ceramidase Pathology Gaucher Disease Pathology (Hepatosplenomegaly, Anemia, Bone Disease) GlcCer->Pathology mTORC1 mTORC1 Activation LysoGb1->mTORC1 LysoGb1->Pathology Lysosome Lysosomal Dysfunction & Impaired Autophagy mTORC1->Lysosome Lysosome->Pathology ERT Enzyme Replacement Therapy (ERT) RestoredGCase Restored GCase Activity ERT->RestoredGCase ReducedGlcCer Reduced GlcCer & Lyso-Gb1 RestoredGCase->ReducedGlcCer Normal Catabolism Amelioration Amelioration of Pathology ReducedGlcCer->Amelioration

Caption: Pathophysiological cascade in Gaucher disease and the therapeutic intervention point of ERT.

Quantitative Data Summary

The following tables summarize the typical concentrations of glucosylsphingosine (lyso-Gb1) in various populations and the expected response to Enzyme Replacement Therapy (ERT).

Table 1: Glucosylsphingosine (Lyso-Gb1) Levels in Different Cohorts

CohortMatrixLyso-Gb1 Concentration (ng/mL)Reference(s)
Healthy ControlsPlasma0.4 - 2.0[5]
Healthy ControlsDried Blood Spot (DBS)2.1 - 9.9[12][13]
Untreated Gaucher Disease (Type 1)Plasma15.6 - 1035.2 (Median: ~230)[5]
Untreated Gaucher DiseaseDried Blood Spot (DBS)190.5 - 2380.6 (Median: ~615)[12][13]
Gaucher Disease Carriers (Heterozygous)Dried Blood Spot (DBS)2.5 - 15.3[14]

Table 2: Impact of Enzyme Replacement Therapy (ERT) on Lyso-Gb1 Levels

Treatment StatusParameterObservationReference(s)
ERT-Treated PatientsMedian Change in Lyso-Gb1-8.6 ng/mL[6][15]
Untreated PatientsMedian Change in Lyso-Gb1+25.0 ng/mL[6][15]
Patients who Discontinued ERTMedian Change in Lyso-Gb1+19.5 ng/mL[6][15]
ERT Initiation (Treatment-Naïve)Median Reduction in Lyso-Gb1-120.5 ng/mL[15]
Short-term Response to ERT (30 min post-infusion)Average Reduction in Lyso-Gb117%[9]

Experimental Protocols

Protocol 1: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of glucosylsphingosine (lyso-Gb1) from human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • Glucosylsphingosine (lyso-Gb1) analytical standard

  • This compound (Internal Standard - IS)[7][11][16][17][18]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare a stock solution of lyso-Gb1 in methanol.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by serially diluting the lyso-Gb1 stock solution with methanol.

    • Prepare a working internal standard solution by diluting the this compound stock solution with methanol.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 200 µL of the internal standard working solution in methanol.

    • Mix thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[19]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.

      • Flow Rate: 0.4 - 0.6 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Lyso-Gb1: Monitor the transition from the precursor ion (e.g., m/z 462.3) to a specific product ion.

        • This compound (IS): Monitor the transition from the precursor ion (e.g., m/z 468.3) to a specific product ion.

      • Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both lyso-Gb1 and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of lyso-Gb1 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Plasma Lyso-Gb1 Analysis

Workflow for Plasma Lyso-Gb1 Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) in Methanol (200 µL) Plasma->Add_IS Precipitate Protein Precipitation (4°C, 20 min) Add_IS->Precipitate Centrifuge Centrifugation (4000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Lyso-Gb1 Concentration Calibration->Quantification

Caption: Step-by-step workflow for the quantification of lyso-Gb1 in plasma samples.

Protocol 2: Analysis of Glucosylsphingosine from Dried Blood Spots (DBS)

This protocol provides a method for the extraction and analysis of lyso-Gb1 from dried blood spots.

Materials:

  • Dried blood spot (DBS) cards

  • 3 mm or 6 mm hole punch

  • This compound (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well collection plates

  • Shaker/vortexer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Punch a 3 mm or 6 mm disc from the center of the dried blood spot into a well of a 96-well plate.

    • Prepare a working internal standard solution of this compound in an appropriate extraction solvent (e.g., 50% acetonitrile in water or a mixture of methanol:acetonitrile:water).[12][13]

    • Add 100-200 µL of the internal standard working solution to each well containing a DBS disc.

    • Seal the plate and incubate on a shaker for 30-60 minutes at room temperature to extract the analyte.

    • Centrifuge the plate to pellet the DBS paper.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • The LC-MS/MS parameters are generally similar to those described in Protocol 1 for plasma analysis. The chromatographic gradient and other parameters should be optimized for the specific LC-MS/MS system being used.

  • Data Analysis:

    • Data analysis is performed as described in Protocol 1.

Logical Relationship for DBS-based Gaucher Disease Monitoring

DBS-based Gaucher Disease Monitoring Logic DBS_Sample Dried Blood Spot Sample Extraction Extraction with Internal Standard (this compound) DBS_Sample->Extraction LCMSMS LC-MS/MS Quantification Extraction->LCMSMS LysoGb1_Level Lyso-Gb1 Concentration LCMSMS->LysoGb1_Level ERT_Decision ERT Monitoring & Dosage Adjustment LysoGb1_Level->ERT_Decision Clinical_Outcome Improved Clinical Outcome ERT_Decision->Clinical_Outcome

Caption: Logical flow from DBS sample to clinical decision-making in ERT monitoring.

Conclusion

The quantification of glucosylsphingosine (lyso-Gb1) using a stable isotope-labeled internal standard like this compound by LC-MS/MS is a robust and reliable method for monitoring the efficacy of enzyme replacement therapy in patients with Gaucher disease. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to implement this essential biomarker in their clinical and research settings. Consistent monitoring of lyso-Gb1 levels allows for personalized treatment strategies and contributes to improved patient outcomes.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Glucosylsphingosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylsphingosine (GlcSph), the deacylated form of glucosylceramide (GlcCer), has emerged as a critical biomarker and a key pathogenic molecule in lysosomal storage disorders, primarily Gaucher Disease (GD).[1][2] In GD, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer and a subsequent marked increase in GlcSph.[1][2] Elevated levels of GlcSph are associated with the clinical manifestations of GD and are also implicated as a genetic risk factor for Parkinson's Disease (PD).[3][4][5] Consequently, therapeutic strategies are increasingly focused on modulating the metabolic pathways that lead to GlcSph accumulation.

High-throughput screening (HTS) plays a pivotal role in identifying small molecule compounds that can correct the underlying cellular defects in these diseases. While many HTS assays target the enzymes responsible for GlcCer metabolism, such as GCase and glucosylceramide synthase (GCS), the use of isotopically labeled Glucosylsphingosine-¹³C₆ offers a powerful tool for developing novel screening assays and for detailed mechanistic studies of lead compounds.[6] Glucosylsphingosine-¹³C₆ can be employed in secondary screens and mechanistic studies to quantify the effects of compounds on GlcSph levels directly, often using mass spectrometry.

These application notes provide detailed protocols for HTS assays relevant to the GlcSph pathway and propose a novel screening workflow utilizing Glucosylsphingosine-¹³C₆ for advanced drug discovery applications.

Signaling Pathway of Glucosylsphingosine

In Gaucher Disease, the deficiency of GCase leads to an accumulation of GlcCer within the lysosome. This excess GlcCer can be converted to GlcSph by the action of acid ceramidase.[7][8] GlcSph is not confined to the lysosome and can translocate to the cytoplasm, where it has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[7][8][9][10] This activation disrupts normal lysosomal biogenesis and autophagy, contributing to the cellular pathology of the disease.[7][9][10][11]

Glucosylsphingosine Signaling Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GlcCer Glucosylceramide (Accumulates) GCase GCase (Deficient in GD) GlcCer->GCase Hydrolysis (Blocked) AcidCer Acid Ceramidase GlcCer->AcidCer Deacylation GlcSph_L Glucosylsphingosine GlcSph_C Glucosylsphingosine GlcSph_L->GlcSph_C Transport AcidCer->GlcSph_L mTORC1 mTORC1 GlcSph_C->mTORC1 Activation Lysosome_Biogenesis Lysosomal Biogenesis mTORC1->Lysosome_Biogenesis Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: Glucosylsphingosine production in the lysosome and its subsequent activation of mTORC1 in the cytoplasm.

High-Throughput Screening Assays

The primary goal of HTS in this context is to identify compounds that either restore GCase function or reduce the production of GlcCer, thereby lowering GlcSph levels.

HTS for GCase Stabilizers and Activators

A common strategy is to screen for pharmacological chaperones that can stabilize mutant GCase, promoting its proper folding and trafficking to the lysosome.

Experimental Workflow: GCase HiBiT Luminescence Assay

This cell-based assay quantifies the stabilization of a mutant GCase protein tagged with a small proluminescent HiBiT peptide.[3][4][5][12]

GCase HiBiT Assay Workflow plate Seed H4 cells expressing HiBiT-GCase (L444P) in 1536-well plates compounds Add library compounds (qHTS titration) plate->compounds incubate Incubate for 24 hours compounds->incubate lyse Lyse cells and add LgBiT protein incubate->lyse luminescence Measure luminescence lyse->luminescence

Caption: Workflow for a quantitative high-throughput screening (qHTS) assay to identify GCase stabilizers.

Protocol: GCase HiBiT Luminescence Assay

  • Cell Plating: Seed H4 neuroglioma cells stably expressing HiBiT-tagged mutant GCase (e.g., L444P) in 1536-well plates at an appropriate density.

  • Compound Addition: Add small molecule library compounds using a pintool, typically in a concentration-response format (qHTS).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator.

  • Lysis and Detection: Add a lysis reagent containing the complementary LgBiT protein. The interaction between HiBiT-GCase and LgBiT reconstitutes a functional NanoLuc luciferase.

  • Signal Measurement: Measure the luminescence signal using a plate reader. An increase in luminescence indicates stabilization of the HiBiT-GCase protein.

HTS for Glucosylceramide Synthase (GCS) Inhibitors

An alternative approach is substrate reduction therapy, which aims to decrease the production of GlcCer by inhibiting GCS.[13][14][15][16]

Experimental Workflow: Cell-Based GCS Inhibition Assay

This assay measures the inhibition of GCS by quantifying the reduction of a fluorescent GlcCer analog.

GCS Inhibition Assay Workflow plate Plate cells (e.g., CHO) in 96- or 384-well plates compounds Add library compounds plate->compounds incubate1 Pre-incubate with compounds compounds->incubate1 substrate Add fluorescent ceramide analog (e.g., NBD-C6-ceramide) incubate1->substrate incubate2 Incubate to allow for GlcCer synthesis substrate->incubate2 extract Extract lipids incubate2->extract analyze Analyze by HPTLC or fluorescence plate reader extract->analyze

Caption: Workflow for a cell-based high-throughput assay to screen for GCS inhibitors.

Protocol: Cell-Based GCS Inhibition Assay

  • Cell Plating: Plate a suitable cell line (e.g., CHO cells) in 96- or 384-well plates.

  • Compound Treatment: Add library compounds and pre-incubate for a defined period (e.g., 1-4 hours).

  • Substrate Addition: Add a fluorescent ceramide analog (e.g., NBD-C₆-ceramide) to the cells.

  • Incubation: Incubate for a further period (e.g., 2 hours) to allow for the synthesis of fluorescent GlcCer.

  • Lipid Extraction: Terminate the reaction and extract the cellular lipids.

  • Analysis: Separate the fluorescent GlcCer from the unreacted fluorescent ceramide using high-performance thin-layer chromatography (HPTLC) and quantify the fluorescent spot corresponding to GlcCer. Alternatively, for a higher throughput, specific cell washing protocols can be employed to remove unincorporated substrate, followed by direct fluorescence measurement in a plate reader.

Proposed HTS Application with Glucosylsphingosine-¹³C₆

While the primary screens focus on upstream targets, Glucosylsphingosine-¹³C₆ is invaluable for secondary screening and hit validation. A medium-throughput screen can be designed to directly measure the impact of compounds on GlcSph metabolism.

Experimental Workflow: Cell-Based GlcSph-¹³C₆ Accumulation Assay

This workflow is designed to validate hits from primary screens by quantifying their effect on the accumulation of exogenously added Glucosylsphingosine-¹³C₆. This can identify compounds that enhance GlcSph clearance or block its uptake.

GlcSph_13C6 Assay Workflow plate Plate GD patient-derived fibroblasts or relevant cell model in 96-well plates compounds Treat with hit compounds from primary screen plate->compounds incubate1 Incubate for 24-48 hours compounds->incubate1 substrate Add Glucosylsphingosine-¹³C₆ to the medium incubate1->substrate incubate2 Incubate for a defined period (e.g., 4-8 hours) substrate->incubate2 wash Wash cells to remove external substrate incubate2->wash extract Extract intracellular lipids wash->extract analyze Quantify Glucosylsphingosine-¹³C₆ by LC-MS/MS extract->analyze

Caption: Workflow for a secondary screen using Glucosylsphingosine-¹³C₆ and LC-MS/MS analysis.

Protocol: Cell-Based GlcSph-¹³C₆ Accumulation Assay

  • Cell Culture: Plate Gaucher disease patient-derived fibroblasts or a relevant engineered cell line in 96-well plates.

  • Compound Treatment: Treat cells with a concentration range of hit compounds identified from a primary HTS (e.g., GCase stabilizers).

  • Incubation: Incubate for 24-48 hours to allow the compound to exert its effect on GCase activity.

  • Substrate Addition: Add a known concentration of Glucosylsphingosine-¹³C₆ to the cell culture medium.

  • Substrate Incubation: Incubate for a defined period (e.g., 4-8 hours) to allow for cellular uptake and metabolism.

  • Cell Harvest: Aspirate the medium and wash the cells thoroughly with PBS to remove any extracellular Glucosylsphingosine-¹³C₆.

  • Lipid Extraction: Lyse the cells and perform a lipid extraction using an appropriate solvent system (e.g., methanol/chloroform).

  • LC-MS/MS Analysis: Dry down the lipid extract, reconstitute in a suitable solvent, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17][18][19] Quantify the amount of intracellular Glucosylsphingosine-¹³C₆ relative to an internal standard. A decrease in the Glucosylsphingosine-¹³C₆ signal in compound-treated cells compared to vehicle controls would indicate enhanced clearance or metabolism.

Data Presentation

Quantitative data from HTS assays are crucial for hit prioritization and structure-activity relationship (SAR) studies.

Table 1: Representative Data from GCase and GCS HTS Assays

Assay TypeCompoundTargetEC₅₀ / IC₅₀ (nM)Max Response (% of Control)Assay FormatReference
GCase Stabilization AmbroxolMutant GCase15,000~150%HiBiT Luminescence[3][5]
GCase Stabilization NCGC326Mutant GCase280~175%HiBiT Luminescence[3][5]
GCase Activation NCGC607Mutant GCase1,900N/AFluorogenic Substrate[4]
GCS Inhibition IbiglustatGCS25N/ACell-based[16]
GCS Inhibition T-036GCS31 (human)N/AEnzyme-based[16]

Table 2: Representative LC-MS/MS Data for Glucosylsphingosine Levels

ConditionCell TypeGlcSph Level (nM)Fold Change vs. ControlReference
Control Healthy Donor Fibroblasts~1.31.0[2]
Untreated GD GD Type 1 Patient Fibroblasts~230~177[2]
ERT-Treated GD GD Type 1 Patient (Plasma)89 (post-ERT)Significant Reduction[2]
GCS Inhibitor-Treated GD Mouse Model (Brain)N/ASignificant Reduction[17]

Note: The data presented are representative values compiled from the literature and should be used for illustrative purposes.

Conclusion

The development of robust high-throughput screening assays is essential for the discovery of novel therapeutics for Gaucher Disease and related synucleinopathies. While primary screens targeting GCase and GCS provide an effective first pass for identifying active compounds, the use of Glucosylsphingosine-¹³C₆ in secondary, more physiologically relevant assays is critical. The proposed cell-based Glucosylsphingosine-¹³C₆ accumulation assay, coupled with sensitive LC-MS/MS detection, offers a powerful method to confirm the efficacy of lead compounds in modulating the key pathogenic lipid, thereby accelerating the development of new and effective treatments.

References

Application Note: Quantification of Glucosylsphingosine in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucosylsphingosine (lyso-Gb1), a deacylated form of glucosylceramide, is a critical biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder.[1][2] Its accumulation in tissues is a key pathological feature.[2] This document provides a detailed protocol for the robust and sensitive quantification of Glucosylsphingosine in tissue homogenates using a stable isotope-labeled internal standard (Glucosylsphingosine-¹³C₆) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a protein precipitation and liquid-liquid extraction procedure to ensure high recovery and minimize matrix effects, making it suitable for preclinical and clinical research.

Introduction

Gaucher disease is caused by the deficient activity of the lysosomal enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, and its cytotoxic metabolite, Glucosylsphingosine.[1][2] Accurate measurement of Glucosylsphingosine in various biological matrices, including tissue, is essential for understanding disease pathology and evaluating the efficacy of therapeutic interventions. The use of a stable isotope-labeled internal standard like Glucosylsphingosine-¹³C₆ is crucial for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring accurate quantification.[3] This protocol details a reliable sample preparation workflow involving protein precipitation followed by liquid-liquid extraction, optimized for the analysis of Glucosylsphingosine in complex tissue homogenates.

Materials and Reagents

  • Standards: Glucosylsphingosine, Glucosylsphingosine-¹³C₆

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Water

  • Reagents: Formic Acid (FA), Ammonium Formate, Phosphate Buffered Saline (PBS)

  • Equipment:

    • Homogenizer (e.g., bead beater)

    • Centrifuge (capable of 10,000 x g and 4°C)

    • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

    • Vortex mixer

    • Analytical balance

    • LC-MS/MS system (e.g., Sciex 4000QTRAP or equivalent)[4]

  • Consumables:

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Glass test tubes or vials

    • Pipettes and tips

    • LC vials with inserts

Experimental Protocol

This protocol is divided into three main stages: Tissue Homogenization, Analyte Extraction, and LC-MS/MS Analysis.

Tissue Homogenization
  • Weighing: Accurately weigh approximately 10-50 mg of frozen tissue.

  • Homogenization: Place the tissue in a homogenization tube containing ceramic beads and cold PBS (e.g., at a ratio of 10% wet weight per volume).[5]

  • Mechanical Lysis: Homogenize the tissue using a bead beater until the tissue is completely dispersed.[6][7] Keep samples on ice to prevent degradation.

  • Protein Quantification: Take an aliquot of the homogenate to determine the total protein concentration (e.g., using a BCA assay). This is crucial for normalizing the final Glucosylsphingosine concentration.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
  • Aliquoting: Transfer a specific volume of tissue homogenate (e.g., 50 µL) to a new microcentrifuge tube.

  • Internal Standard Spiking: Add the Glucosylsphingosine-¹³C₆ internal standard (IS) solution to each sample. A common approach is to use a precipitation solvent that already contains the IS.[8]

  • Protein Precipitation: Add 5 volumes of cold methanol containing the IS to the tissue homogenate.[8] For example, add 250 µL of cold MeOH with IS to the 50 µL homogenate.

  • Vortexing: Vortex the samples vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and IS to a clean glass tube, being careful not to disturb the protein pellet.

  • Liquid-Liquid Extraction (LLE):

    • Add an appropriate volume of MTBE (e.g., 500 µL) to the supernatant.

    • Vortex vigorously for 2 minutes to facilitate the extraction of lipids, including Glucosylsphingosine, into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Evaporation: Transfer the upper organic layer (MTBE) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an LC vial.

LC-MS/MS Analysis
  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like Glucosylsphingosine.[4] An Ascentis Express HILIC column (e.g., 4.6 x 50 mm, 2.7 µm) can be used.[4]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-10 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM).

Data Presentation and Performance

The method's performance should be validated to ensure reliability. Key parameters are summarized below.

Table 1: Typical Method Performance Parameters

ParameterTypical ValueDescription
Recovery > 90%The efficiency of the extraction process. A study reported overall recovery higher than 96%.[1]
Matrix Effect 85 - 115%The influence of co-eluting matrix components on analyte ionization.
Intra-assay Precision (CV%) < 10%The precision of measurements within the same analytical run. Values between 2.0%–8.2% have been reported.[9]
Inter-assay Precision (CV%) < 15%The precision of measurements across different analytical runs. Values between 3.8%–11.5% have been reported.[1][9]
LLOQ (ng/mL) 1.0 ng/mLThe lowest concentration that can be reliably quantified. An LLOQ of 1 ng/mL has been demonstrated.[9]
Linearity (R²) ≥ 0.995The correlation coefficient of the calibration curve.

Table 2: Example MRM Transitions for LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glucosylsphingosine462.3282.3
Glucosylsphingosine-¹³C₆468.3288.3

Visual Workflow and Diagrams

Experimental Workflow Diagram

G start Start: Frozen Tissue Sample homogenize 1. Tissue Homogenization (PBS + Ceramic Beads) start->homogenize protein_assay 2. Protein Concentration Assay (e.g., BCA) homogenize->protein_assay aliquot 3. Aliquot Homogenate homogenize->aliquot spike 4. Add IS in Cold Methanol (Protein Precipitation) aliquot->spike vortex_centrifuge1 5. Vortex & Centrifuge (10,000 x g, 10 min) spike->vortex_centrifuge1 supernatant 6. Transfer Supernatant vortex_centrifuge1->supernatant lle 7. Liquid-Liquid Extraction (Add MTBE) supernatant->lle vortex_centrifuge2 8. Vortex & Centrifuge (3,000 x g, 5 min) lle->vortex_centrifuge2 evaporate 9. Evaporate Organic Layer vortex_centrifuge2->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze end End: Data Analysis analyze->end

Caption: Workflow for Glucosylsphingosine extraction from tissue.

Disclaimer: This application note provides a general protocol. Optimization may be required for specific tissue types and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Glucosylsphingosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects when quantifying Glucosylsphingosine (GlcSph) using its stable isotope-labeled internal standard, Glucosylsphingosine-13C6 (GlcSph-13C6), in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Glucosylsphingosine, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] Even when using a stable isotope-labeled internal standard (SIL-IS) like this compound, severe matrix effects can compromise assay sensitivity and accuracy.[3] While SIL-IS are designed to co-elute with the analyte and experience similar ionization effects, differential matrix effects can occur if there is a slight chromatographic shift between the analyte and the IS, which can happen with deuterium-labeled standards.[4][5]

Q2: My quality control (QC) samples are showing poor accuracy and precision. Could this be due to matrix effects?

A2: Yes, poor accuracy and precision in QC samples are common indicators of uncompensated matrix effects.[3] This issue can arise from variability in the matrix composition between different sample lots, leading to inconsistent ion suppression or enhancement.[3] It is crucial to assess the matrix effect to determine if it is the root cause of the variability.

Q3: How can I quantitatively assess the matrix effect in my samples?

A3: The most common method is the post-extraction spike experiment.[2] This involves comparing the response of this compound and the native analyte in a blank, extracted matrix to their response in a neat solution at the same concentration. The Matrix Factor (MF) is calculated to quantify the extent of ion suppression or enhancement.[3]

Q4: My this compound internal standard does not seem to be fully compensating for the matrix effect. What could be the reason?

A4: While this compound is an excellent internal standard, incomplete compensation can occur. Potential reasons include:

  • Chromatographic Shift: A slight difference in retention time between the native GlcSph and GlcSph-13C6 can expose them to different co-eluting matrix components, leading to differential ion suppression.[4]

  • Extreme Ion Suppression: In cases of very "dirty" samples, the signal for both the analyte and the internal standard can be suppressed to a level that compromises the assay's sensitivity and linearity.[3]

  • Non-Coeluting Interferences: The interfering compounds might not co-elute perfectly with both the analyte and the internal standard.

Q5: What are the primary strategies to mitigate matrix effects when analyzing Glucosylsphingosine?

A5: The main strategies include:

  • Enhanced Sample Preparation: Implementing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[6]

  • Chromatographic Optimization: Adjusting the chromatographic method to better separate Glucosylsphingosine from matrix interferences is a key strategy.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[7] However, this may also decrease the analyte signal, potentially affecting sensitivity.

  • Method of Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the endogenous concentration, which can effectively compensate for matrix effects.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent Peak Response for this compound Across Samples
  • Symptom: The peak area of this compound varies significantly between different samples, even though the same amount was spiked into each.

  • Potential Cause: Variable matrix effects between individual samples.

  • Troubleshooting Workflow:

A Inconsistent IS Peak Area B Perform Post-Extraction Spike Experiment with Multiple Lots of Blank Matrix A->B C Calculate Matrix Factor (MF) for each lot B->C D Is MF consistent across lots? (e.g., RSD < 15%) C->D E YES: Issue is likely not matrix-related. Investigate sample processing errors. D->E Yes F NO: Significant inter-lot matrix variability D->F No G Implement Enhanced Sample Preparation (e.g., SPE) F->G H Re-evaluate MF with cleaned samples G->H

Caption: Troubleshooting inconsistent internal standard response.

Issue 2: Poor Accuracy in Spiked Samples (Standard Addition Method)
  • Symptom: The recovery of spiked Glucosylsphingosine is not within the acceptable range (e.g., 85-115%).

  • Potential Cause: The chosen standard addition concentrations are not appropriate for the sample's endogenous level, or the matrix effect is non-linear.

  • Troubleshooting Workflow:

A Poor Accuracy with Standard Addition B Analyze unspiked sample to estimate endogenous level A->B C Prepare spikes at 0.5x, 1x, and 1.5x the estimated endogenous level B->C D Analyze spiked samples and construct standard addition curve C->D E Is the curve linear with R² > 0.99? D->E F YES: Re-quantify with new spike levels E->F Yes G NO: Non-linear matrix effect E->G No H Dilute sample 1:5 with surrogate matrix and repeat standard addition G->H I Consider further sample cleanup H->I

Caption: Troubleshooting poor accuracy in standard addition experiments.

Quantitative Data Summary

The following table summarizes representative data from a post-extraction spike experiment to evaluate the matrix effect on Glucosylsphingosine analysis in human plasma using three different sample preparation methods.

Sample Preparation MethodAnalyteMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)Recovery (%)
Protein Precipitation GlcSph1,250,000787,5000.6392
GlcSph-13C61,310,000838,4000.6493
Liquid-Liquid Extraction GlcSph1,245,0001,020,9000.8285
GlcSph-13C61,305,0001,083,1500.8386
Solid-Phase Extraction GlcSph1,255,0001,192,2500.9598
GlcSph-13C61,315,0001,262,4000.9699
  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Recovery (%) = [(Peak Response in Pre-Extraction Spike) / (Peak Response in Post-Extraction Spike)] x 100.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement for Glucosylsphingosine and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike GlcSph and GlcSph-13C6 into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike GlcSph and GlcSph-13C6 into the extracted matrix at the same final concentration as Set A.[3]

    • Set C (Pre-Extraction Spike): Spike GlcSph and GlcSph-13C6 into the blank biological matrix before extraction at the same concentration.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100

cluster_0 Sample Set Preparation cluster_1 Analysis & Calculation A Set A: Analyte in Neat Solution D LC-MS/MS Analysis A->D B Set B: Post-Extraction Spike in Blank Matrix B->D C Set C: Pre-Extraction Spike in Blank Matrix C->D E Calculate Matrix Factor: MF = B / A D->E F Calculate Recovery: Rec = C / B * 100 D->F

Caption: Workflow for assessing matrix factor and recovery.

Protocol 2: Method of Standard Addition

Objective: To accurately quantify Glucosylsphingosine in a complex sample by correcting for matrix effects.

Methodology:

  • Divide a sample aliquot into at least four equal volumes.

  • Spike three of the aliquots with increasing known amounts of a Glucosylsphingosine standard solution. One aliquot remains unspiked. The spike levels should ideally be 0.5, 1.0, and 1.5 times the expected endogenous concentration.

  • Add an equal amount of this compound to all four aliquots.

  • Process and analyze all four samples using the established LC-MS/MS method.

  • Create a calibration plot of the instrument response (analyte peak area / IS peak area) versus the concentration of the added standard.

  • Perform a linear regression on the data points.

  • Extrapolate the regression line to the x-axis (y=0). The absolute value of the x-intercept represents the endogenous concentration of Glucosylsphingosine in the sample.[8]

A Divide Sample into 4 Aliquots B Spike Aliquots with 0, 0.5x, 1x, 1.5x Analyte Standard A->B C Add IS (GlcSph-13C6) to All Aliquots B->C D Sample Preparation & LC-MS/MS Analysis C->D E Plot Response vs. Added Concentration D->E F Linear Regression E->F G Extrapolate to y=0 to find Endogenous Concentration F->G

References

Technical Support Center: Optimizing LC-MS/MS for Sensitive Glucosylsphingosine-13C6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Glucosylsphingosine and its stable isotope-labeled internal standard, Glucosylsphingosine-13C6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure sensitive and accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Glucosylsphingosine and this compound?

A1: For sensitive detection, operating in positive electrospray ionization (ESI) mode is recommended.[1] The most commonly used multiple reaction monitoring (MRM) transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (V)Notes
Glucosylsphingosine (Lyso-Gb1)462.3282.331This transition corresponds to the loss of the glucose moiety.[2][3]
This compound468.3288.3~31The +6 Da shift in both precursor and product ions reflects the 13C labeled glucose. Collision energy should be optimized on your specific instrument but will be very similar to the unlabeled compound.

Q2: Which type of chromatography column is best for Glucosylsphingosine analysis?

A2: Both Reversed-Phase (e.g., C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used successfully.[1][4]

  • C18 Columns: Often used with mobile phases consisting of ammonium formate and formic acid in water and methanol.[4] These are robust and widely available.

  • HILIC Columns: Can provide excellent separation from isobaric interferences like galactosylsphingosine (psychosine), which is a critical consideration for accurate quantification.[5][6] Mobile phases typically involve acetonitrile/water gradients with a small amount of buffer like ammonium formate.[3]

The choice depends on the specific requirements of your assay, particularly the need to resolve isomers. For methods where isomer separation is not validated, it's important to be aware of the potential for interference.[7]

Q3: What are the key considerations for sample preparation?

A3: The most common method for plasma, serum, or tissue homogenates is protein precipitation.[1] This is a simple and effective way to remove the bulk of the matrix.

A typical workflow involves:

  • Adding a volume of cold organic solvent (e.g., methanol or acetonitrile) containing the this compound internal standard to the sample. A common ratio is 5 volumes of solvent to 1 volume of plasma.[1]

  • Vortexing thoroughly to ensure complete protein precipitation.

  • Centrifuging at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[8]

  • Transferring the supernatant to a new tube or well plate for evaporation or direct injection.[8]

Experimental Protocols

Protocol 1: Plasma Sample Preparation

This protocol is adapted from methods described for the analysis of lysosphingolipids in plasma.[1]

  • Reagent Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL. Create a working internal standard solution by diluting the stock solution to 50 ng/mL in methanol.

  • Sample Aliquoting: Aliquot 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 250 µL of the cold working internal standard solution to each tube.

  • Mixing: Vortex each tube vigorously for 3 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Evaporation (Optional but Recommended): Dry the supernatant under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9] Vortex briefly and centrifuge to pellet any remaining particulates before injection.

Protocol 2: LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrumentation.

Liquid Chromatography (using a C18 column):

ParameterValue
Column Acquity UPLC CSH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[10]
Mobile Phase A 0.2% Formic Acid and 2 mM Ammonium Formate in Water[11]
Mobile Phase B 0.2% Formic Acid and 1 mM Ammonium Formate in Methanol[11]
Flow Rate 0.4 mL/min
Column Temperature 40°C[10]
Injection Volume 10 µL
Gradient 0-1.0 min: 30% B, 1.0-5.0 min: 30-100% B, 5.0-7.0 min: 100% B, 7.1-8.0 min: 30% B

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C[12]
Desolvation Gas Flow 800 L/hr (Nitrogen)[12]
Collision Gas Argon
MRM Transitions See FAQ Q1
Dwell Time 50-100 ms[3]

Troubleshooting Guide

Issue: Low or No Signal for this compound

This guide provides a logical workflow to diagnose the root cause of poor internal standard signal.

G start Start: Low/No IS Signal check_ms 1. Check MS Performance Infuse IS solution directly start->check_ms ms_ok Is signal present and stable? check_ms->ms_ok check_lc 2. Check LC System Inject IS post-column via T-piece ms_ok->check_lc Yes ms_issue Troubleshoot MS: - Clean ion source - Check detector - Verify MRM settings ms_ok->ms_issue No lc_ok Is signal present? check_lc->lc_ok check_prep 3. Check Sample Preparation Analyze a 'post-extraction spike' lc_ok->check_prep Yes lc_issue Troubleshoot LC: - Check for leaks - Mobile phase issue - Column blockage lc_ok->lc_issue No prep_ok Is signal recovered? check_prep->prep_ok prep_issue Troubleshoot Sample Prep: - IS degradation - Incorrect spiking - Pipetting error prep_ok->prep_issue No matrix_issue Investigate Matrix Effects: - Severe ion suppression - Dilute sample - Improve cleanup prep_ok->matrix_issue Yes

Troubleshooting workflow for low internal standard signal.

Issue: High Signal Variability or Poor Reproducibility

High variability can compromise the accuracy of your quantitative results.

Potential CauseRecommended Action
Inconsistent Sample Preparation Ensure precise and consistent pipetting of sample, internal standard, and solvents. Use an automated liquid handler if available. Ensure complete and uniform protein precipitation by consistent vortexing time and speed.
Ion Suppression/Enhancement This is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte.[13] To diagnose, compare the signal of the internal standard in a neat solution versus a post-extraction spiked sample. To mitigate, improve sample cleanup (e.g., use solid-phase extraction), dilute the sample, or adjust chromatography to separate the interference.
Carryover If a high concentration sample is followed by a low one, residual analyte can carry over. Inject a blank solvent sample after a high standard to check for carryover. Optimize the autosampler wash method by using a stronger solvent (e.g., acetonitrile/isopropanol).
Internal Standard Stability Ensure the this compound stock and working solutions are stored properly (typically at -20°C or below) and are not expired. Prepare fresh working solutions regularly.

Issue: Peak Tailing or Splitting

Poor peak shape can affect integration and reduce sensitivity.

G start Start: Poor Peak Shape check_column 1. Check Column Health - Is column old? - High backpressure? start->check_column check_mobile_phase 2. Check Mobile Phase / Sample Mismatch start->check_mobile_phase check_system 3. Check for System Voids/Leaks start->check_system column_issue Action: - Replace column - Use guard column - Flush system check_column->column_issue mobile_phase_issue Action: - Reconstitute sample in initial mobile phase - Reduce injection volume check_mobile_phase->mobile_phase_issue system_issue Action: - Check fittings - Re-make connections check_system->system_issue

Decision tree for addressing poor chromatographic peak shape.

Method Performance Data

The following tables summarize typical performance characteristics for LC-MS/MS assays quantifying Glucosylsphingosine (Lyso-Gb1). These values can serve as a benchmark for your own method validation.

Table 1: Assay Precision and Accuracy

Study ReferenceMatrixIntra-assay Variation (%)Inter-assay Variation (%)Accuracy/Recovery (%)
Giraldo et al. (2020)[14]Plasma3.111.5>96
Zhang et al. (2020)[15]Dried Blood Spot2.0 - 8.23.8 - 10.293.5 - 112.6
Mirzaian et al. (2015)[16]Plasma1.84.9Not Reported

Table 2: Linearity and Sensitivity

Study ReferenceMatrixLower Limit of Quantification (LLOQ)Linearity Range
Zhang et al. (2020)[15]Dried Blood Spot1 ng/mLUp to at least 100 ng/mL (implied)
Giraldo et al. (2020)[14]PlasmaNot explicitly stated, but method was sensitive enough for diagnosis.Up to 1000 ng/mL
Chuang et al. (2019)[7]PlasmaNot explicitly stated, but method suitable for patient monitoring.Not explicitly stated
Shimada et al. (2021)[17]Cerebrospinal Fluid0.1 pg/mLNot explicitly stated

References

common pitfalls in the quantification of glucosylsphingosine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of glucosylsphingosine (GlcSph). This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying glucosylsphingosine (GlcSph)?

A1: The most widely accepted and utilized method for the sensitive and specific quantification of GlcSph is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for accurate measurement of GlcSph in various biological matrices such as plasma, dried blood spots (DBS), and tissue.[4][5][6]

Q2: Why is an internal standard essential for accurate GlcSph quantification?

A2: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[3][7] The ideal IS is a stable isotope-labeled version of the analyte, such as d5-GlcSph, which has nearly identical chemical and physical properties to GlcSph.[8] This ensures that the IS and the analyte behave similarly during extraction and ionization, leading to more reliable and reproducible results.[3]

Q3: What are the recommended storage conditions for samples intended for GlcSph analysis?

A3: Proper sample storage is critical to prevent degradation of GlcSph. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[9] For biological samples like whole blood, it is advised to store them at ambient temperature and ship them overnight for receipt within 5 days of collection; refrigeration or freezing of whole blood should be avoided.[1] Plasma samples are typically stored at -80°C. One study indicated that GlcSph in plasma is stable at 4°C for at least 22 days.[10]

Q4: Can I use either plasma or dried blood spots (DBS) for GlcSph quantification?

A4: Yes, both plasma and DBS are viable matrices for GlcSph quantification.[4][5] DBS offers advantages such as easier sample collection, storage, and transport.[11] However, the choice of matrix may depend on the specific study requirements and the established laboratory protocols. It's important to validate the analytical method for the chosen matrix.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Suboptimal Chromatographic Column Evaluate column chemistry.For separating GlcSph from its isobaric isomer galactosylsphingosine (psychosine), a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be effective.[12] Alternatively, specific C18 columns under optimized gradient conditions have also been shown to achieve separation.[2][13]
Incorrect Mobile Phase Composition Verify mobile phase preparation.Ensure accurate composition and pH of the mobile phases. A common mobile phase combination is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) under gradient elution.[2]
Column Degradation Check column performance.If peak shape deteriorates over time, the column may be degrading. Replace the column and use a guard column to extend its lifetime.[11]
Sample Overload Inject a smaller sample volume.High concentrations of the analyte or matrix components can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.
Issue 2: Inaccurate or Inconsistent Quantitative Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Matrix Effects Assess ion suppression/enhancement.Prepare matrix-matched calibration curves by spiking known concentrations of GlcSph into a blank matrix that is representative of the study samples.[14] This helps to compensate for matrix-induced signal changes.[15] A post-column infusion experiment can also identify regions of ion suppression.[14]
Interference from Isobaric Compounds Confirm chromatographic separation.The most significant interfering compound is the isobaric isomer galactosylsphingosine (psychosine).[12][13] Ensure that the LC method adequately separates GlcSph from psychosine. While some studies suggest that in Gaucher disease patient plasma, psychosine levels are negligible, separation is still considered good practice for accurate quantification.[13]
Improper Internal Standard Use Verify internal standard concentration and addition.Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process to account for extraction variability.
Sample Degradation Review sample handling and storage.Ensure that samples have been consistently stored at the correct temperature and have not undergone multiple freeze-thaw cycles.[9][10]
Issue 3: Low Analyte Recovery During Sample Preparation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inefficient Extraction Method Optimize the extraction protocol.For plasma or serum, a common method is protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation.[8][16] For DBS, extraction is often performed with a methanol-based solution.[16] A liquid-liquid extraction with a mixture of methanol/methyl tert-butyl ether has been shown to be effective for sphingolipid extraction with good recovery and minimal matrix effects.[17]
Analyte Binding to Labware Use appropriate collection tubes and plates.Polypropylene tubes and plates are generally recommended to minimize non-specific binding of lipids.
Incomplete Elution in Solid-Phase Extraction (SPE) Adjust SPE elution solvent.If using SPE for sample cleanup, ensure the elution solvent is strong enough to completely elute GlcSph from the sorbent.

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for GlcSph Quantification
Parameter Setting Reference
LC System Waters Acquity UPLC[2]
Mass Spectrometer API-5000 triple-quadrupole[2]
Column Acquity BEH C18 (2.1x50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.4 mL/min-
Ionization Mode Electrospray Ionization (ESI) Positive[11]
MRM Transition (GlcSph) m/z 462.3 -> 282.3[3][11]
MRM Transition (Internal Standard) Varies based on IS (e.g., ¹³C₅-GlcSph)[3]
Table 2: Sample Preparation Protocol for GlcSph from Mouse Brain Tissue
Step Procedure Reference
1. Homogenization Homogenize 100-300 mg of tissue in 2% CHAPS solution (4 mL/g wet tissue) using ceramic beads.[8]
2. Internal Standard Addition Add d5-GluSph internal standard (200 ng/mL) in acetonitrile.[8]
3. Vortexing Vortex the samples for approximately 3 minutes.[8]
4. Centrifugation Centrifuge at 10,000 rpm for 10 minutes.[8]
5. Supernatant Transfer Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.[8]

Visual Guides

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Matrix Biological Matrix Add Internal Standard Add Internal Standard Biological Matrix->Add Internal Standard Protein Precipitation / Extraction Protein Precipitation / Extraction Add Internal Standard->Protein Precipitation / Extraction Centrifugation Centrifugation Protein Precipitation / Extraction->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC Separation LC Separation Collect Supernatant->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing

Caption: General workflow for GlcSph quantification.

cluster_good Good Chromatographic Separation cluster_bad Poor Chromatographic Separation (Co-elution) GlcSph_good GlcSph Peak Psychosine_good Psychosine Peak Accurate Quantification Accurate Quantification Coelution Overlapping Peaks (GlcSph + Psychosine) Inaccurate Quantification Inaccurate Quantification Coelution->Inaccurate Quantification

Caption: Impact of isobaric interference on quantification.

References

Technical Support Center: Isomeric Interference with Glucosylsphingosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing isomeric interference when quantifying glucosylsphingosine using Glucosylsphingosine-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of isomeric interference when analyzing glucosylsphingosine?

A1: The primary source of isomeric interference is galactosylsphingosine, also known as psychosine. Glucosylsphingosine and galactosylsphingosine are structural isomers, meaning they have the same molecular weight and elemental composition, but differ in the stereochemistry of the sugar moiety. This makes them challenging to distinguish using mass spectrometry alone.

Q2: Why is it critical to separate glucosylsphingosine from galactosylsphingosine?

A2: Accurate quantification of glucosylsphingosine is crucial as it is a key biomarker for Gaucher disease.[1][2] Galactosylsphingosine, on the other hand, is a biomarker for Krabbe disease.[1][2] Co-elution and subsequent co-quantification of these two isomers can lead to misdiagnosis, inaccurate assessment of disease severity, and improper monitoring of treatment efficacy.

Q3: Can't mass spectrometry alone differentiate between these isomers?

A3: No, standard mass spectrometry cannot differentiate between isomers as they have identical mass-to-charge ratios (m/z). Therefore, chromatographic separation prior to mass spectrometric detection is essential for accurate quantification.

Troubleshooting Guide: Poor Isomeric Separation

Issue: Inadequate or no separation of glucosylsphingosine and galactosylsphingosine peaks in your LC-MS/MS chromatogram.

This can manifest as a single broad peak, shouldered peaks, or inconsistent retention times, leading to inaccurate quantification.

Troubleshooting Workflow

G cluster_0 Troubleshooting Isomeric Separation A Problem: Poor Peak Resolution B 1. Verify Column Choice Is it suitable for isomer separation? A->B B->A If not suitable C 2. Optimize Mobile Phase Have you tried different modifiers or gradients? B->C C->B If no improvement D 3. Adjust Flow Rate and Temperature Are conditions optimized for resolution? C->D D->C If no improvement E 4. Review Sample Preparation Could matrix effects be interfering? D->E E->D If no improvement F Resolution Achieved E->F If resolved

Caption: A logical workflow for troubleshooting poor chromatographic separation of isomers.

Detailed Steps:

  • Verify Column Choice:

    • Question: Are you using a column chemistry appropriate for separating hydrophilic isomers?

    • Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often successful in separating these isomers.[1][2][3] Reverse-phase C18 columns can also be used, but may require more extensive method development.[4]

  • Optimize Mobile Phase Composition:

    • Question: Have you systematically evaluated your mobile phase composition?

    • Recommendation:

      • Aqueous Phase: The pH and buffer concentration of the aqueous mobile phase can significantly impact retention and selectivity on a HILIC column.

      • Organic Phase: The choice and ratio of organic solvents (e.g., acetonitrile, methanol) can influence selectivity.

      • Additives: Small amounts of additives like formic acid can improve peak shape and ionization efficiency.

  • Adjust Flow Rate and Column Temperature:

    • Question: Have you optimized the flow rate and column temperature?

    • Recommendation:

      • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

      • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.

  • Review Sample Preparation:

    • Question: Is your sample clean enough to avoid matrix effects that can interfere with chromatography?

    • Recommendation: A simple protein precipitation is often sufficient for plasma or serum samples.[1] However, if complex matrices are used, a more rigorous solid-phase extraction (SPE) may be necessary to remove interfering substances.

Experimental Protocols

Protocol 1: HILIC-MS/MS for Glucosylsphingosine and Galactosylsphingosine Separation

This method is adapted from established protocols for the baseline separation of glucosylsphingosine and galactosylsphingosine.[1][2][3]

LC-MS/MS Analysis Workflow

G cluster_1 LC-MS/MS Workflow A Sample Collection (Plasma/Serum/DBS) B Protein Precipitation (with Internal Standard) A->B C Centrifugation B->C D Supernatant Transfer C->D E HILIC Separation D->E F MS/MS Detection (MRM) E->F

Caption: A typical workflow for sample preparation and analysis of glucosylsphingosine.

Materials:

  • LC-MS/MS System: UPLC coupled to a tandem mass spectrometer.

  • Analytical Column: HILIC column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Internal Standard: this compound.

  • Samples: Plasma, serum, or dried blood spots (DBS).

Procedure:

  • Sample Preparation:

    • To 50 µL of sample, add 200 µL of methanol containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial for injection.

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 40% B

      • 5.1 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Glucosylsphingosine: 460.4 -> 282.3

      • Galactosylsphingosine: 460.4 -> 282.3

      • This compound: 466.4 -> 288.3

Quantitative Data

The following table provides a summary of typical chromatographic performance for the separation of glucosylsphingosine and galactosylsphingosine using a HILIC method.

ParameterGlucosylsphingosineGalactosylsphingosine
Typical Retention Time (min) ~4.2~4.5
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.2 ng/mL

Note: Retention times and LLOQs are approximate and may vary depending on the specific instrumentation and analytical conditions.[1][2]

Signaling Pathway

Simplified Pathophysiology of Gaucher Disease

In Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GBA) leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. A portion of this excess glucosylceramide is converted to glucosylsphingosine, which is a key pathogenic molecule and a reliable biomarker for the disease.

G cluster_2 Gaucher Disease Pathophysiology A Glucosylceramide B Glucocerebrosidase (GBA) (Deficient in Gaucher Disease) A->B Normal Metabolism D Accumulated Glucosylceramide A->D Metabolic Block C Ceramide + Glucose B->C E Acid Ceramidase D->E Alternative Pathway F Glucosylsphingosine (Pathogenic Biomarker) E->F

Caption: Simplified metabolic pathway in Gaucher disease leading to glucosylsphingosine accumulation.

References

improving peak shape and resolution for Glucosylsphingosine-13C6 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Glucosylsphingosine-13C6 in chromatographic analyses.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for this compound is a common issue that can compromise quantification and resolution. The primary cause is often secondary interactions between the analyte and the stationary phase, but other factors can also contribute.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Glucosylsphingosine contains a primary amine group that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1] To minimize these interactions, operate the mobile phase at a lower pH (e.g., pH < 3) to protonate the silanol groups.[2] Using a highly deactivated, end-capped column can also effectively block these residual silanol groups.[1][3]
Mobile Phase pH Near Analyte pKa If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using a buffered mobile phase (20-50 mM) will help maintain a stable pH.[4]
Sample Solvent Mismatch If the sample solvent is significantly stronger (has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[5][6] Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, minimize the injection volume.[6]
Column Overload Injecting too much sample (mass overload) or too large a volume can lead to asymmetrical peaks.[2] To check for mass overload, dilute your sample and see if the peak shape improves. For volume overload, reduce the injection volume.[2]
Column Degradation or Contamination Accumulation of matrix components from biological samples can contaminate the column, leading to poor peak shape. Use a guard column and a robust sample clean-up procedure, such as solid-phase extraction (SPE), to protect the analytical column.[7] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[3]
Extra-Column Dead Volume Excessive dead volume in the system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing, especially for early eluting peaks.[2] Use tubing with a narrow internal diameter and ensure all fittings are properly connected.[8]

Question: I am having difficulty separating this compound from its isomer Galactosylsphingosine. How can I improve the resolution?

Answer:

Baseline separation of these isomers is critical for accurate quantification.[9] Hydrophilic Interaction Chromatography (HILIC) is a well-established technique for separating these isomeric lyso-glycosphingolipids.[9][10]

Strategies for Improving Resolution:

  • Utilize a HILIC Column: HILIC columns, such as an Ascentis® Express HILIC, have been shown to effectively separate Glucosylsphingosine and Galactosylsphingosine.[9]

  • Optimize the Mobile Phase Gradient: A shallow gradient may improve the resolution between closely eluting peaks.[6] Experiment with the gradient slope and the organic/aqueous ratio in your mobile phase.

  • Adjust Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile) and aqueous buffer can influence selectivity. Small changes in buffer concentration or pH can impact the separation.

  • Lower the Column Temperature: Reducing the column temperature can sometimes enhance resolution, although it may also increase peak width and analysis time.

Frequently Asked Questions (FAQs)

What type of chromatography is best for this compound analysis?

Both Hydrophilic Interaction Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used, depending on the specific analytical goals.

  • HILIC: This is the preferred method for separating Glucosylsphingosine from its isomer, Galactosylsphingosine, which is crucial for accurate biomarker quantification in diseases like Krabbe and Gaucher disease.[9][11]

  • Reversed-Phase (C18): RP chromatography is a cost-effective and time-efficient approach for analyzing the total hexosylsphingosine (Glucosylsphingosine + Galactosylsphingosine) fraction.[11][12] Polar-embedded RP18 phases have been shown to provide good efficiency and peak symmetry for sphingolipids.[13]

What are the recommended mobile phases for this compound analysis?

  • For HILIC: A typical mobile phase consists of a high percentage of an organic solvent like acetonitrile with a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). The high organic content is necessary for retention on the HILIC stationary phase.[9]

  • For Reversed-Phase: A common mobile phase would be a gradient of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency for mass spectrometry.[2]

How can I prepare biological samples for this compound analysis?

A robust sample preparation method is essential for removing interferences and ensuring accurate quantification.

  • Protein Precipitation: This is a simple and effective method for extracting Glucosylsphingosine from serum or plasma.[9]

  • Solid-Phase Extraction (SPE): SPE, particularly with mixed-mode strong cation exchange (MCX) cartridges, can provide a cleaner extract and improve analytical sensitivity.[7]

  • Liquid-Liquid Extraction: Extraction with a solvent system like dichloromethane/methanol has also been successfully used.[11][12]

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Isomer Separation

This protocol is based on a validated method for the simultaneous quantification of Galactosylsphingosine and Glucosylsphingosine.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add an internal standard solution containing this compound.

    • Precipitate proteins by adding a sufficient volume of organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

ParameterCondition
HPLC System Shimadzu Prominence HPLC system or equivalent[9]
Mass Spectrometer Applied Biosystems/MDS Sciex 4000QTRAP or equivalent[9]
Column Ascentis® Express HILIC (4.6 x 50 mm, 2.7 µm)[9]
Guard Column HILIC Securityguard™ column (4 x 3.0 mm)[9]
Mobile Phase A Aqueous buffer (e.g., Ammonium Formate in water)
Mobile Phase B Organic solvent (e.g., Acetonitrile)
Flow Rate 1.5 mL/min[9]
Column Temperature Ambient[9]
Injection Volume 10 µL
Ionization Mode Positive-ion electrospray[9]
Detection Mode Multiple Reaction Monitoring (MRM)[9]
  • Post-Run Wash: After the elution of the analytes, wash the column with a high aqueous mobile phase (e.g., 90% Mobile Phase A) for 1 minute to remove polar endogenous components.[9]

Visualizations

G start Poor Peak Shape for This compound check_tailing Is the peak tailing? start->check_tailing check_isomers Are isomers co-eluting? check_tailing->check_isomers No solution_ph Lower mobile phase pH (<3) Use end-capped column check_tailing->solution_ph Yes check_overload Is the column overloaded? check_isomers->check_overload No solution_hilic Use HILIC column Optimize gradient check_isomers->solution_hilic Yes check_solvent Is the sample solvent stronger than mobile phase? check_overload->check_solvent No solution_overload Dilute sample Reduce injection volume check_overload->solution_overload Yes solution_solvent Dissolve sample in initial mobile phase check_solvent->solution_solvent Yes end Improved Peak Shape and Resolution check_solvent->end No solution_ph->end solution_hilic->end solution_overload->end solution_solvent->end

Caption: Troubleshooting workflow for improving peak shape.

G cluster_analyte Glucosylsphingosine cluster_rp Reversed-Phase (C18) cluster_hilic HILIC analyte Analyte (Primary Amine) rp_surface Stationary Phase (Hydrophobic) analyte->rp_surface Hydrophobic Interaction (Retention) silanol Residual Silanols (Acidic) analyte->silanol Secondary Ionic Interaction (Peak Tailing) hilic_surface Stationary Phase (Polar) analyte->hilic_surface Hydrophilic Partitioning (Retention)

Caption: Analyte interactions with stationary phases.

References

Technical Support Center: Minimizing Ion Suppression for Glucosylsphingosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize ion suppression effects during the LC-MS/MS analysis of Glucosylsphingosine and its stable isotope-labeled internal standard, Glucosylsphingosine-13C6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where molecules in the sample, other than your analyte, interfere with the ionization process in the mass spectrometer's source.[1][2] This is particularly problematic in complex biological matrices like plasma or tissue.[3] For this compound, co-eluting compounds such as phospholipids can compete for ionization, leading to a reduced signal intensity.[4][5] This can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to an underestimation of the analyte's true concentration.[5][6]

Q2: What are the primary sources of ion suppression in my biological samples?

A2: The primary sources of ion suppression in bioanalytical samples are endogenous components that co-elute with your analyte.[5] Key culprits include:

  • Phospholipids: Abundant in plasma and tissue, these are a major cause of ion suppression in reversed-phase chromatography.[4][5][7][8]

  • Salts and Proteins: If not adequately removed during sample preparation, these can also interfere with ionization.[1][9]

  • Isobaric Interferences: For Glucosylsphingosine, its naturally occurring isobaric epimer, galactosylsphingosine (psychosine), is a significant potential interference that must be chromatographically separated for accurate results.[10]

Q3: How can I detect and quantify ion suppression in my assay?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of your analyte at a constant rate after the analytical column but before the mass spectrometer.[3][11] You then inject an extracted blank matrix sample. Any dips or decreases in the constant analyte signal indicate chromatographic regions where ion suppression is occurring.[3][9]

  • Quantitative Matrix Effect Calculation: This involves comparing the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the analyte in a neat (pure) solvent. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[5] The formula is: Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.

Q4: I am seeing significant ion suppression. What is the first thing I should try to fix it?

A4: The most effective way to combat ion suppression is to optimize your sample preparation procedure to remove interfering matrix components before they enter the LC-MS system.[1][8][9] While chromatographic adjustments are also crucial, a cleaner sample will fundamentally solve the problem. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simpler methods like Protein Precipitation (PPT).[6][9]

Q5: Which sample preparation technique is best for minimizing ion suppression for sphingolipids?

A5: The choice depends on the complexity of your matrix and required cleanliness.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and significantly reducing phospholipid-based ion suppression.[9]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. Adjusting the pH of the aqueous matrix can help prevent impurities like phospholipids from being extracted.[8]

  • Phospholipid Removal Plates (e.g., HybridSPE): These specialized devices use a Lewis acid-base interaction to selectively remove phospholipids and are very effective.[4][12]

  • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and often results in significant ion suppression.[4][7][9]

Q6: How can I optimize my chromatography to reduce ion suppression?

A6: The goal of chromatographic optimization is to separate this compound from any remaining matrix components and isobaric interferences.[13]

  • Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating sphingolipid classes based on their polar head groups and often allows for the co-elution of the analyte and its internal standard.[14] This is critical for accurate compensation of matrix effects.[14]

  • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analyte and co-eluting compounds.[5][9]

  • Isomer Separation: It is critical to achieve baseline separation of Glucosylsphingosine from its isobaric isomer, galactosylsphingosine.[10][13] Using two HILIC columns in tandem has been shown to improve this separation.[15]

Q7: Can changing my mass spectrometer settings help mitigate ion suppression?

A7: While less impactful than sample preparation or chromatography, optimizing MS parameters can help.

  • Ionization Source: Electrospray ionization (ESI) is common for sphingolipid analysis but is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5][6] However, APCI may not be suitable for this class of molecules.

  • Ionization Polarity: Switching from positive to negative ionization mode can sometimes reduce interference, as fewer matrix components tend to ionize in negative mode.[6][11] However, Glucosylsphingosine is typically analyzed in positive ion mode.[14]

  • Source Parameters: Optimizing source-dependent parameters like gas flows, source temperature, and capillary voltage can ensure more efficient desolvation and ionization of your analyte.[5]

Q8: My analyte (Glucosylsphingosine) and its 13C6-IS are both suppressed. Is my quantification still valid?

A8: Yes, to an extent. The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to compensate for matrix effects.[5] Because the SIL-IS co-elutes and has the same physicochemical properties as the analyte, it should experience the same degree of ion suppression.[5] This keeps the ratio of the analyte to the internal standard constant, allowing for accurate quantification.[13] However, if the suppression is severe, the signals for both the analyte and the IS may be suppressed close to the lower limit of quantification (LLOQ), which can decrease the sensitivity and precision of the assay.[5]

Troubleshooting Guides

Guide 1: A Systematic Approach to Diagnosing and Solving Ion Suppression

This guide provides a logical workflow for identifying and mitigating ion suppression. Follow the steps in the diagram below to systematically troubleshoot your assay.

start Inconsistent Results or Poor Sensitivity Observed q1 Suspect Ion Suppression? start->q1 action1 Perform Post-Column Infusion OR Calculate Matrix Effect q1->action1 Yes end_bad Investigate Other Issues (e.g., Instrument Malfunction) q1->end_bad No q2 Suppression Confirmed? action1->q2 action2 Optimize Sample Preparation (SPE, LLE, PL-Removal) q2->action2 Yes q2->end_bad No action3 Optimize Chromatography (HILIC, Gradient, Isomer Separation) action2->action3 action4 Optimize MS Parameters (Source settings) action3->action4 end_good Re-validate Assay Problem Solved action4->end_good

Caption: A decision-tree for troubleshooting ion suppression.
Guide 2: Comparing Sample Preparation Techniques

The initial sample preparation step is the most critical for preventing ion suppression. The following diagram and table illustrate the effectiveness of common techniques at removing interfering phospholipids.

cluster_input Input cluster_methods Sample Preparation Method cluster_output Output for LC-MS/MS Sample Biological Sample (Plasma, Tissue Homogenate) Analyte + High Phospholipids PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) or Phospholipid Removal Sample->SPE PPT_out Analyte + High Phospholipids PPT->PPT_out Poor Cleanup LLE_out Analyte + Reduced Phospholipids LLE->LLE_out Good Cleanup SPE_out Analyte + Minimal Phospholipids SPE->SPE_out Excellent Cleanup

Caption: Relative effectiveness of sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for Ion Suppression

MethodComplexitySpeedPhospholipid RemovalResulting Ion SuppressionRecommended Use Case
Protein Precipitation (PPT) LowVery FastPoorHighRapid, non-quantitative screening where high sensitivity is not required.
Liquid-Liquid Extraction (LLE) MediumModerateGoodModerate to LowWhen a balance of cleanliness, speed, and cost is needed.
Solid-Phase Extraction (SPE) HighSlowExcellentVery LowGold standard for quantitative bioanalysis requiring high accuracy and sensitivity.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the steps to identify chromatographic regions causing ion suppression.

n1 1. Prepare Analyte Solution (e.g., 100 ng/mL Glucosylsphingosine in mobile phase) n2 2. Setup Infusion System Connect syringe pump to a T-fitting placed between LC column and MS source n1->n2 n3 3. Infuse Analyte Start infusion at a low, constant flow rate (e.g., 10 µL/min) n2->n3 n4 4. Acquire Baseline Inject a neat solvent blank and monitor the analyte's MRM signal until stable n3->n4 n5 5. Inject Blank Matrix Inject a blank matrix sample that has been processed with your standard extraction method n4->n5 n6 6. Analyze Chromatogram Observe the baseline signal of the infused analyte. Dips in the signal indicate retention times where ion suppression occurs n5->n6

Caption: Workflow for a post-column infusion experiment.

Detailed Steps:

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used for your assay.

  • Analyte Infusion: Using a syringe pump, continuously deliver a solution of Glucosylsphingosine post-column into the mobile phase stream via a T-connector.

  • Establish a Stable Baseline: Begin acquiring data for the Glucosylsphingosine MRM transition. The signal should become a stable, elevated baseline once the infusion is steady.

  • Inject Extracted Blank: Inject a blank matrix sample (e.g., plasma from a control animal) that has been prepared using your standard sample preparation protocol.

  • Data Analysis: Monitor the baseline of the infused analyte. A sharp or broad dip in the signal indicates that compounds are eluting from the column at that retention time and are suppressing the ionization of Glucosylsphingosine. This allows you to map the "suppression zones" of your chromatogram.[3][4]

Protocol 2: Example Solid-Phase Extraction (SPE) for Glucosylsphingosine from Plasma

This protocol provides a general guideline for a mixed-mode SPE procedure, which is effective at removing both phospholipids and other interferences.[9] Note: This protocol should be optimized for your specific application and SPE cartridge.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute the Glucosylsphingosine and its IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

impact of different sample collection and handling methods on quantification accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of sample collection and handling methods on quantification accuracy.

Troubleshooting Guides

Issue: Inconsistent quantification results in metabolomics/proteomics experiments.

Possible Cause: Variability in pre-analytical procedures. Metabolomic and proteomic profiles are highly sensitive to sample handling.[1]

Troubleshooting Steps:

  • Standardize Collection Time & Conditions: Ensure all samples within a study are collected at the same time of day (e.g., early morning) and under similar patient/animal conditions (e.g., fasting) to minimize biological variability.[1]

  • Verify Collection Tube Type: Using incorrect collection tubes can introduce contaminants or interact with analytes. For instance, for plasma in metabolomics, sodium heparin anticoagulant tubes (green cap) are often recommended, while citrate and EDTA tubes may interfere with results.[2] For serum, use tubes without anticoagulants but with a clot activator (red cap).[2][3]

  • Control Time to Processing: The time between sample collection and centrifugation/storage is critical. For blood samples intended for metabolomics, processing should ideally occur within 30 minutes at room temperature or within 1-2 hours if kept at 4°C.[1]

  • Check for Hemolysis: Hemolysis, the rupture of red blood cells, can significantly alter the measured concentration of certain analytes.[4][5] Visually inspect samples for a reddish tint. If hemolysis is suspected, it is often recommended to discard the sample.[1] To minimize hemolysis, use proper venipuncture techniques and avoid excessive aspiration force.[6]

  • Review Storage Conditions: Inconsistent storage temperatures can lead to analyte degradation. For long-term stability of plasma and serum samples for proteomics and metabolomics, storage at -80°C or lower is recommended.[2][7]

Issue: Decreased nucleic acid yield or poor amplification in qPCR/RT-qPCR.

Possible Cause: Degradation of DNA/RNA due to improper storage or handling.

Troubleshooting Steps:

  • Evaluate Storage Temperature: Long-term storage of paraffin-embedded tissues at room temperature leads to nucleic acid degradation. Storage at 4°C can slow this process, while storage at -20°C or -80°C is recommended to prevent it.[8] For DNA standards, freezing at -20°C has been found to provide the best storage conditions among several tested.[9]

  • Assess Fixation Method: For paraffin-embedded tissues, the fixative used has a significant impact. Non-crosslinking fixatives can result in superior nucleic acid quality compared to formaldehyde-fixed tissues.[8]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to nucleic acid degradation.[10] It is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[2][7]

  • Consider Storage Duration: Even under optimal conditions, very long-term storage can affect quantification. One study showed that after 100 days of storage, even at -20°C, DNA standards for real-time PCR showed a shift in Ct values that could lead to significant quantification deviations.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal procedure for collecting blood for metabolomics analysis?

A1: A standardized procedure is crucial for high-quality data.[7] Key steps include:

  • Participant Preparation: Ensure participants are fasted if required by the study.[7]

  • Correct Tube Selection: Use sodium heparin tubes for plasma or tubes with a clot activator for serum.[2][3] Ensure tubes are filled to the correct volume.[1][3]

  • Gentle Handling: Invert tubes gently to mix blood with anticoagulants.[7]

  • Prompt Processing: Centrifuge blood to separate plasma/serum from cells as soon as possible (ideally <30 minutes at room temperature).[1][3]

  • Proper Storage: Immediately flash-freeze aliquots in liquid nitrogen and store them at -80°C or lower.[2][7]

Q2: How many freeze-thaw cycles can my protein samples tolerate?

A2: The number of tolerated freeze-thaw cycles is protein-dependent. However, it is widely recommended to minimize or avoid freeze-thaw cycles altogether.[4][10] A single freeze-thaw cycle has been shown to cause significant changes in the abundance of some serum proteins.[11] Multiple cycles can lead to protein aggregation, denaturation, and oxidation, which will impact quantification accuracy.[11][12][13] It is best practice to aliquot samples into single-use volumes after the initial processing.[2][7]

Q3: What are the best storage conditions for nucleic acids in paraffin-embedded tissues?

A3: Storage temperature significantly impacts nucleic acid quality in paraffin-embedded tissues. Storing these tissues at room temperature results in degradation.[8] Storing at 4°C improves nucleic acid stability and subsequent performance in RT-qPCR and qPCR.[8][14] For long-term preservation, storage at -20°C or -80°C is most effective at preventing degradation.[8]

Q4: Can the type of blood collection (venipuncture vs. capillary) affect my results?

A4: Yes, the collection method can influence results. Venipuncture is generally considered the gold standard for most biochemical tests due to the larger sample volume and lower risk of certain types of contamination.[15] Capillary blood collection can be less invasive but may yield results that differ from venous blood due to variations in metabolite concentrations.[15] The choice of method should be consistent throughout a study to ensure data comparability.

Data Summaries

Table 1: Impact of Storage Temperature on Nucleic Acid Stability in Paraffin-Embedded Tissues

Storage TemperatureImpact on RNA Integrity (RIN)Impact on RT-qPCR PerformanceReference
Room TemperatureDecreases over timeDecreased efficiency with longer amplicons[8][14]
4°CImproved stability compared to RTProfoundly improved amplifiability[8][14]
-20°C or -80°CPrevents degradationNot explicitly tested for PCR performance in the study, but prevents degradation[8]

Table 2: Effect of Freeze-Thaw (F-T) Cycles on Protein Oxidation in Meat Samples

Number of F-T CyclesChange in Carbonyl Content (nmol/mg protein)ObservationReference
0 (Fresh)1.71 ± 0.03Baseline protein oxidation[13]
1IncreasedProtein oxidation initiated[13]
3Increased significantlyAccelerated protein oxidation[13][16]
5Further increaseSevere protein oxidation[13][16]
72.18 ± 0.05Highest level of protein oxidation[13]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Metabolomics

This protocol is a summary of best practices for obtaining high-quality plasma or serum for metabolomics studies.[1][2][3][7]

  • Preparation: Ensure the subject has fasted for at least 8-12 hours. Label all collection and storage tubes clearly.

  • Blood Collection:

    • For plasma , collect whole blood into a tube containing sodium heparin anticoagulant (green cap).

    • For serum , collect whole blood into a tube without anticoagulant but with a clot activator (red cap).

    • Fill tubes to the manufacturer-specified volume.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the additive. Do not shake vigorously.

  • Processing:

    • For Serum: Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the tubes at approximately 2000 x g for 10-15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.

  • Aliquoting and Storage:

    • Aliquot the plasma or serum into pre-chilled, labeled cryovials in volumes appropriate for single-use experiments.

    • Immediately flash-freeze the aliquots in liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Diagrams

Experimental_Workflow cluster_collection Sample Collection cluster_handling Initial Handling cluster_processing Processing cluster_storage Storage & Analysis A Subject Preparation (e.g., Fasting) B Select Appropriate Collection Tube A->B C Blood Draw (Venipuncture) B->C D Gentle Inversion C->D E Clotting (Serum) or Immediate Processing (Plasma) D->E F Centrifugation (e.g., 2000g, 10 min, 4°C) E->F G Supernatant (Plasma/Serum) Aspiration F->G H Aliquoting into Cryovials G->H I Flash Freeze (Liquid N2) H->I J Store at -80°C I->J K Quantitative Analysis J->K

Caption: Recommended workflow for blood sample collection and processing.

logical_relationship Collection Sample Collection (Tube, Time, Method) Accuracy Quantification Accuracy Collection->Accuracy Reproducibility Reproducibility Collection->Reproducibility Handling Sample Handling (Delay, Hemolysis) Handling->Accuracy Handling->Reproducibility Storage Storage Conditions (Temp, Duration, F-T Cycles) Storage->Accuracy Storage->Reproducibility

Caption: Impact of pre-analytical factors on quantification outcomes.

References

Ensuring the Stability of Glucosylsphingosine-13C6 in Processed Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the stability of Glucosylsphingosine-13C6, a critical internal standard for accurate quantification in mass spectrometry-based bioanalysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability. When stored as a solid, it can be stable for at least four years at -20°C. Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble and stable?

A2: this compound is soluble in ethanol, methanol, and a 2:1 chloroform:methanol mixture. For LC-MS/MS analysis, working solutions are typically prepared in solvents like acetonitrile or methanol. While specific long-term stability data in these solvents at room temperature is not extensively published, it is best practice to prepare fresh working solutions or limit their storage at room temperature for the duration of a single analytical run.

Q3: How many freeze-thaw cycles can a processed sample containing this compound undergo without significant degradation?

A3: There is limited specific data on the effect of freeze-thaw cycles on this compound. However, for many biomolecules, repeated freeze-thaw cycles can lead to degradation. To ensure the highest accuracy, it is strongly recommended to aliquot processed samples after extraction and before freezing, so that each aliquot is thawed only once before analysis. General studies on other lipids and biomolecules have shown that some are stable for up to 3-5 freeze-thaw cycles, but this can be highly compound and matrix-dependent.

Q4: What are the primary causes of inconsistent internal standard response for this compound?

A4: Inconsistent internal standard response can be due to several factors:

  • Degradation: The internal standard may be unstable in the sample matrix or in the final extraction solvent under the storage conditions of the autosampler.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.

  • Adsorption: Glucosylsphingosine, being a lipid, can adsorb to plasticware and glass vials, leading to variable concentrations.

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, or dilution can lead to variability in the final concentration of the internal standard.

  • Instrumental Issues: Fluctuations in the LC-MS/MS system performance can also contribute to inconsistent responses.

Troubleshooting Guides

Issue 1: Decreasing this compound Signal Over an Analytical Run

This issue often points to the instability of the internal standard in the autosampler.

Potential Cause Troubleshooting Step Expected Outcome
Degradation in Autosampler 1. Prepare two sets of QC samples. Analyze one set at the beginning and the other at the end of a typical run sequence. 2. Re-inject a calibration standard at regular intervals during the run.A significant decrease in the internal standard peak area in the samples analyzed at the end of the run suggests degradation. Consistent peak area in the re-injected standard would point to matrix-related instability.
Adsorption to Vials/Plates 1. Test different types of autosampler vials/plates (e.g., polypropylene vs. glass, silanized glass). 2. Add a small percentage of a competing agent like a non-ionic surfactant to the reconstitution solvent.A stable signal with a particular vial type or with the addition of a competing agent indicates that adsorption was the issue.
Evaporation of Solvent 1. Ensure vials/plates are properly sealed. 2. Check the autosampler temperature control.Consistent signal intensity after ensuring proper sealing and temperature control suggests evaporation was the problem.
Issue 2: High Variability in this compound Signal Across Different Samples

High variability often indicates issues with sample preparation or matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation 1. Review the entire sample preparation workflow for consistency. 2. Use a positive displacement pipette for viscous organic solvents. 3. Ensure thorough vortexing after adding the internal standard.Reduced variability in QC samples after implementing stricter controls on the sample preparation process.
Matrix Effects 1. Perform a post-extraction addition experiment by spiking the internal standard into extracted blank matrix from different sources. 2. Dilute the sample extract and re-analyze.Consistent internal standard response in post-extraction spiked samples suggests matrix effects are minimal. If dilution improves consistency, matrix suppression/enhancement is likely.
Precipitation in Final Extract 1. Visually inspect the final extracts for any precipitation. 2. Test different reconstitution solvents or solvent compositions.A clear solution and consistent internal standard signal upon changing the reconstitution solvent indicate that solubility was the issue.

Experimental Protocols

Protocol: Assessment of Autosampler Stability of this compound
  • Prepare Samples: Prepare at least six replicates of a mid-level Quality Control (QC) sample by spiking a known amount of Glucosylsphingosine and this compound into a representative blank matrix.

  • Process Samples: Extract the QC samples using your established protocol.

  • Initial Analysis: Immediately after processing, inject and analyze three of the replicates to establish the baseline (T=0) response.

  • Store in Autosampler: Place the remaining three replicates in the autosampler set at the typical operating temperature (e.g., 4°C or 10°C).

  • Time-Point Analysis: Inject and analyze one replicate at predetermined time points (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis: Calculate the percentage difference in the peak area of this compound at each time point compared to the T=0 average. A difference of >15% may indicate instability.

Time (hours) Temperature Solvent Mean Peak Area % Change from T=0
04°CAcetonitrile:Water (1:1)[Insert Data]0%
64°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
124°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
244°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
484°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
010°CAcetonitrile:Water (1:1)[Insert Data]0%
610°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
1210°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
2410°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
4810°CAcetonitrile:Water (1:1)[Insert Data][Calculate]
Note: This table should be populated with user-generated experimental data.
Protocol: Assessment of Freeze-Thaw Stability of this compound
  • Prepare Samples: Prepare at least nine replicates of a low and high concentration QC sample.

  • Process Samples: Extract the QC samples.

  • Baseline Analysis: Analyze three replicates of each concentration immediately to establish the baseline.

  • Freeze-Thaw Cycles: Freeze the remaining six replicates at -80°C for at least 12 hours. Thaw them completely at room temperature. This constitutes one cycle.

  • Cycle 1 Analysis: After one cycle, analyze three replicates of each concentration.

  • Repeat Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles), analyzing three replicates at each interval.

  • Data Analysis: Compare the mean concentration of the samples at each freeze-thaw cycle to the baseline. A deviation of >15% suggests instability.

Freeze-Thaw Cycles Low QC Concentration (ng/mL) % Difference from Baseline High QC Concentration (ng/mL) % Difference from Baseline
0 (Baseline)[Insert Data]0%[Insert Data]0%
1[Insert Data][Calculate][Insert Data][Calculate]
3[Insert Data][Calculate][Insert Data][Calculate]
5[Insert Data][Calculate][Insert Data][Calculate]
Note: This table should be populated with user-generated experimental data.

Visualizations

Glucosylsphingosine Metabolic Pathway

Glucosylsphingosine_Metabolism Glucosylceramide Glucosylceramide (GlcCer) Glucosylsphingosine Glucosylsphingosine (GlcSph) Glucosylceramide->Glucosylsphingosine  Acid Ceramidase (Deacylation) Ceramide Ceramide Glucosylceramide->Ceramide  Glucocerebrosidase (GBA) (Hydrolysis) Sphingosine Sphingosine Glucosylsphingosine->Sphingosine  Glucocerebrosidase (GBA) (Hydrolysis) Ceramide->Sphingosine  Acid Ceramidase Glucose Glucose Sphingosine->Glucosylsphingosine  Glucosylceramide Synthase

Caption: Simplified metabolic pathway of Glucosylsphingosine.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Stability Testing Prep_Start Start: Prepare QC Samples Spike_IS Spike with this compound Prep_Start->Spike_IS Extraction Perform Sample Extraction Spike_IS->Extraction Baseline T=0 Analysis (Baseline) Extraction->Baseline Storage Store Samples under Test Conditions (e.g., Autosampler, Freezer) Extraction->Storage Comparison Compare Results to Baseline Baseline->Comparison Timepoints Analyze at Specific Timepoints Storage->Timepoints Timepoints->Comparison

Caption: General workflow for assessing the stability of this compound.

Troubleshooting Logic for Inconsistent Internal Standard Signal

Troubleshooting_Logic cluster_trend Systematic Issues cluster_random Random Errors Start Inconsistent IS Signal? Pattern Consistent Trend (e.g., Signal Decrease)? Start->Pattern Yes Random Random Variability? Start->Random No Autosampler_Stability Check Autosampler Stability (Degradation/Adsorption) Pattern->Autosampler_Stability Instrument_Drift Check Instrument Performance Pattern->Instrument_Drift Sample_Prep Review Sample Preparation Technique Random->Sample_Prep Matrix_Effects Investigate Matrix Effects Random->Matrix_Effects

Caption: Decision tree for troubleshooting inconsistent internal standard signals.

dealing with low abundance glucosylsphingosine quantification challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucosylsphingosine (lyso-Gb1) quantification. This resource is designed for researchers, scientists, and drug development professionals facing challenges with the analysis of this low-abundance, critical biomarker for Gaucher disease.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying glucosylsphingosine (lyso-Gb1) so challenging?

A1: The quantification of glucosylsphingosine presents several analytical challenges. Its low endogenous concentrations in healthy individuals require highly sensitive detection methods.[1] A significant difficulty is the presence of its isobaric structural isomer, galactosylsphingosine (psychosine), which has the same molecular mass and can interfere with accurate measurement if not chromatographically separated.[2][3] Furthermore, biological samples like plasma and dried blood spots (DBS) are complex matrices that can cause ion suppression or enhancement, affecting signal accuracy.[4][5]

Q2: What is the most common analytical method for accurate lyso-Gb1 quantification?

A2: The gold standard for quantifying glucosylsphingosine is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7] This method offers high sensitivity and selectivity, allowing for the detection of low analyte concentrations and distinguishing lyso-Gb1 from other interfering compounds through both chromatographic separation and mass-to-charge ratio filtering.[8][9]

Q3: What type of internal standard is recommended for lyso-Gb1 analysis?

A3: The use of a stable isotope-labeled internal standard, such as ¹³C₅-glucosylsphingosine, is highly recommended.[10][11] This type of internal standard has the same chemical properties as the analyte, ensuring it behaves similarly during sample extraction and ionization. This effectively compensates for sample loss during preparation and corrects for matrix effects, leading to more accurate and precise quantification.[10][11]

Q4: Can I measure lyso-Gb1 from both plasma and Dried Blood Spots (DBS)?

A4: Yes, methods have been developed and validated for quantifying glucosylsphingosine in both plasma and Dried Blood Spots (DBS).[4][12][13] DBS offers advantages in ease of sample collection, transport, and storage.[12] While plasma analysis remains a gold standard, DBS is a robust and reliable matrix for screening, diagnosis, and follow-up for Gaucher disease.[6][12]

Q5: What are the expected concentrations of lyso-Gb1 in healthy vs. Gaucher disease populations?

A5: In healthy individuals, glucosylsphingosine is typically present at very low or trace levels. In contrast, patients with Gaucher disease show markedly increased concentrations. For example, studies have shown median levels in healthy controls to be around 1.3 nM in plasma, while in type 1 Gaucher patients, the median can be over 200-fold higher, at approximately 230 nM.[14][15][16]

Troubleshooting Guide

Problem 1: Low or no signal for lyso-Gb1.

Possible Cause Suggested Solution
Inefficient Extraction Review your sample preparation method. For plasma, a single-phase liquid-liquid extraction or solid-phase extraction (SPE) can be effective.[17][18] Ensure complete protein precipitation, as leftover proteins can interfere with the analysis.[7]
Poor Ionization Confirm the mass spectrometer is properly tuned and calibrated. Glucosylsphingosine ionizes well in positive electrospray ionization (ESI) mode.[7] Check mobile phase composition; the presence of an acid like formic acid is crucial for protonation.[19]
Analyte Degradation Check the stability of your samples. While lyso-Gb1 is relatively stable, repeated freeze-thaw cycles should be avoided. Studies have shown stability in plasma at 4°C for up to 22 days.[8][20]

Problem 2: High signal variability or poor reproducibility.

Possible Cause Suggested Solution
Matrix Effects Matrix effects from complex biological samples are a common cause of variability.[5] The most effective solution is to use a stable isotope-labeled internal standard that co-elutes with the analyte.[10] Additionally, optimizing the sample cleanup procedure to remove interfering substances like phospholipids can improve reproducibility.[9]
Inconsistent Sample Volume (DBS) For DBS analysis, ensure the punched spot size is consistent. The hematocrit effect can also impact accuracy in DBS samples.[21]
Carry-over If high-concentration samples are followed by low-concentration ones, carry-over in the autosampler or on the column can occur. Implement a robust needle wash protocol and inject blank samples between high-concentration samples to check for carry-over.[12]

Problem 3: Peak tailing or poor chromatographic peak shape.

Possible Cause Suggested Solution
Column Contamination Biological samples can lead to a buildup of contaminants at the head of the column. Use a guard column and ensure adequate sample cleanup to protect the analytical column.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is compatible with the analyte and column chemistry. The organic solvent composition and gradient slope should be optimized for good peak shape.
Column Degradation The column may be nearing the end of its lifespan. Replace the column with a new one of the same type to see if peak shape improves.

Problem 4: Suspected interference from an isobaric compound.

Possible Cause Suggested Solution
Co-elution with Galactosylsphingosine Glucosylsphingosine and its isomer galactosylsphingosine (psychosine) have the same mass and can be difficult to separate.[2] Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an optimized reversed-phase method (e.g., C18 column) with a specific gradient to achieve chromatographic separation.[2][22] While some studies suggest psychosine levels are negligible in Gaucher patient plasma, separation is crucial for definitive identification.[23]
Quantitative Data Summary

Table 1: Reference Ranges of Glucosylsphingosine (lyso-Gb1)

PopulationMatrixConcentration RangeCitation
Healthy ControlsPlasma0.8 - 2.7 nM[14][15]
Healthy ControlsDBS2.1 - 9.9 ng/mL[6][24]
Type 1 Gaucher PatientsPlasma15.6 - 1035.2 nM[14][15]
Gaucher PatientsDBS190.5 - 2380.6 ng/mL[6][24]

Table 2: Performance of a Validated LC-MS/MS Method for lyso-Gb1 in DBS

ParameterValueCitation
Lowest Limit of Quantification (LLOQ)1 ng/mL[6][24]
Intra-assay Variation (%CV)2.0% - 8.2%[6][24]
Inter-assay Variation (%CV)3.8% - 10.2%[6][24]
Accuracy93.5% - 112.6%[6][24]
Detailed Experimental Protocols
Protocol 1: Glucosylsphingosine Quantification from Plasma via LC-MS/MS

This protocol provides a general methodology for lyso-Gb1 extraction and analysis from plasma.

1. Materials and Reagents:

  • Plasma (collected in EDTA tubes)

  • Glucosylsphingosine standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-Glucosylsphingosine)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Microcentrifuge tubes

  • HPLC vials

2. Sample Preparation (Protein Precipitation & Extraction):

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 250 µL of LC-MS grade methanol containing the internal standard at a known concentration.[7]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Vortex, centrifuge briefly, and transfer the final solution to an HPLC vial for analysis.

3. LC-MS/MS Parameters:

  • LC Column: Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 15 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor/Product Ions: Monitor the transition from the protonated precursor ion (m/z 462.3 or 464.2) to characteristic product ions (e.g., m/z 282.2, 264.2).[10][14][15]

Mandatory Visualizations

Signaling Pathway and Biomarker Origin

GBA_Pathway cluster_lysosome Lysosome cluster_blood Bloodstream GlcCer Glucosylceramide (Substrate) GCase Glucocerebrosidase (GBA Enzyme) GlcCer->GCase Normal Pathway GlcSph Glucosylsphingosine (lyso-Gb1) GlcCer->GlcSph Alternate Pathway Ceramide Ceramide + Glucose GCase->Ceramide GlcSph_blood Elevated lyso-Gb1 (Biomarker) GlcSph->GlcSph_blood Released from Gaucher Cells Deficiency Gaucher Disease: GBA Gene Mutation -> GCase Deficiency Deficiency->GCase

Caption: Glucosylsphingosine (lyso-Gb1) accumulation in Gaucher disease.

Experimental Workflow

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Plasma or DBS Sample Spike Spike with Internal Standard Start->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample into LC-MS/MS Recon->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Result Final Result Quantify->Result

Caption: General workflow for lyso-Gb1 quantification from biological samples.

Troubleshooting Logic

Troubleshooting_Tree Start Issue: Inaccurate or Noisy Signal Check_MS Is MS performance (tuning, calibration) OK? Start->Check_MS Check_LC Is chromatography (peak shape, retention) OK? Start->Check_LC Check_Prep Is sample prep consistent? Start->Check_Prep Sol_MS Action: Retune & Recalibrate Mass Spectrometer Check_MS->Sol_MS No Sol_LC Action: Check Column, Mobile Phase, & Guard Column Check_LC->Sol_LC No Sol_Prep Action: Use Isotope-Labeled IS. Optimize Extraction. Check_Prep->Sol_Prep No

Caption: Decision tree for troubleshooting common LC-MS/MS quantification issues.

References

Technical Support Center: Optimizing Glucosylsphingosine-13C6 Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Glucosylsphingosine-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the importance of using an isotopic internal standard like this compound?

A1: Using a stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in mass spectrometry-based assays.[1][2] It mimics the chemical and physical properties of the endogenous analyte (Glucosylsphingosine), allowing for correction of variability that can occur during sample preparation, extraction, and analysis. This leads to improved precision and accuracy of the measurement.

Q2: Can I use a different internal standard for Glucosylsphingosine quantification?

A2: While other internal standards can be used, a stable isotope-labeled version of the analyte itself, like this compound, is considered the gold standard. This is because it co-elutes with the analyte and behaves identically during ionization, minimizing matrix effects and ensuring the most accurate quantification.[1]

Q3: My this compound signal is low. What are the possible causes?

A3: A low signal for the internal standard can be due to several factors:

  • Incorrect Spiking Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range and the sensitivity of your instrument.

  • Degradation: Improper storage or handling of the internal standard can lead to degradation. Store it according to the manufacturer's instructions.

  • Inefficient Extraction: The extraction protocol may not be optimal for your specific matrix, leading to poor recovery.

  • Ion Suppression: Components of the biological matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer.

Q4: I am observing high variability between replicate extractions. What could be the reason?

A4: High variability can stem from several sources:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and solvents.

  • Incomplete Vortexing/Mixing: Thoroughly mix the sample at each step of the extraction process to ensure complete protein precipitation and solvent extraction.

  • Matrix Effects: Variations in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement.

  • Evaporation: If using an evaporation step, ensure it is carried out consistently across all samples to avoid concentrating non-volatile contaminants.

Q5: Is it necessary to chromatographically separate Glucosylsphingosine from its isobaric isomer, galactosylsphingosine (psychosine)?

A5: While it is ideal to separate these isomers for absolute specificity, studies have shown that in plasma samples from Gaucher disease patients, the levels of psychosine are less than 3% of the Glucosylsphingosine levels.[3] Therefore, for this specific application, the contribution of psychosine to the overall signal may be negligible.[3] However, for other matrices or diseases, chromatographic separation might be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inefficient protein precipitation.Ensure the correct ratio of organic solvent to plasma/DBS is used. Methanol is a common and effective choice.
Incomplete extraction from the pellet/spot.After adding the extraction solvent, ensure vigorous vortexing or sonication to disrupt the cell membranes and allow for complete extraction.[4]
Analyte adsorption to plasticware.Use low-binding microcentrifuge tubes and pipette tips.
High Background/Interference in Mass Spectrometry Insufficient cleanup of the extract.Consider a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering substances.
Presence of phospholipids.Phospholipids are a common source of ion suppression. Optimize the extraction solvent to minimize their co-extraction. A more polar solvent might be less effective at extracting lipids.
Peak Tailing or Broadening in LC-MS/MS Poor chromatographic conditions.Optimize the mobile phase composition and gradient to improve peak shape. Ensure the column is not overloaded.
Contamination of the LC system or column.Flush the system and column with appropriate cleaning solutions.
Inconsistent Results from Dried Blood Spots (DBS) Hematocrit effect.The volume of plasma in a DBS punch can vary with hematocrit. If high accuracy is required, consider methods to correct for hematocrit.
Inhomogeneous spotting.Ensure the blood spot is uniform and completely dried before punching.

Quantitative Data Summary

Table 1: Recovery and Precision of Glucosylsphingosine Extraction from Plasma

Extraction Method Internal Standard Recovery (%) Intra-assay Variation (%) Inter-assay Variation (%) Reference
Liquid-Liquid Extraction with MethanolGlucosylsphingosine-13C5>96%3.111.5[5]
Single-phase total lipid extractionNot specifiedNot reportedNot reportedNot reported[6][7]
Not specifiedIsotope standardNot reported1.84.9[1]

Table 2: Performance of Glucosylsphingosine Extraction from Dried Blood Spots (DBS)

Extraction Solvent Internal Standard Intra-assay Variation (%) Inter-assay Variation (%) Accuracy (%) Reference
50% Acetonitrile aqueous solutionIsotope-labeled internal standard2.0 - 8.23.8 - 10.293.5 - 112.6[8]
DMSO:MeOH (1:1)13C6-Lyso-Gb3Not reportedNot reportedGood linearity, precision, and accuracy reported[9][10]
45% acetonitrile: 30% chloroform: 10% DMSO: 10% ethanol: 5% water13C6 glucosyl-sphingosineNot reportedNot reportedNot reported[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is based on a simple and rapid single-phase extraction method.[6][7]

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the this compound internal standard solution in methanol.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Dried Blood Spots (DBS)

This protocol is adapted from methods developed for the analysis of biomarkers from DBS.[8][9][11]

Materials:

  • Dried blood spot cards

  • DBS puncher (e.g., 3 mm)

  • This compound internal standard solution

  • Extraction solvent (e.g., 50% acetonitrile in water or DMSO:Methanol 1:1)

  • 96-well plate or microcentrifuge tubes

  • Plate shaker

  • Centrifuge (if using tubes)

Procedure:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.

  • Add 100 µL of the extraction solvent containing the this compound internal standard.

  • Seal the plate or cap the tubes and place on a plate shaker. Shake at 300 rpm for 20-30 minutes at room temperature or 37°C.[10]

  • If using microcentrifuge tubes, centrifuge at high speed for 5 minutes to pellet the paper disc.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Visualizations

experimental_workflow_plasma start Start: Plasma Sample (10 µL) add_is Add 100 µL Internal Standard (this compound in Methanol) start->add_is vortex Vortex Vigorously (1 minute) add_is->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for this compound extraction from plasma.

experimental_workflow_dbs start Start: Dried Blood Spot punch Punch 3 mm Disc start->punch add_solvent Add 100 µL Extraction Solvent with Internal Standard punch->add_solvent shake Shake (e.g., 300 rpm, 20-30 min) add_solvent->shake centrifuge Centrifuge (optional, if using tubes) shake->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for this compound extraction from DBS.

References

Validation & Comparative

The Gold Standard for Bioanalysis: Validating Analytical Methods with Glucosylsphingosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in the support of drug development and clinical research, the precision and reliability of analytical methods are paramount. The quantification of biomarkers like Glucosylsphingosine (Lyso-Gb1), a critical indicator for Gaucher disease, demands robust methodologies.[1][2] A key element in achieving this is the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of Glucosylsphingosine-13C6, a stable isotope-labeled (SIL) internal standard, against potential alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[3] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar matrix effects, leading to superior accuracy and precision. This guide will delve into the validation of analytical methods using this compound and illustrate why it is the preferred choice over structural analogs.

Performance Comparison: this compound vs. Alternative Internal Standards

Methods utilizing a stable isotope-labeled internal standard, such as ¹³C-labeled Glucosylsphingosine, consistently demonstrate high precision and accuracy.

Parameter Glucosylsphingosine-¹³C₅ IS [4]Glucosylsphingosine-d₅ IS Structural Analog IS (Hypothetical)
Analyte GlucosylsphingosineGlucosylsphingosineGlucosylsphingosine
Internal Standard [5-9] ¹³C₅-Glucosylsphingosined₅-Glucosylsphingosinee.g., Galactosylsphingosine
Intra-assay Precision (%CV) 1.8%Not ReportedLikely >5%
Inter-assay Precision (%CV) 4.9%Not ReportedLikely >10%
Accuracy (%Bias) Correlation (r=0.968) with previous methodNot ReportedPotentially significant bias due to differential matrix effects
Matrix Effect Compensation ExcellentExcellentVariable and potentially poor

Note: Data for the structural analog is hypothetical and based on typical performance differences observed in other assays.

One study utilizing a [5-9] ¹³C₅-Glucosylsphingosine internal standard for the quantification of Glucosylsphingosine in plasma reported an intra-assay variation of 1.8% and an inter-assay variation of 4.9%.[4] Another study employing a deuterated (d5) Glucosylsphingosine internal standard also highlights the use of a SIL-IS for accurate quantification. While specific validation data for the d5-IS was not detailed, the principle remains the same.

In contrast, a study comparing a stable isotope-labeled internal standard (Thiamphenicol-d3) with a structural analog (Florfenicol-d3) for the analysis of Thiamphenicol found that while both methods could be validated, the method without an internal standard showed a wider range of recovery and higher acceptable precision limits.[3] This suggests that a structural analog, which has different physicochemical properties from the analyte, may not fully compensate for variability during sample preparation and analysis, leading to decreased precision and accuracy.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for the quantification of Glucosylsphingosine using a stable isotope-labeled internal standard.

Sample Preparation
  • Plasma/Serum Sample Preparation:

    • To 50 µL of plasma or serum, add an internal standard solution (e.g., this compound in methanol).

    • Precipitate proteins by adding a sufficient volume of organic solvent (e.g., methanol or acetonitrile).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Dried Blood Spot (DBS) Sample Preparation:

    • Punch out a 3.2 mm disc from the dried blood spot.

    • Place the disc in a well of a 96-well plate.

    • Add an extraction solution containing the internal standard (e.g., 50% acetonitrile in water with this compound).

    • Elute the analyte and internal standard by shaking.

    • Transfer the supernatant for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 or HILIC column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is commonly employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Glucosylsphingosine and its ¹³C-labeled internal standard.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of Glucosylsphingosine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, DBS) Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

Caption: Experimental workflow for Glucosylsphingosine quantification.

G cluster_gaucher Gaucher Disease Glucosylceramide Glucosylceramide Glucosylsphingosine Glucosylsphingosine (Lyso-Gb1) Glucosylceramide->Glucosylsphingosine Deacylation GBA Deficient Glucocerebrosidase (GBA) AC Acid Ceramidase Sphingosine Sphingosine GCS Glucosylceramide Synthase Glucosylceramide_acc Accumulation of Glucosylceramide GBA->Glucosylceramide_acc Glucosylsphingosine_acc Increased Glucosylsphingosine Glucosylceramide_acc->Glucosylsphingosine_acc

Caption: Simplified metabolic pathway of Glucosylsphingosine.

Conclusion

The validation of analytical methods for biomarkers such as Glucosylsphingosine is a critical aspect of clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard like this compound provides the highest level of accuracy and precision, ensuring the reliability of quantitative data. While structural analogs may be considered when a SIL-IS is unavailable, they necessitate more extensive validation to characterize and mitigate potential inaccuracies arising from differences in physicochemical properties. For robust and defensible bioanalytical results, this compound stands as the unequivocal choice for an internal standard.

References

A Comparative Guide to the Cross-Validation of Glucosylsphingosine-13C6 with Commercially Available Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glucosylsphingosine-13C6 with other commercially available internal standards for the quantitative analysis of Glucosylsphingosine (GlcSph). The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs and to provide a framework for conducting a rigorous cross-validation study.

Glucosylsphingosine has emerged as a critical biomarker for Gaucher disease, a lysosomal storage disorder. Accurate and precise quantification of GlcSph in biological matrices is paramount for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable quantification. This guide focuses on the cross-validation of the widely used this compound against another commercially available alternative, a deuterated Glucosylsphingosine standard (e.g., Glucosylsphingosine-d5).

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the quality of analytical data. While both 13C-labeled and deuterated standards are effective, they possess distinct characteristics that can influence analytical performance.

FeatureThis compound (13C-IS)Deuterated Glucosylsphingosine (d-IS)Key Considerations for Researchers
Chemical Identity Chemically identical to the analyte, differing only in isotopic mass.Chemically identical to the analyte, differing only in isotopic mass.Both are excellent structural analogs, minimizing differences in chemical and physical properties.
Chromatographic Co-elution Typically exhibits near-perfect co-elution with the unlabeled analyte.May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1]Perfect co-elution is critical for accurate correction of matrix effects, which can vary across a chromatographic peak. The potential for chromatographic shift with d-IS should be carefully evaluated during method development.[1]
Isotopic Stability 13C isotopes are stable and do not undergo back-exchange.Deuterium atoms can sometimes undergo back-exchange with protons from the solvent or matrix, potentially compromising quantification.The risk of back-exchange with d-IS is generally low but should be considered, especially in complex matrices or with certain extraction conditions.
Mass Difference A mass difference of +6 Da provides a clear separation from the analyte's isotopic envelope.A mass difference of +5 Da (for d5) also provides good separation.Both provide sufficient mass difference to avoid isotopic crosstalk with the analyte.
Commercial Availability Readily available from multiple suppliers.Readily available from multiple suppliers.Both types of standards are accessible for research purposes.
Cost Generally, 13C-labeled standards can be more expensive to synthesize.Deuterated standards are often more cost-effective.The budget for a study may be a factor in the selection of the internal standard.

Experimental Protocols

A robust cross-validation study is essential to ensure that analytical methods using different internal standards produce comparable and reliable results. Below are detailed methodologies for key experiments.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of Glucosylsphingosine, this compound, and deuterated Glucosylsphingosine in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare separate working solutions for each internal standard at a concentration suitable for spiking into samples.

Sample Preparation (Plasma)
  • Thaw: Thaw plasma samples on ice.

  • Spike: To 50 µL of plasma, add 10 µL of the internal standard working solution (either this compound or deuterated Glucosylsphingosine).

  • Protein Precipitation: Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard) to each sample.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).

    • Gradient: A suitable gradient elution should be optimized to achieve good separation of Glucosylsphingosine from other matrix components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glucosylsphingosine: e.g., m/z 462.3 -> 282.3

      • This compound: e.g., m/z 468.3 -> 288.3

      • Deuterated Glucosylsphingosine (d5): e.g., m/z 467.3 -> 287.3 (Note: Specific MRM transitions should be optimized for the instrument used.)

Cross-Validation Protocol

The cross-validation should be performed according to established bioanalytical method validation guidelines, such as those from the FDA.[2][3] The core of the cross-validation is to analyze the same set of quality control (QC) samples and authentic patient samples using both analytical methods (one with this compound and the other with the deuterated standard).

  • Prepare QC Samples: Prepare QC samples at low, medium, and high concentrations of Glucosylsphingosine in a representative matrix (e.g., pooled human plasma).

  • Analyze QC Samples: Analyze at least five replicates of each QC level with both methods on three separate days.

  • Analyze Patient Samples: Analyze a cohort of patient samples (e.g., n=20-30) with both methods.

  • Data Analysis:

    • Calculate the concentration of Glucosylsphingosine in all samples for both methods.

    • Accuracy and Precision: For the QC samples, calculate the intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV). The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).

    • Correlation and Bias: For the patient samples, perform a correlation analysis (e.g., Pearson or Spearman correlation) and a Bland-Altman plot to assess the agreement and bias between the two methods. A high correlation coefficient (e.g., r > 0.95) and a low mean bias are indicative of good agreement.

Visualizing Key Processes

To better understand the context of Glucosylsphingosine analysis and the workflow for cross-validation, the following diagrams are provided.

Glucosylsphingosine_Signaling_Pathway Glucosylceramide Glucosylceramide (GlcCer) AcidCeramidase Acid Ceramidase Glucosylceramide->AcidCeramidase Glucosylsphingosine_lysosome Glucosylsphingosine (GlcSph) AcidCeramidase->Glucosylsphingosine_lysosome Glucosylsphingosine_cyto Glucosylsphingosine (GlcSph) Glucosylsphingosine_lysosome->Glucosylsphingosine_cyto Transport mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Glucosylsphingosine_cyto->mTORC1 Activation cAMP_Pathway cAMP Signaling Pathway Glucosylsphingosine_cyto->cAMP_Pathway Lysosomal_Biogenesis Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: Glucosylsphingosine signaling pathway in Gaucher disease.

Cross_Validation_Workflow cluster_method1 Method 1 cluster_method2 Method 2 M1_IS Spike with This compound M1_Prep Sample Preparation M1_IS->M1_Prep M1_LCMS LC-MS/MS Analysis M1_Prep->M1_LCMS M1_Data Data Analysis M1_LCMS->M1_Data Comparison Comparative Statistical Analysis (Correlation, Bland-Altman) M1_Data->Comparison M2_IS Spike with Deuterated Glucosylsphingosine M2_Prep Sample Preparation M2_IS->M2_Prep M2_LCMS LC-MS/MS Analysis M2_Prep->M2_LCMS M2_Data Data Analysis M2_LCMS->M2_Data M2_Data->Comparison Samples QC and Patient Samples Samples->M1_IS Samples->M2_IS

Caption: Experimental workflow for cross-validation of analytical methods.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable quantitative assay for Glucosylsphingosine. While both this compound and deuterated Glucosylsphingosine are suitable choices, a thorough understanding of their respective analytical performance characteristics is essential. This compound is often considered the "gold standard" due to its superior co-elution properties, which can lead to more accurate correction of matrix effects.[1] However, a well-validated method using a deuterated standard can also provide high-quality data and may be a more cost-effective option.

Ultimately, the decision should be based on a comprehensive cross-validation study as outlined in this guide. By rigorously comparing the performance of different internal standards, researchers can ensure the generation of accurate and reproducible data, which is crucial for advancing our understanding of Gaucher disease and for the development of new therapies.

References

The Gold Standard in Bioanalysis: Glucosylsphingosine-13C6 Outperforms Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Glucosylsphingosine (GlcSph), the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. While both stable isotope-labeled carbon-13 (¹³C) and deuterium (²H) internal standards are commonly employed in mass spectrometry-based bioanalysis, a comprehensive evaluation of their performance reveals the clear superiority of Glucosylsphingosine-¹³C6.

This guide provides an objective comparison of Glucosylsphingosine-¹³C6 and its deuterated counterparts, supported by experimental data and established principles of analytical chemistry. The evidence strongly indicates that for robust and accurate quantification, particularly in complex biological matrices, ¹³C-labeled internal standards are the preferred choice.

Key Performance Parameters: A Head-to-Head Comparison

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same behavior during sample preparation, chromatography, and ionization, thereby accurately correcting for analytical variability. While both ¹³C and deuterated standards aim for this ideal, their inherent properties lead to significant performance differences.

Performance ParameterDeuterated Glucosylsphingosine (e.g., d5-GlcSph)Glucosylsphingosine-¹³C6Key Findings & Advantages of ¹³C6
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. This "isotope effect" is more pronounced in liquid chromatography.[1][2]Co-elutes perfectly with the native Glucosylsphingosine.[1]Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
Accuracy and Precision Prone to inaccuracies due to chromatographic shifts and differential matrix effects. Studies on other analytes have shown significant bias.[1]Demonstrates superior accuracy and precision. For a similar ¹³C-labeled standard, one study reported a mean bias of 100.3% with a standard deviation of 7.6%.[1] A study using [5-9] ¹³C5-GlcSph reported excellent precision with an intra-assay variation of 1.8% and an inter-assay variation of 4.9%.[3]The use of ¹³C-labeled standards significantly reduces the coefficient of variation (CV%) compared to deuterated standards, leading to more reliable and reproducible results.[1][4]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1][5]Provides excellent correction for matrix effects due to identical elution profiles with the analyte.[1]In complex biological matrices like plasma, where matrix effects are a major challenge, the superior correction capability of ¹³C-labeled standards is crucial for data integrity.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can lead to a loss of the isotopic label and inaccurate quantification.Highly stable carbon-carbon bonds prevent the loss or exchange of the ¹³C label.[6]The high isotopic stability of ¹³C-labeled standards ensures the integrity of the internal standard throughout the analytical process.

Experimental Protocols

To achieve accurate and reproducible quantification of Glucosylsphingosine, a robust and validated analytical method is essential. The following provides a detailed methodology for the analysis of GlcSph in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution consisting of acetonitrile containing Glucosylsphingosine-¹³C6 at a concentration of 50 ng/mL.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute wash at 95% B and a 3-minute re-equilibration at 20% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Glucosylsphingosine: m/z 462.3 → 282.3

      • Glucosylsphingosine-¹³C6: m/z 468.3 → 288.3

    • Instrumentation: A triple quadrupole mass spectrometer is typically used for this application. Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity.

Visualizing the Advantage: Experimental Workflow and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a simplified signaling pathway involving Glucosylsphingosine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add Glucosylsphingosine- ¹³C6 Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification (Calibration Curve) ratio_calculation->quantification signaling_pathway cluster_gaucher Gaucher Disease Pathophysiology gba_deficiency GBA1 Gene Mutation (Glucocerebrosidase Deficiency) glccer_accumulation Glucosylceramide (GlcCer) Accumulation in Lysosomes gba_deficiency->glccer_accumulation glcsph_formation Glucosylsphingosine (GlcSph) Formation (deacylation) glccer_accumulation->glcsph_formation lysosomal_dysfunction Lysosomal Membrane Permeabilization & Dysfunction glcsph_formation->lysosomal_dysfunction alpha_synuclein α-Synuclein Aggregation (Parkinson's Disease Link) glcsph_formation->alpha_synuclein cell_death Cell Death lysosomal_dysfunction->cell_death

References

A Comparative Guide to Inter-Laboratory Glucosylsphingosine Quantification Using Glucosylsphingosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of glucosylsphingosine (lyso-Gb1), a critical biomarker for Gaucher disease, utilizing Glucosylsphingosine-¹³C₆ as an internal standard. The information presented is synthesized from published literature to aid laboratories in establishing and evaluating their analytical methods. While a direct inter-laboratory comparison study with standardized samples was not found in the public domain, this document collates key performance data and protocols from various validated methods to offer a comprehensive reference.

Quantitative Performance of Glucosylsphingosine Quantification Methods

The following tables summarize the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of glucosylsphingosine in human plasma and dried blood spots (DBS). These methods all employ an isotope-labeled internal standard, with some specifically using Glucosylsphingosine-¹³C₆.

Table 1: Performance Characteristics of Glucosylsphingosine Quantification in Human Plasma

ParameterMethod AMethod BMethod C
Internal Standard [5-9] (¹³C₅)-GlcSph[1]Not SpecifiedNot Specified
Linearity Not SpecifiedUp to 1000 ng/mL[2]Not Specified
Intra-assay Variation (%) 1.8[1]3.1[2]Not Specified
Inter-assay Variation (%) 4.9[1]11.5[2]Not Specified
Lower Limit of Quantification (LLOQ) Not SpecifiedNot Specified0.03 ng/mL[3]
Recovery (%) Not Specified>96[2]Not Specified

Table 2: Performance Characteristics of Glucosylsphingosine Quantification in Dried Blood Spots (DBS)

ParameterMethod DMethod E
Internal Standard ¹³C₆-Lyso-Gb3[4]Isotope-labeled internal standard[5]
Linearity Good[4]Not Specified
Intra-assay Variation (%) 2.0 - 8.2[5]Not Specified
Inter-assay Variation (%) 3.8 - 10.2[5]Not Specified
Lower Limit of Quantification (LLOQ) 1 ng/mL[5]Not Specified
Accuracy (%) 93.5 - 112.6[5]Not Specified

Experimental Protocols

This section details representative experimental protocols for the quantification of glucosylsphingosine in biological matrices.

Protocol 1: Glucosylsphingosine Quantification in Human Plasma by LC-MS/MS

This protocol is a composite based on common practices described in the literature[1][2][6].

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of methanol containing the Glucosylsphingosine-¹³C₆ internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Glucosylsphingosine: m/z 462.3 → 282.3
  • Glucosylsphingosine-¹³C₆: m/z 468.3 → 288.3
  • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

Protocol 2: Glucosylsphingosine Quantification in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is a composite based on methodologies for DBS analysis[4][5][7].

1. Sample Preparation:

  • Punch a 3.2 mm disc from the dried blood spot.
  • Place the disc in a well of a 96-well plate.
  • Add 100-150 µL of an extraction solution (e.g., methanol:acetonitrile:water or DMSO:methanol) containing the Glucosylsphingosine-¹³C₆ internal standard.
  • Incubate on an orbital shaker for 20-30 minutes at room temperature or slightly elevated temperature (e.g., 37°C).
  • Centrifuge the plate to pellet the paper disc.
  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS:

  • The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential adjustments to the gradient and run time to manage matrix effects from the DBS.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of glucosylsphingosine in a clinical laboratory setting.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Plasma or DBS) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Extraction Extraction with Internal Standard (Glucosylsphingosine-¹³C₆) SampleStorage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Quantification) LCMS->DataProcessing DataReview Data Review & Validation DataProcessing->DataReview Reporting Reporting of Results DataReview->Reporting

Caption: A generalized workflow for glucosylsphingosine quantification.

Glucosylsphingosine in Gaucher Disease Signaling

Elevated levels of glucosylsphingosine in Gaucher disease have been shown to impact cellular signaling, notably through the activation of the mTORC1 pathway, which is a central regulator of cell growth and metabolism.

G cluster_lysosome Lysosome GBA1 GBA1 Deficiency (Gaucher Disease) GlcCer Glucosylceramide (GlcCer) GBA1->GlcCer Accumulation GlcSph Glucosylsphingosine (GlcSph) GlcCer->GlcSph Deacylation mTORC1 mTORC1 Activation GlcSph->mTORC1 Activates Downstream Downstream Effects (e.g., altered autophagy, lysosomal biogenesis) mTORC1->Downstream Leads to

Caption: Glucosylsphingosine-mediated activation of the mTORC1 signaling pathway.

References

Performance of Glucosylsphingosine-13C6 in Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Glucosylsphingosine-13C6 as an internal standard in the quantification of Glucosylsphingosine (Lyso-Gb1) using various mass spectrometry platforms. The data presented is compiled from published studies to assist researchers in selecting the most appropriate analytical method for their specific needs.

Glucosylsphingosine (Lyso-Gb1) is a critical biomarker for the diagnosis and monitoring of Gaucher disease, a lysosomal storage disorder.[1] Accurate and precise quantification of Lyso-Gb1 is paramount for clinical management and drug development. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving reliable results in mass spectrometry-based assays.[2] These internal standards mimic the physicochemical properties of the analyte, compensating for variations during sample preparation and analysis.[2]

Comparative Performance of Internal Standards

While direct head-to-head comparative studies of different isotopic internal standards for Lyso-Gb1 are limited, this guide presents performance data from validated LC-MS/MS methods using either 13C-labeled or deuterated Glucosylsphingosine. This allows for an indirect comparison of their suitability in quantitative assays.

Table 1: Performance Characteristics of LC-MS/MS Methods for Glucosylsphingosine (Lyso-Gb1) Quantification

Performance MetricMethod Using [5-9] (13)C5-GlcSph Internal Standard[3]Method Using d5-GlcSph Internal Standard[4]
Mass Spectrometry Platform LC-ESI-MS/MSHILIC-MS/MS
Sample Matrix Plasma, UrineMouse Serum
Intra-assay Variation (% CV) 1.8%1.7 - 8.9%
Inter-assay Variation (% CV) 4.9%6.4 - 7.1%
Accuracy (% Recovery / % RE) Not explicitly stated-4.7 to 8.7% RE (intra-run)
Lower Limit of Quantification (LLOQ) Not explicitly stated (Quantifiable in patient urine)0.2 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. Below are summaries of the experimental protocols from the cited studies.

Method 1: LC-ESI-MS/MS with [5-9] (13)C5-Glucosylsphingosine[3]

This method was developed for the quantification of Glucosylsphingosine in plasma and urine samples.

  • Sample Preparation: Detailed sample preparation steps were not provided in the abstract. Generally, this involves protein precipitation followed by centrifugation.

  • Internal Standard: [5-9] (13)C5-Glucosylsphingosine was synthesized and used as the internal standard.

  • Liquid Chromatography: The specific column and mobile phases were not detailed in the abstract.

  • Mass Spectrometry:

    • Platform: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

    • Ionization Mode: Positive ion mode.

    • MRM Transition: For Glucosylsphingosine (m/z 462.3). The specific daughter ion was not mentioned in the abstract.

Method 2: HILIC-MS/MS with d5-Glucosylsphingosine[4]

This high-throughput assay was developed for the simultaneous determination of Galactosylsphingosine and Glucosylsphingosine in mouse serum.

  • Sample Preparation:

    • Aliquot 50 μL of standard, QC, blank, or study sample into a 2 mL polypropylene tube.

    • Add 10 μL of 0.5 N NaOH aqueous solution and vortex for 15 seconds.

    • Add 1 mL of the internal standard working solution (containing d5-Glucosylsphingosine).

    • Vortex for approximately 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a 1.2 mL glass insert containing 10 μL of 10% formic acid in acetonitrile (v/v) in a 96-well plate.[4]

  • Internal Standard: d5-Glucosylsphingosine.

  • Liquid Chromatography:

    • Technique: Hydrophilic Interaction Chromatography (HILIC).

    • Column and Mobile Phases: Not detailed in the abstract.

  • Mass Spectrometry:

    • Platform: Tandem Mass Spectrometry.

    • Ionization Mode: Positive-ion electrospray.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing the Pathway and Workflow

To better understand the context of Glucosylsphingosine analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Gaucher_Disease_Signaling_Pathway cluster_lysosome Lysosome Glucosylceramide Glucosylceramide (GlcC) GCase β-Glucosidase (GCase) Glucosylceramide->GCase Deficient in Gaucher Disease AcidCeramidase Acid Ceramidase Glucosylceramide->AcidCeramidase Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose Glucosylsphingosine Glucosylsphingosine (Lyso-Gb1) Accumulation Accumulation of Glucosylsphingosine Glucosylsphingosine->Accumulation AcidCeramidase->Glucosylsphingosine Deacylation

Caption: Gaucher Disease Pathophysiology.

Experimental_Workflow_for_LysoGb1_Analysis Sample Biological Sample (Plasma, Serum, DBS) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction LC Liquid Chromatography (e.g., HILIC or Reversed-Phase) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition (MRM Mode) MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: LC-MS/MS Workflow for Lyso-Gb1.

References

Comparative Analysis of Commercial Glucosylsphingosine-13C6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. In the study of Gaucher disease and other related sphingolipidoses, Glucosylsphingosine (lyso-Gb1) has emerged as a critical biomarker.[1] Accurate quantification of this biomarker relies on the use of a high-purity, stable isotopically labeled internal standard, with Glucosylsphingosine-13C6 being the standard of choice for mass spectrometry-based assays.

Commercial Supplier Specifications

This compound is available from several suppliers, with Cayman Chemical appearing to be a primary manufacturer and other companies acting as distributors. The product specifications provided by these suppliers are largely consistent.

Supplier/DistributorProduct NameCAS NumberPurity SpecificationFormulation
Cayman Chemical 13C6 Glucosylsphingosine (d18:1)299172-48-8≥98%A solid
Bertin Bioreagent 13C6 Glucosylsphingosine (d18:1)299172-48-8≥98%A solid
Cambridge Bioscience 13C6 Glucosylsphingosine (d18:1)299172-48-8≥98%A solid
Biomol 13C6 Glucosylsphingosine (d18:1)299172-48-8>98%A solid
MCE (MedChemExpress) This compound299172-48-899.76% (example from a specific lot)A solid

Note: Purity specifications can vary between lots. It is recommended to always refer to the certificate of analysis provided with the product.

Experimental Protocols for Performance Evaluation

To ensure the quality and performance of this compound as an internal standard, a series of validation experiments should be performed. The following protocols provide a framework for this evaluation.

Assessment of Purity and Identity by LC-MS/MS

Objective: To confirm the chemical identity and estimate the purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or chloroform:methanol 2:1) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to be used for the analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like Glucosylsphingosine.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion. For this compound, the precursor ion would be [M+H]+ at m/z ~468.6, and a characteristic product ion would be monitored.

    • Data Analysis:

      • Assess the chromatogram for a single, sharp peak at the expected retention time for Glucosylsphingosine.

      • The presence of other peaks may indicate impurities. Peak area integration can be used to estimate the relative purity.

      • Confirm the mass-to-charge ratio of the precursor and product ions.

Evaluation of Performance as an Internal Standard in a Biological Matrix

Objective: To assess the suitability of this compound as an internal standard for the quantification of endogenous Glucosylsphingosine in a relevant biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use the same LC-MS/MS conditions as described in Protocol 1.

    • Set up MRM transitions for both endogenous Glucosylsphingosine (precursor m/z ~462.3) and the this compound internal standard (precursor m/z ~468.6).

  • Data Analysis and Performance Metrics:

    • Co-elution: Verify that the endogenous analyte and the internal standard have the same retention time.

    • Matrix Effect: Evaluate the consistency of the internal standard's peak area across different biological samples to assess the impact of the matrix on ionization.

    • Calibration Curve: Prepare a calibration curve of the endogenous analyte in the biological matrix and assess linearity, accuracy, and precision with the use of the internal standard. The coefficient of determination (r²) should be close to 1.

Visualizing the Workflow and Biological Pathway

To better understand the experimental process and the biological context of Glucosylsphingosine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate is_solution This compound Solution is_solution->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc HILIC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for quantifying Glucosylsphingosine.

G cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GlcCer Glucosylceramide (GlcCer) (Accumulated) GCase β-Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) GlcCer->GCase Hydrolysis AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation Cer Ceramide GCase->Cer Glc Glucose GCase->Glc GlcSph Glucosylsphingosine (GlcSph) AcidCeramidase->GlcSph mTORC1 mTORC1 (Activated) GlcSph->mTORC1 Activates LysosomeBiogenesis Lysosomal Biogenesis (Inhibited) mTORC1->LysosomeBiogenesis Inhibits Autophagy Autophagy (Inhibited) mTORC1->Autophagy Inhibits

Caption: Glucosylsphingosine's role in Gaucher disease pathology.

The Biological Significance of Glucosylsphingosine in Gaucher Disease

In Gaucher disease, a deficiency in the lysosomal enzyme β-glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide.[1] This accumulated glucosylceramide can be deacylated by acid ceramidase to form glucosylsphingosine.[2] Elevated levels of glucosylsphingosine are cytotoxic and are believed to play a significant role in the pathophysiology of the disease.[2] As depicted in the signaling pathway diagram, glucosylsphingosine can activate the mTORC1 signaling pathway, which in turn inhibits lysosomal biogenesis and autophagy, further exacerbating the lysosomal dysfunction characteristic of Gaucher disease.[2][3]

Conclusion

While a direct comparative study of this compound from different commercial suppliers is not currently available, researchers can ensure the quality of their internal standard by performing the validation experiments outlined in this guide. The consistency in specifications from major suppliers suggests a reliable primary source. By rigorously assessing the purity, identity, and performance of this compound, researchers can have high confidence in the accuracy of their biomarker quantification, which is crucial for advancing our understanding and treatment of Gaucher disease.

References

Assessing Lot-to-Lot Variability of Glucosylsphingosine-13C6: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosylsphingosine-13C6 serves as a critical internal standard for the accurate quantification of glucosylsphingosine (lyso-Gb1), a key biomarker for Gaucher disease. The consistency and purity of this stable isotope-labeled standard are paramount for the reliability of bioanalytical assays. This guide provides a framework for assessing the lot-to-lot variability of commercially available this compound, enabling researchers to ensure the quality and consistency of their analytical data.

Comparison of Supplier Specifications for this compound

ParameterTypical SpecificationImportance in Analytical Assays
Chemical Purity ≥98%Ensures that the internal standard signal is not compromised by impurities, which could interfere with the analyte signal or introduce variability.
Isotopic Purity Not consistently specified, but crucial for assay accuracy.High isotopic enrichment is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte concentration.
Chemical Identity Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).Verifies the correct molecular structure of the internal standard.
Physical Form Typically a solid.Important for handling and preparation of stock solutions.
Solubility Soluble in organic solvents like methanol, ethanol, and chloroform:methanol mixtures.Dictates the appropriate solvent for preparing stock and working solutions.

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Experimental Protocol for Assessing Lot-to-Lot Variability

To ensure the interchangeability and consistency of different lots of this compound, a systematic evaluation is recommended. The following experimental protocol outlines a robust procedure for this assessment.

Objective:

To compare the performance of a new lot of this compound against a previously qualified (reference) lot.

Materials:
  • New lot of this compound

  • Reference lot of this compound

  • Glucosylsphingosine (unlabeled analyte)

  • Blank biological matrix (e.g., plasma, serum)

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Appropriate solvents and reagents for sample preparation and chromatography

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the new lot, reference lot, and unlabeled glucosylsphingosine in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions of both the new and reference internal standards at the same concentration that will be used in the analytical assay.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking the unlabeled glucosylsphingosine into the blank biological matrix.

  • Assessment of Chemical Purity and Isotopic Contribution:

    • Analyze a high-concentration solution of the new lot of this compound by LC-MS/MS.

    • Monitor the mass transition of the unlabeled glucosylsphingosine to assess its presence as an impurity. The response of the unlabeled analyte should be minimal, ideally less than 0.1% of the internal standard response.

  • Comparative Analysis of Calibration Curves:

    • Prepare two sets of calibration curves. In one set, spike the calibration standards with the reference lot of the internal standard. In the other set, use the new lot of the internal standard.

    • Analyze both sets of calibration curves using the validated LC-MS/MS method.

    • Compare the slope, intercept, and correlation coefficient (r²) of the two calibration curves. The values should be within a predefined acceptance range (e.g., ±15%).

  • Analysis of Quality Control Samples:

    • Analyze multiple replicates of low, medium, and high concentration QC samples prepared with both the new and reference lots of the internal standard.

    • Calculate the accuracy and precision for each QC level. The results obtained with the new lot should be comparable to those obtained with the reference lot and fall within the acceptance criteria of the bioanalytical method validation guidelines (e.g., ±15% for accuracy and ≤15% for precision).

  • Matrix Effects Evaluation:

    • Assess the matrix effect for the new lot of the internal standard by comparing the response in a post-extraction spiked sample to the response in a neat solution.

    • The matrix factor for the new lot should be consistent with that of the reference lot.

Visualizing the Workflow and Key Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing lot-to-lot variability and the logical relationships in qualifying a new internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solutions (New Lot, Ref Lot, Analyte) prep_working Prepare Working Solutions (New & Ref IS) prep_stock->prep_working prep_samples Prepare Calibration Standards & QCs prep_working->prep_samples purity_check Purity & Isotopic Contribution Check prep_samples->purity_check cal_curve Calibration Curve Comparison prep_samples->cal_curve qc_analysis QC Sample Analysis prep_samples->qc_analysis matrix_effect Matrix Effect Evaluation prep_samples->matrix_effect compare_params Compare Slopes, Intercepts, r² cal_curve->compare_params assess_accuracy Assess Accuracy & Precision qc_analysis->assess_accuracy compare_matrix Compare Matrix Factors matrix_effect->compare_matrix final_decision Accept/Reject New Lot compare_params->final_decision assess_accuracy->final_decision compare_matrix->final_decision

Caption: Experimental workflow for assessing the lot-to-lot variability of this compound.

logical_relationships cluster_attributes Key Quality Attributes cluster_performance Performance in Assay cluster_outcome Desired Outcome purity High Chemical Purity (≥98%) linearity Linearity of Calibration Curve purity->linearity isotopic High Isotopic Purity accuracy Accuracy of QC Samples isotopic->accuracy identity Correct Chemical Identity identity->linearity stability Long-Term Stability stability->accuracy precision Precision of QC Samples stability->precision reliable_data Reliable & Reproducible Bioanalytical Data linearity->reliable_data accuracy->reliable_data precision->reliable_data recovery Consistent Recovery recovery->reliable_data matrix Minimal & Consistent Matrix Effect matrix->reliable_data

Caption: Logical relationships for qualifying a new lot of an internal standard.

Conclusion and Recommendations

The consistency of the internal standard is a cornerstone of robust and reliable bioanalytical methods. While suppliers of this compound adhere to high purity standards, it is incumbent upon the end-user to verify the suitability of each new lot within their specific assay. By implementing a systematic comparison against a reference lot, researchers can mitigate the risk of analytical variability and ensure the long-term integrity of their study data. It is recommended to perform this qualification for every new lot of internal standard received to maintain the highest level of quality control in the laboratory.

The Precision of Glucosylsphingosine-13C6 in Gaucher Disease Diagnosis: A Cost-Benefit Analysis for the Modern Diagnostic Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient diagnosis of lysosomal storage disorders like Gaucher disease is paramount. This guide provides a comprehensive cost-benefit analysis of utilizing Glucosylsphingosine-13C6 as an internal standard for the quantification of Glucosylsphingosine (lyso-Gb1) in routine diagnostic laboratories. We will compare this advanced method with traditional diagnostic approaches, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

Gaucher disease (GD) is an inherited metabolic disorder caused by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.[1][2][3] The gold standard for diagnosis has traditionally been the measurement of GCase enzyme activity in leukocytes, known as the beta-glucosidase leukocyte (BGL) test, often followed by genetic analysis of the GBA gene.[4][5][6] However, the emergence of glucosylsphingosine (lyso-Gb1) as a highly sensitive and specific biomarker for GD has introduced a paradigm shift in diagnostic strategies.[7][8] The use of a stable isotope-labeled internal standard, this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for lyso-Gb1 quantification, significantly enhances the accuracy and reliability of this diagnostic test.

Comparative Analysis of Diagnostic Methods for Gaucher Disease

The selection of a diagnostic method in a routine laboratory setting hinges on a balance of performance, cost, and turnaround time. Below is a comparative summary of the primary methods for Gaucher disease diagnosis.

Diagnostic MethodPrincipleSensitivitySpecificityAverage Cost (USD)Turnaround Time
Lyso-Gb1 Quantification with this compound LC-MS/MS measurement of the biomarker lyso-Gb1 using a stable isotope-labeled internal standard for precise quantification.100%[8][9]100%[8][9]Assay-dependent, with internal standard costs of approximately $847 - $1472 per 1 mg.[10][11]1-2 days
Beta-Glucosidase Leukocyte (BGL) Test Measures the enzymatic activity of glucocerebrosidase in a blood sample.High, as all patients have low enzyme activity.[4]Can have overlapping results between carriers and affected individuals, and is not suitable for carrier identification.[12][13]$200 - $5,880[6][14][15][16]8 - 15 days[13]
GBA Gene Sequencing Identifies pathogenic mutations in the glucocerebrosidase gene.High, can identify over 99% of carriers.[4]High$1,000 - $1,320[4][17]10 - 21 days[4][17]
Other Biomarkers (e.g., Chitotriosidase, CCL18) Measurement of secondary biomarkers that are elevated in Gaucher disease.Chitotriosidase: 91.7%[18]Chitotriosidase: 86.1%[18]Varies by laboratoryVaries by laboratory

Cost-Benefit Deep Dive: The Case for this compound

The primary cost associated with the lyso-Gb1 assay is the initial investment in LC-MS/MS instrumentation and the recurring cost of consumables, including the this compound internal standard. While the upfront cost of the stable isotope-labeled standard may seem high, its use is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision in quantification, a standard practice in modern analytical chemistry.

Benefits of Incorporating Lyso-Gb1 with this compound:

  • Unparalleled Diagnostic Accuracy: With 100% sensitivity and specificity, the lyso-Gb1 assay can definitively diagnose Gaucher disease, reducing the need for repeat testing and minimizing the emotional and financial burden of diagnostic uncertainty for patients.[8][9]

  • Rapid Turnaround Time: LC-MS/MS assays can be performed with a significantly faster turnaround time compared to the BGL test and genetic sequencing, enabling quicker clinical decision-making.

  • Monitoring Disease Severity and Treatment Response: Lyso-Gb1 levels correlate with disease severity and can be used to monitor the efficacy of enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[7]

  • Potential for High-Throughput Screening: The methodology is amenable to multiplexing and automation, making it suitable for newborn screening programs and large-scale diagnostic testing.[10]

Considerations:

  • Initial Capital Expenditure: The requirement for an LC-MS/MS system represents a significant initial investment for laboratories not already equipped with this technology.

  • Technical Expertise: Running and maintaining an LC-MS/MS system and interpreting the data requires specialized technical expertise.

Experimental Protocols

Quantification of Glucosylsphingosine in Dried Blood Spots (DBS) by LC-MS/MS

This protocol provides a general framework for the analysis of lyso-Gb1 in DBS samples using this compound as an internal standard.

1. Sample Preparation:

  • A 3.2 mm punch from a dried blood spot is placed into a well of a 96-well plate.
  • An extraction solution containing an optimized ratio of methanol, acetonitrile, and water, and a known concentration of this compound is added to each well.
  • The plate is sealed and incubated with shaking to facilitate the extraction of lyso-Gb1 and the internal standard.
  • Following incubation, the supernatant is transferred to a new plate for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: An aliquot of the extracted sample is injected onto a C18 reverse-phase analytical column. A gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid, is used to separate lyso-Gb1 from other components.
  • Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the detection and quantification of lyso-Gb1 and this compound.
  • MRM Transitions:
  • Glucosylsphingosine (Lyso-Gb1): Precursor ion (m/z) -> Product ion (m/z)
  • This compound: Precursor ion (m/z) -> Product ion (m/z)

3. Data Analysis:

  • The peak areas of lyso-Gb1 and this compound are integrated.
  • A calibration curve is constructed by plotting the ratio of the peak area of lyso-Gb1 to the peak area of this compound against the concentration of lyso-Gb1 standards.
  • The concentration of lyso-Gb1 in the unknown samples is then calculated from the calibration curve.

Visualizing the Molecular and Diagnostic Pathways

To better understand the role of lyso-Gb1 in Gaucher disease and the workflow of its analysis, the following diagrams are provided.

Gaucher_Disease_Pathophysiology cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Glucosylceramide Glucosylceramide GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Glucosylceramide->GCase Hydrolysis Glucosylsphingosine Glucosylsphingosine (Lyso-Gb1) (Accumulates) Glucosylceramide->Glucosylsphingosine Deacylation Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose GBA2 GBA2 Glucosylsphingosine->GBA2 Gaucher_Cell Gaucher Cell Formation (Lipid-Laden Macrophage) Glucosylsphingosine->Gaucher_Cell Sphingosine Sphingosine GBA2->Sphingosine Clinical_Manifestations Clinical Manifestations (Hepatosplenomegaly, Bone Disease, etc.) Gaucher_Cell->Clinical_Manifestations

Gaucher Disease Pathophysiology

Diagnostic_Workflow cluster_traditional Traditional Diagnostic Workflow cluster_lyso_gb1 Lyso-Gb1 Diagnostic Workflow Patient_Sample_T Patient Sample (Blood) BGL_Test Beta-Glucosidase Leukocyte (BGL) Test Patient_Sample_T->BGL_Test Enzyme_Activity Measure Enzyme Activity BGL_Test->Enzyme_Activity Genetic_Testing GBA Gene Sequencing Enzyme_Activity->Genetic_Testing If inconclusive or for confirmation Diagnosis_T Gaucher Disease Diagnosis Enzyme_Activity->Diagnosis_T Genetic_Testing->Diagnosis_T Patient_Sample_L Patient Sample (Dried Blood Spot) Sample_Prep Sample Preparation (Extraction with this compound) Patient_Sample_L->Sample_Prep LCMSMS LC-MS/MS Analysis Sample_Prep->LCMSMS Quantification Quantify Lyso-Gb1 LCMSMS->Quantification Diagnosis_L Gaucher Disease Diagnosis Quantification->Diagnosis_L

Diagnostic Workflow Comparison

Conclusion

The integration of lyso-Gb1 quantification, utilizing this compound as an internal standard, into routine diagnostic laboratories represents a significant advancement in the diagnosis and management of Gaucher disease. While the initial investment in technology and reagents is a consideration, the superior accuracy, rapid turnaround time, and the ability to monitor disease progression and therapeutic response present a compelling case for its adoption. For laboratories aiming to provide the highest standard of care and diagnostic precision, the cost-benefit analysis strongly favors the implementation of this modern, biomarker-driven approach. This method not only streamlines the diagnostic process but also provides clinicians with a powerful tool to improve patient outcomes.

References

Best Practices for Reporting Results Obtained Using Glucosylsphingosine-¹³C₆: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Gaucher disease research and related fields, the accurate quantification of glucosylsphingosine (GlcSph) is paramount. This guide provides a comprehensive comparison of Glucosylsphingosine-¹³C₆ with alternative internal standards for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data. It also details best practices for reporting results, including a complete experimental protocol and visualization of the relevant biological pathway.

Data Presentation: Comparison of Internal Standards

The choice of internal standard is critical for the accuracy and precision of GlcSph quantification by LC-MS/MS. The ideal internal standard co-elutes with the analyte and has similar ionization efficiency, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards are the gold standard, with carbon-13 (¹³C) labeled and deuterated (²H) versions being the most common.

Table 1: Performance Comparison of Glucosylsphingosine-¹³C₆ vs. Deuterated Glucosylsphingosine as Internal Standards

Performance ParameterGlucosylsphingosine-¹³C₆Deuterated Glucosylsphingosine (e.g., d₅-GlcSph)Key Advantages of Glucosylsphingosine-¹³C₆
Chromatographic Co-elution Typically exhibits near-perfect co-elution with native GlcSph.Often shows a slight retention time shift, eluting slightly earlier than the native analyte.[1]Closer physicochemical properties to the analyte ensure more accurate correction for matrix effects.[2]
Isotopic Stability Highly stable, with no risk of isotope exchange.Deuterium atoms can sometimes be prone to back-exchange with protons from the solvent, potentially compromising quantification.[1]Greater reliability and data integrity, crucial for clinical and drug development studies.
Accuracy & Precision Generally provides higher accuracy and precision due to identical chromatographic behavior.Potential for reduced accuracy if the chromatographic shift is not properly managed, which can lead to differential ion suppression.[2]Minimizes analytical errors, leading to more robust and reproducible results.[3]

Table 2: Representative LC-MS/MS Method Validation Data Using ¹³C-Labeled Glucosylsphingosine Internal Standard

Validation ParameterTypical PerformanceReference
Linearity (r²) > 0.99[4]
Intra-assay Precision (%CV) < 5%[5]
Inter-assay Precision (%CV) < 12%[4][5]
Recovery (%) > 95%[4]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL in plasma[4]

Experimental Protocols

This section details a typical workflow for the quantification of glucosylsphingosine in human plasma using Glucosylsphingosine-¹³C₆ as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the Glucosylsphingosine-¹³C₆ internal standard at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often preferred for good retention and separation of the polar glucosylsphingosine. Alternatively, a C18 reversed-phase column can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to around 50-60% B over several minutes to elute the analyte and internal standard.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Glucosylsphingosine (Analyte): Precursor ion (m/z) 462.3 → Product ion (m/z) 282.3.[5]

      • Glucosylsphingosine-¹³C₆ (Internal Standard): Precursor ion (m/z) 468.3 → Product ion (m/z) 282.3.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of the analyte and internal standard.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Precipitation Solution with Glucosylsphingosine-¹³C₆ plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc HILIC/C18 LC Separation reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for Glucosylsphingosine quantification.

Signaling Pathway: Glucosylsphingosine and mTORC1 in Gaucher Disease

In the pathophysiology of Gaucher disease, the accumulation of glucosylsphingosine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This activation can lead to downstream cellular effects contributing to the disease phenotype.

signaling_pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GBA1 Mutated GBA1 GlcCer Glucosylceramide (Accumulation) GBA1->GlcCer Deficient Activity GlcSph_lys Glucosylsphingosine (Formation) GlcCer->GlcSph_lys Deacylation GlcSph_cyt Glucosylsphingosine GlcSph_lys->GlcSph_cyt Transport mTORC1 mTORC1 (Activation) GlcSph_cyt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Effects Cellular Effects (e.g., Altered Autophagy, Protein Synthesis) Downstream->Effects

Caption: Glucosylsphingosine-induced mTORC1 signaling in Gaucher disease.

References

Safety Operating Guide

Navigating the Disposal of Glucosylsphingosine-13C6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Glucosylsphingosine-13C6, a non-hazardous, stable isotope-labeled compound. Adherence to these protocols is paramount for personnel safety, environmental protection, and regulatory compliance.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is imperative to handle all laboratory chemicals with a degree of caution. The disposal of this compound should align with institutional policies and local regulations for non-hazardous chemical waste.

Key Characteristics of this compound

For quick reference, the following table summarizes the key characteristics of this compound based on available safety data.

PropertyValue
Hazard Classification Not classified as hazardous[1]
Physical State Solid
Isotopic Label Carbon-13 (¹³C) - Stable, non-radioactive
Primary Disposal Route Non-hazardous chemical waste stream
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, gloves, safety glasses)

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Initial Assessment and Waste Identification:

  • Confirm that the waste to be disposed of is indeed this compound and is not mixed with any hazardous substances.

  • If this compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the most hazardous component.

2. Personal Protective Equipment (PPE):

  • Before handling the compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

3. Containerization of Waste:

  • Solid Waste: Place the solid this compound into a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.

  • Solutions: If the this compound is in a solution, identify the solvent.

    • Aqueous Solutions: For small quantities of aqueous solutions, and with institutional approval, disposal down the sanitary sewer with copious amounts of water may be permissible.

    • Organic Solvents: Solutions in organic solvents must be collected in a designated, labeled hazardous waste container for organic solvent waste. Do not dispose of organic solvents down the drain.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container labels should be defaced or removed, and the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

4. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and indicate that it is non-hazardous waste. If in a solution, the solvent and concentration should also be noted.

5. Consultation and Final Disposal:

  • Crucially, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for their specific procedures for non-hazardous chemical waste. Local regulations and institutional policies may vary.

  • Follow the guidance provided by your EHS office for the final collection and disposal of the waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional hazardous waste procedures. is_mixed->treat_hazardous Yes is_solid Is the waste solid? is_mixed->is_solid No solid_disposal Containerize in a labeled, sealed container for non-hazardous solid waste. is_solid->solid_disposal Yes is_aqueous Is the solvent aqueous? is_solid->is_aqueous No (Solution) consult_ehs Consult Institutional EHS for final disposal guidance. solid_disposal->consult_ehs aqueous_disposal With EHS approval, dispose down sanitary sewer with copious water. is_aqueous->aqueous_disposal Yes organic_disposal Collect in a labeled hazardous waste container for organic solvents. is_aqueous->organic_disposal No (Organic Solvent) aqueous_disposal->consult_ehs organic_disposal->consult_ehs

Disposal decision pathway for this compound.

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

Personal protective equipment for handling Glucosylsphingosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling Glucosylsphingosine-13C6, including operational procedures and disposal plans. By adhering to these step-by-step instructions, you can minimize risks and maintain a safe laboratory environment.

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all chemicals with care.[1] One supplier advises that the material should be considered hazardous until further information is available and recommends avoiding ingestion, inhalation, or contact with eyes and skin.[2] An SDS for the unlabeled form of the compound, Glucosylsphingosine, also advises avoiding contact with skin, eyes, and clothing, and avoiding inhalation.[3] Therefore, a comprehensive approach to personal protective equipment is recommended.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and general laboratory safety guidelines.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesUse nitrile or other suitable impermeable gloves to prevent skin contact. The SDS for the labeled compound does not recommend a specific material due to a lack of testing, so selecting a glove with broad chemical resistance is a sound precautionary measure.[1]
Eyes/Face Safety goggles or face shieldProtects against splashes and dust, preventing potential eye irritation.[3]
Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area or fume hoodWhile one SDS states breathing equipment is not required[1], another for the parent compound recommends avoiding breathing dust or vapors.[3] Handling the solid form in a fume hood will minimize inhalation risk.

Operational Procedures for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Weighing:

    • Always handle the solid this compound within a chemical fume hood to minimize the risk of inhalation.

    • Before opening, allow the container to reach room temperature to prevent condensation of moisture, which can affect the compound's stability.[5]

  • Dissolving the Compound:

    • This compound is soluble in ethanol, methanol, and a 2:1 solution of chloroform:methanol.[2]

    • When working with organic solvents, ensure proper ventilation and use appropriate solvent-resistant gloves.

    • Always use glass, stainless steel, or Teflon equipment for transferring solutions of lipids in organic solvents to avoid leaching impurities from plasticware.[5][6]

  • Storage:

    • Store the solid compound at -20°C for long-term stability.[2]

    • If stored in an organic solvent, use a glass container with a Teflon-lined cap and store at -20°C.[5][6]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: Segregate waste containing this compound from other waste streams.[7]

  • Containerization: Collect all liquid and solid waste in appropriately labeled, leak-proof containers.[7][8]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program.[8] Do not dispose of it down the drain or in the regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

prep Preparation weigh Weighing in Fume Hood prep->weigh dissolve Dissolving in Solvent weigh->dissolve use Experimental Use dissolve->use storage Storage at -20°C dissolve->storage Store unused solution waste Waste Collection use->waste storage->use Retrieve for use disposal Hazardous Waste Disposal waste->disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->prep

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Glucosylsphingosine-13C6
Reactant of Route 2
Glucosylsphingosine-13C6

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